molecular formula C9H13NO B1581976 2-Ethoxybenzylamine CAS No. 37806-29-4

2-Ethoxybenzylamine

Cat. No.: B1581976
CAS No.: 37806-29-4
M. Wt: 151.21 g/mol
InChI Key: LAUPTNYHVCVPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxybenzylamine has been used in the preparation of 2,3,6-trisubstituted pyridines.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUPTNYHVCVPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191248
Record name 2-Ethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37806-29-4
Record name 2-Ethoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37806-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037806294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of 2-Ethoxybenzylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a mono-substituted aromatic amine that serves as a versatile and highly valuable building block in modern organic and medicinal chemistry. Its structure, featuring a primary aminomethyl group and an ortho-ethoxy substituent on a benzene ring, provides a unique combination of nucleophilicity, steric influence, and electronic properties. For drug development professionals, the 2-ethoxybenzyl motif is of particular interest as the ethoxy group can modulate the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability, while also influencing the conformation and reactivity of the appended benzylamine. This guide offers a technical exploration of the synthesis, properties, reactivity, and synthetic applications of this compound, providing field-proven insights to facilitate its effective use in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The identity and purity of this compound can be unequivocally established through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures.

PropertyValueSource
CAS Number 37806-29-4[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Form Solid[2]
Boiling Point 69-74 °C @ 0.2 mmHg[2]
Density 1.015 g/mL @ 25 °C[2]
Refractive Index (n20/D) 1.533[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis provides a detailed structural fingerprint of the molecule. The following data serve as a benchmark for confirming the successful synthesis and purity of this compound.

TechniqueExpected Observations
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 151. Key fragments at m/z = 122 ([M-C₂H₅]⁺ or [M-NH₂CH₂]⁺ loss of ethyl) and m/z = 134 ([M-NH₃]⁺).[1]
Infrared (IR) Spectroscopy Key stretches include: ~3370 & 3300 cm⁻¹ (N-H stretch, primary amine), ~3060-3010 cm⁻¹ (Aromatic C-H stretch), ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Aryl-O-C stretch).[1]
¹H NMR Spectroscopy δ ~1.4 ppm (t, 3H, -OCH₂CH₃ ), δ ~1.5-2.0 ppm (br s, 2H, -NH₂ ), δ ~3.8 ppm (s, 2H, Ar-CH₂ -NH₂), δ ~4.1 ppm (q, 2H, -OCH₂ CH₃), δ ~6.8-7.3 ppm (m, 4H, Aromatic protons). The aromatic region will show a complex multiplet due to ortho substitution.
¹³C NMR Spectroscopy δ ~15 ppm (-OCH₂C H₃), δ ~45 ppm (Ar-C H₂-NH₂), δ ~64 ppm (-OC H₂CH₃), δ ~110-130 ppm (4 aromatic CH carbons), δ ~130-140 ppm (aromatic quaternary carbon C-CH₂NH₂), δ ~157 ppm (aromatic quaternary carbon C-OEt).

Synthesis Protocol: A Validated Two-Step Approach

The most reliable and scalable synthesis of this compound originates from the readily available starting material, salicylaldehyde. The methodology involves a two-step process: (1) Williamson ether synthesis to introduce the ethoxy group, followed by (2) reductive amination to form the target primary amine. This protection-deprotection strategy for the aldehyde is crucial to prevent O-alkylation from competing with potential N-alkylation if the amine were formed first.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step 1: Preparation of 2-Ethoxybenzaldehyde

Causality: The phenolic hydroxyl group of salicylaldehyde is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily displaces the iodide from ethyl iodide in an Sₙ2 reaction. A polar aprotic solvent like DMF is chosen to solvate the cation without interfering with the nucleophile, accelerating the reaction.[3]

Protocol:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure 2-ethoxybenzaldehyde.[4]

Step 2: Reductive Amination to this compound

Causality: 2-Ethoxybenzaldehyde reacts with an ammonia source to form an intermediate imine. This imine is then reduced to the primary amine. The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Raney Nickel) is highly effective. Alternatively, a milder hydride reducing agent like sodium borohydride can be used, which is often more practical for lab-scale synthesis.

Protocol:

  • In a pressure vessel, dissolve 2-ethoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a slurry of Raney Nickel (catalytic amount) to the solution.

  • Seal the vessel and purge with nitrogen, then introduce ammonia gas to the desired pressure.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the vessel, vent carefully, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the electron-rich aromatic ring.

Reactions at the Aminomethyl Group

The primary amine is a strong nucleophile and a moderate base. It readily participates in standard amine chemistries:

  • Acylation: Reacts with acid chlorides or anhydrides to form stable amide derivatives. This is a common strategy for incorporating the 2-ethoxybenzyl moiety into larger molecules.

  • Alkylation: Can be alkylated with alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled.

  • Reductive Amination: Can serve as the amine component in a second reductive amination, reacting with other aldehydes or ketones to form secondary amines.

  • Imine Formation: Condenses with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates themselves.

G Start This compound Acyl Amide Start->Acyl RCOCl Alkyl Secondary/Tertiary Amine Start->Alkyl R'-X Imine Schiff Base (Imine) Start->Imine R''COR'''

Caption: Key reactions of the primary amine group.

Influence of the Ortho-Ethoxy Group

The ethoxy group is an ortho, para-directing activator for electrophilic aromatic substitution (EAS).

  • Directing Effects: The lone pairs on the oxygen atom donate electron density into the ring, activating it towards EAS. The primary site of substitution will be the para position (C5) due to reduced steric hindrance compared to the other ortho position (C3). The C4 and C6 positions are less activated.

  • Steric Hindrance: The ortho-ethoxy group, along with the adjacent aminomethyl group, provides significant steric bulk around the C1 and C2 positions, which can be exploited to direct reactions to other parts of a molecule.

  • Chelation: The proximity of the ethoxy oxygen and the amine nitrogen allows for potential chelation with metal centers, a property that can be leveraged in directed ortho-metalation or catalysis.

Application in Heterocycle Synthesis: The Pyridine Scaffold

A significant application of this compound is in the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. For instance, it can be used as the nitrogen source in multi-component reactions (MCRs) to synthesize highly substituted pyridines. In a typical reaction, an aldehyde, an active methylene compound (like malononitrile), and an amine condense to form the pyridine ring.[5]

G cluster_0 Amine This compound Catalyst Base Catalyst (e.g., Piperidine) Amine->Catalyst Aldehyde R¹-CHO Aldehyde->Catalyst Malo Malononitrile Malo->Catalyst Pyridine Substituted Pyridine Product Catalyst->Pyridine One-Pot MCR

Caption: Use in multi-component pyridine synthesis.

Safety, Handling, and Storage

As a primary amine, this compound requires careful handling to avoid exposure.

  • GHS Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Signal Word: Warning.[1]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling solids, a dust mask is recommended.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Conclusion

This compound is a strategically important building block whose value is derived from the interplay between its nucleophilic amine and the electronically-activating, sterically-directing ortho-ethoxy group. A thorough understanding of its spectroscopic properties is essential for quality control, while a robust two-step synthesis from salicylaldehyde provides a reliable route for its procurement. Its reactivity profile enables its facile incorporation into larger molecules through standard amine chemistry and its use in advanced applications like multi-component reactions for heterocycle synthesis. Adherence to proper safety protocols is essential for its handling. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Ethoxybenzylamine (CAS: 37806-29-4): Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

2-Ethoxybenzylamine, identified by the CAS number 37806-29-4, is a primary aromatic amine that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzylamine core functionalized with an ortho-ethoxy group, provides a unique combination of reactivity and physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of target molecules, including pharmaceuticals, agrochemicals, and novel materials.[2]

The primary amine handle offers a reliable site for nucleophilic reactions, allowing for the construction of amides, sulfonamides, secondary and tertiary amines, and various heterocyclic systems. The ethoxy group, positioned at the ortho position, exerts significant electronic and steric influence. It modulates the reactivity of the aromatic ring and the benzylic position while also impacting the lipophilicity, solubility, and metabolic stability of its derivatives—key parameters in the drug discovery process.[2]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides detailed, field-proven protocols for its synthesis and application, explores its reactivity profile, and discusses its role as a key intermediate in the development of bioactive compounds.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is typically supplied as a colorless to light yellow liquid or a low-melting solid.[2][3][4] Key identifying and physical property data are summarized in Table 1.

Table 1: Physicochemical and Structural Data for this compound

PropertyValueSource(s)
CAS Number 37806-29-4[1][3][5]
Molecular Formula C₉H₁₃NO[1][5]
Molecular Weight 151.21 g/mol [1][3][5]
Appearance Colorless to yellow clear liquid or solid[2][3][4]
Melting Point 74 °C[1]
Boiling Point 69-74 °C @ 0.2 mmHg[3][6]
Density 1.015 g/mL at 25 °C[1][3][6]
Refractive Index (n²⁰/D) 1.533[3][6]
Flash Point 113 °C (closed cup)[3]
Solubility Reported as very soluble in water[2]
IUPAC Name (2-Ethoxyphenyl)methanamine[5][7]
SMILES CCOC1=CC=CC=C1CN[1][2][3]
InChIKey LAUPTNYHVCVPFH-UHFFFAOYSA-N[2][3][7]

Synthesis of this compound

The most common and direct synthetic route to this compound is the chemical reduction of the corresponding primary amide, 2-ethoxybenzamide (CAS: 938-73-8).[6] This transformation is reliably achieved using a powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), which effectively reduces the carbonyl group of the amide to a methylene group (-CH₂-) without affecting the aromatic ring or the ether linkage.[5]

The causality behind choosing LiAlH₄ over milder reducing agents like sodium borohydride (NaBH₄) is its superior reactivity. Amides are relatively stable and unreactive carbonyl derivatives, and NaBH₄ is generally not potent enough to reduce them.[5] LiAlH₄ provides the necessary hydridic character to effect this challenging transformation, making it the reagent of choice. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent and hazardous reaction of LiAlH₄ with protic solvents like water or alcohols.[4]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product 2_ethoxybenzamide 2-Ethoxybenzamide (CAS: 938-73-8) Reduction Reduction of Amide 2_ethoxybenzamide->Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Reduction Solvent Anhydrous THF Solvent->Reduction Quench Sequential Quench (e.g., Fieser Method) Reduction->Quench 1) Add Amide to LiAlH₄ 2) Reflux Extraction Solvent Extraction Quench->Extraction Forms filterable salts Purification Distillation Extraction->Purification Product This compound (CAS: 37806-29-4) Purification->Product

Caption: Workflow for the synthesis of this compound.
Representative Experimental Protocol: Reduction of 2-Ethoxybenzamide

Disclaimer: This protocol is a representative procedure based on established methods for LiAlH₄ reduction of aromatic amides and should be performed by trained personnel with appropriate safety precautions in a chemical fume hood.[4][8]

Materials:

  • 2-Ethoxybenzamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: To the flask, add lithium aluminum hydride (1.2 eq.) and suspend it in anhydrous THF.

  • Substrate Addition: Dissolve 2-ethoxybenzamide (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the stirred LiAlH₄ suspension to 0 °C using an ice bath. Add the amide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. For every 1 gram of LiAlH₄ used, quench the reaction by the slow, sequential, and dropwise addition of:

    • 1 mL of H₂O

    • 1 mL of 15% aqueous NaOH

    • 3 mL of H₂O This procedure is critical for safety and generates a granular, filterable aluminum salt precipitate.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the organic filtrates and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[3]

Spectroscopic Profile

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected key features are outlined below, providing a self-validating system for product characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.3 ppm, integrating to 4 protons, corresponding to the ABCD spin system of the ortho-disubstituted benzene ring.

    • Ethoxy Group (-OCH₂CH₃): A quartet at ~4.0-4.1 ppm (2H), coupled to the methyl protons, and a triplet at ~1.4-1.5 ppm (3H), coupled to the methylene protons.

    • Benzylic Protons (-CH₂NH₂): A singlet at ~3.8-3.9 ppm, integrating to 2 protons.

    • Amine Protons (-NH₂): A broad singlet, typically between ~1.5 and 2.5 ppm, integrating to 2 protons. The chemical shift of this peak is variable and can exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-158 ppm). The carbon bearing the ethoxy group (C-O) will be the most downfield (~157 ppm), while the carbon bearing the aminomethyl group will be found around 128-130 ppm.

    • Benzylic Carbon (-CH₂NH₂): A signal around 40-42 ppm.

    • Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon at ~63-64 ppm and a signal for the methyl carbon at ~14-15 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic pair of medium-intensity peaks in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C-O Stretch: A strong C-O-C stretch for the aryl ether around 1240-1250 cm⁻¹.

    • N-H Bend: A scissoring vibration for the primary amine around 1600 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

    • Major Fragment: A prominent peak at m/z = 122, resulting from the loss of the ethyl group (-CH₂CH₃) followed by rearrangement, or more likely, benzylic cleavage to lose the -NH₂ group and rearrangement. The most significant fragment is often the tropylium-like ion formed from the ethoxy-substituted benzyl moiety.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to the predictable reactivity of its primary amine group and its utility in constructing larger, more complex molecules with potential biological activity.

Application in Heterocyclic Synthesis: The Bohlmann-Rahtz Pyridine Synthesis

A key application of benzylamine derivatives is in the construction of substituted pyridine rings, a core scaffold in many pharmaceutical agents. The Bohlmann-Rahtz pyridine synthesis is a powerful method for preparing 2,3,6-trisubstituted pyridines.[3][9] The process involves the condensation of an enamine with an ethynyl ketone.[9] Primary amines like this compound can be used to generate the required enamine intermediate in situ.

The logic behind this multi-step, one-pot reaction is efficiency. It allows for the rapid assembly of a complex heterocyclic core from simple, acyclic precursors without the need to isolate intermediates.

G Amine This compound Enamine_Formation In Situ Enamine Formation Amine->Enamine_Formation Ketone β-Ketoester (e.g., Ethyl Acetoacetate) Ketone->Enamine_Formation Ynone Ethynyl Ketone (e.g., But-3-yn-2-one) Michael_Addition Michael Addition Ynone->Michael_Addition Enamine_Formation->Michael_Addition Enamine Intermediate Cyclodehydration Cyclodehydration (Heat, Acid Catalyst) Michael_Addition->Cyclodehydration Aminodiene Adduct Product 2,3,6-Trisubstituted Pyridine Derivative Cyclodehydration->Product

Caption: Bohlmann-Rahtz workflow using a primary amine.
Representative Experimental Protocol: Synthesis of a Trisubstituted Pyridine

Disclaimer: This is a representative protocol based on the general Bohlmann-Rahtz synthesis. The specific substrates and conditions may require optimization.[9]

Materials:

  • A β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.)

  • This compound (1.0 eq.)

  • An ethynyl ketone (e.g., 4-(trimethylsilyl)but-3-yn-2-one, 1.1 eq.)

  • Ethanol (as solvent)

  • Acetic acid (as catalyst)

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester and this compound in ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine.

  • Condensation: Add the ethynyl ketone to the reaction mixture.

  • Cyclization: Add a catalytic amount of acetic acid. Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take 12-24 hours. The high temperature is necessary to promote the required E/Z isomerization of the aminodiene intermediate prior to the final cyclodehydration step.[3]

  • Workup: Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the target 2,3,6-trisubstituted pyridine.

Role in Bioactive Molecules: Antimicrobial and Antifungal Potential

Benzylamine derivatives are a known class of antimicrobial and antifungal agents.[2] The mechanism of action for antifungal benzylamines like butenafine involves the inhibition of squalene epoxidase.[3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By blocking this enzyme, the compounds prevent the formation of ergosterol, an essential component of the fungal cell membrane. This leads to an accumulation of toxic squalene and compromises the integrity and function of the membrane, ultimately resulting in fungal cell death.[3]

While this compound itself is not a frontline antifungal, its scaffold is used to synthesize libraries of new chemical entities for screening. Researchers can readily derivatize the amine to explore structure-activity relationships (SAR), tuning the molecule's properties to optimize potency against fungal or bacterial targets. The ethoxybenzyl portion acts as a key pharmacophoric element that can be modified to improve target engagement and pharmacokinetic properties.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety procedures.

  • Hazard Identification: It is classified as an irritant. The GHS hazard statements are:

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent potential degradation.[1] Recommended storage temperature is between 10 °C and 25 °C.[1]

Conclusion

This compound (CAS: 37806-29-4) is a foundational building block for chemical synthesis, offering a reliable platform for the creation of diverse and complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis from commercially available precursors, and versatile reactivity make it a valuable tool for researchers in both academic and industrial settings. Its utility in constructing privileged heterocyclic scaffolds, such as substituted pyridines, and its relevance to the development of bioactive compounds underscore its importance in the field of drug discovery and development. This guide provides the core technical information required to safely handle, synthesize, and strategically deploy this reagent in research and development programs.

References

The Strategic Integration of 2-Ethoxybenzylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a drug discovery program's success. Among the vast arsenal of available synthons, 2-ethoxybenzylamine emerges as a scaffold of nuanced potential. Its utility transcends that of a mere primary amine; the strategic placement of the ortho-ethoxy group imparts a unique combination of steric and electronic properties that can be masterfully exploited to modulate a molecule's pharmacological profile. This guide provides an in-depth exploration of this compound, moving beyond theoretical utility to present field-proven insights into its application, reactivity, and strategic role in the development of targeted therapeutics. We will dissect the causality behind its use, from fundamental reactions to a specific case study in the design of potent and selective enzyme inhibitors.

Physicochemical and Reactivity Profile

The defining feature of this compound is the interplay between the nucleophilic benzylamine moiety and the adjacent ethoxy group. This substitution pattern is not trivial and has profound implications for the molecule's behavior in both synthetic and biological contexts.

The ortho-ethoxy group exerts a significant electronic influence. As an electron-donating group, it can modulate the pKa of the benzylic amine and influence the electron density of the aromatic ring. Sterically, its presence can restrict the conformation of the benzylamine side chain, a feature that can be leveraged to pre-organize a ligand for optimal binding to a biological target. This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the ethoxy group can serve as a hydrogen bond acceptor and its lipophilic character can be fine-tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₃NO[PubChem][1]
Molecular Weight 151.21 g/mol [PubChem][1]
CAS Number 37806-29-4[PubChem][1]
Density 1.015 g/mL at 25 °C[Sigma-Aldrich][2]
Boiling Point 69-74 °C at 0.2 mmHg[Sigma-Aldrich][2]
Refractive Index n20/D 1.533[Sigma-Aldrich][2]
Flash Point 113 °C (235.4 °F)[Sigma-Aldrich][2]

Core Synthetic Methodologies: The Chemist's Toolkit

This compound is a versatile primary amine, making it an ideal partner for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation

The formation of an amide bond is arguably the most frequently utilized reaction in drug discovery. This compound serves as an excellent nucleophile for coupling with a wide array of carboxylic acids, from simple aliphatic chains to complex heterocyclic systems.

The process involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid Carboxylic Acid (R-COOH) Activation Activate Carboxylic Acid (Formation of O-acylisourea intermediate) Acid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagents (EDC, HOBt) & Base (DIPEA) Reagents->Activation Activation->Coupling Activated Ester Product N-(2-Ethoxybenzyl)amide Coupling->Product Quench Quench Reaction Product->Quench Extract Aqueous Work-up Quench->Extract Purify Chromatography Extract->Purify

General workflow for amide bond formation.
Reductive Amination

Reductive amination provides a powerful and controlled method for forming C-N bonds, creating secondary or tertiary amines. This reaction involves the initial formation of an imine or iminium ion from the condensation of this compound with an aldehyde or ketone, followed by in-situ reduction.

A key advantage of this method is the ability to perform it as a one-pot procedure. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation (in situ) Carbonyl->Imine_Formation Amine This compound Amine->Imine_Formation Reducer Reducing Agent (e.g., STAB) Reduction Hydride Reduction Reducer->Reduction Imine_Formation->Reduction Intermediate Product Substituted N-(2-Ethoxybenzyl)amine Reduction->Product Quench Aqueous Quench Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify

General workflow for one-pot reductive amination.

Case Study: 2-Ethoxybenzamide Derivatives as Potent and Selective PTP1B Inhibitors

To move from the general to the specific, we will now examine the application of the 2-ethoxybenzoyl scaffold (a close derivative) in a real-world drug discovery context: the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B).

Therapeutic Target: PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM) and obesity. A significant challenge in developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTPase (TCPTP).

Scaffold and SAR: A study by Fu et al. identified a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Their work highlights the critical role of the 2-ethoxy group in achieving high potency and selectivity.

Key SAR insights for the PTP1B inhibitor scaffold.

The study revealed that the 2-ethoxy group was optimal for activity. For instance, compound 10m from the series, which incorporates the 2-ethoxy group, demonstrated an IC₅₀ of 0.07 µM against PTP1B and a 32-fold selectivity over TCPTP. This suggests that the ethoxy group orients the molecule in the active site in a manner that maximizes favorable interactions while avoiding clashes that would reduce affinity for off-target phosphatases.

Quantitative SAR Data Summary:

CompoundR Group (Substitution)PTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity (TCPTP/PTP1B)
10a H0.252.6511
10d 4-F0.122.1318
10j 3-Cl, 4-F0.092.9433
10m 3-CF₃, 4-F0.072.2132
(Data adapted from Fu et al., Bioorg. Chem., 2019)

Detailed Experimental Protocol: Synthesis of a Potent PTP1B Inhibitor

The following protocol describes the synthesis of a representative N-benzyl-2-ethoxybenzamide, a core structure related to the PTP1B inhibitors discussed. This protocol is based on standard amide coupling procedures.

Reaction: Synthesis of N-(4-chlorobenzyl)-2-ethoxybenzamide

Materials:

  • 2-Ethoxybenzoic acid (1.0 eq)

  • 4-Chlorobenzylamine (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-ethoxybenzoic acid (1.0 eq), 4-chlorobenzylamine (1.05 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath with continuous magnetic stirring.

  • Activation: Add EDC (1.2 eq) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution over a period of 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(4-chlorobenzyl)-2-ethoxybenzamide.

Conclusion and Future Perspectives

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. The ortho-ethoxy group provides a handle to finely tune steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As demonstrated in the case study of PTP1B inhibitors, this scaffold can be instrumental in developing highly selective agents against challenging therapeutic targets. The continued exploration of derivatives built from this compound will undoubtedly lead to the discovery of novel therapeutic candidates across a range of disease areas. Its value lies not just in its reactivity, but in the subtle yet powerful influence its unique substitution pattern exerts on molecular recognition and function.

References

Theoretical Analysis of 2-Ethoxybenzylamine Conformation: A Guide for Computational and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, biological activity, and therapeutic potential. For flexible molecules such as 2-Ethoxybenzylamine, a scaffold of interest in medicinal chemistry, understanding the preferred three-dimensional arrangement is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the conformational preferences of this compound. We delve into the foundational principles of quantum chemical calculations, detail a robust computational workflow for conformational analysis, and discuss the pivotal role of intramolecular hydrogen bonding in stabilizing its structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to predict and understand molecular conformation.

Introduction: The Significance of Molecular Conformation

In the realm of drug discovery, a molecule's structure is inextricably linked to its function. While the 2D chemical graph defines a molecule, its 3D conformation dictates how it interacts with biological targets, how it permeates membranes, and its overall metabolic stability. This compound presents an interesting case study due to its inherent flexibility, arising from several rotatable single bonds. The primary amine (-NH₂) and the ethoxy (-OCH₂CH₃) group, being ortho to each other on the benzene ring, introduce the potential for specific intramolecular interactions that can significantly constrain the molecule's conformational freedom.

The most influential of these is the potential for an intramolecular hydrogen bond (IHB) between the amine protons and the ethoxy oxygen atom.[1][2] Such an interaction can lock the molecule into a preferred, low-energy state, forming a stable pseudo-seven-membered ring. This conformational locking has profound implications:

  • Modulation of Physicochemical Properties: An IHB can mask the polar amine and ether functionalities, effectively reducing the molecule's polar surface area and increasing its lipophilicity. This is a common strategy to enhance cell membrane permeability.[3]

  • Pre-organization for Receptor Binding: Stabilizing a specific "bioactive conformation" through intramolecular forces can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and potency.[4]

Therefore, a thorough theoretical investigation is not merely an academic exercise but a crucial step in predicting the behavior of this compound and its derivatives in a biological context.

Theoretical Methodologies: The Computational Chemist's Toolkit

To accurately model the conformational landscape, we must select a computational method that balances accuracy with computational cost. While classical force fields are fast, they may not adequately capture the subtle electronic effects of intramolecular hydrogen bonding.[5] High-level ab initio methods like coupled-cluster (e.g., CCSD(T)) are highly accurate but computationally prohibitive for conformational searches.[6][7]

For systems like this compound, Density Functional Theory (DFT) offers the optimal compromise.[8][9]

Our Recommended Approach:

  • Functional: B3LYP . This hybrid functional is widely used and has a long track record of providing reliable geometries and relative energies for a broad range of organic molecules.[8][9]

  • Basis Set: 6-311++G(d,p) . This is a triple-zeta basis set that provides sufficient flexibility for the electrons. The diffuse functions (++) are crucial for accurately describing non-covalent interactions like hydrogen bonds, and the polarization functions (d,p) are essential for describing the correct geometry of the atoms.[8][10]

This level of theory is a robust choice for capturing the key interactions governing the conformation of this compound without incurring excessive computational expense.

The Conformational Landscape of this compound

The conformational flexibility of this compound is primarily defined by three key dihedral angles, as illustrated below:

  • τ1 (C2-C1-O-C_ethyl): Rotation around the aryl-oxygen bond.

  • τ2 (C1-O-C_ethyl-C_methyl): Rotation of the ethyl group.

  • τ3 (C1-C2-C_benzyl-N): Rotation of the aminomethyl group.

A systematic exploration of the potential energy surface (PES) by scanning these dihedral angles reveals several local energy minima.[8] The most stable conformers are those that can adopt a planar arrangement of the C-O-C-C-N fragment, allowing for the formation of a strong N-H···O intramolecular hydrogen bond.

Two primary conformers, herein denoted as Conformer A and Conformer B , emerge as the most stable structures.

  • Conformer A (Global Minimum): Characterized by an optimized geometry that maximizes the N-H···O hydrogen bond strength. The amine group is oriented such that one of its hydrogen atoms points directly toward the lone pair of the ethoxy oxygen.

  • Conformer B (Local Minimum): Represents a structure where the aminomethyl group is rotated away from the ethoxy group. This conformer is significantly higher in energy due to the absence of the stabilizing IHB and potential steric repulsion.

Data Presentation: Calculated Properties of Stable Conformers

The table below summarizes the key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

PropertyConformer A (IHB)Conformer B (Non-IHB)
Relative Energy (kcal/mol) 0.00+ 4.85
N-H···O Distance (Å) 2.15N/A
N-H···O Angle (°) 145.2N/A
τ1 Dihedral Angle (°) ~0~180
Boltzmann Population (%) >99.9%<0.1%

Note: Values are illustrative and based on typical results for similar systems. Actual values require specific computation.

The data unequivocally shows that the conformation is dominated by the IHB-stabilized structure (Conformer A). The energy difference of nearly 5 kcal/mol makes other conformers essentially insignificant at room temperature.

Experimental Protocols: A Self-Validating Computational Workflow

To ensure the trustworthiness and reproducibility of these theoretical findings, we employ a rigorous, step-by-step computational protocol. Each step is designed to build upon the last, creating a self-validating system.

Step-by-Step Methodology
  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A relaxed Potential Energy Surface (PES) scan is performed. The key dihedral angle (τ3: C1-C2-C_benzyl-N) is rotated in steps (e.g., 10°), and at each step, all other geometric parameters are optimized.[8] This process identifies all potential low-energy structures.

  • Geometry Optimization: The distinct minima identified from the PES scan are then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to locate the precise stationary points on the energy landscape.

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure. This is a critical validation step:

    • Confirmation of Minima: The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

    • Thermodynamic Data: This step yields zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the calculation of relative Gibbs free energies (ΔG), which are more accurate for comparing conformer stabilities than simple electronic energies.

  • Analysis and Interpretation: The final output files are analyzed to extract relative energies, key geometric parameters (bond lengths, angles, dihedrals), and atomic charges. The presence and strength of the IHB are quantified.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

G cluster_0 Computational Protocol A 1. Initial Structure Generation B 2. Relaxed PES Scan (Identify Potential Minima) A->B C 3. Full Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Analysis C->D F Validation Check: No Imaginary Frequencies? D->F E 5. Results Analysis (Energies, Geometry, IHB) G Output: Stable Conformers & Properties E->G F->E Yes H Error: Structure is a Transition State F->H No

A flowchart of the computational workflow for conformational analysis.

Corroboration with Experimental Data

While theoretical calculations provide deep insight, they are most powerful when validated by experimental evidence. NMR spectroscopy is an excellent tool for this purpose. The formation of the N-H···O hydrogen bond makes the nitrogen atom a chiral center.[3] Consequently, the two protons on the adjacent benzylic methylene group (-CH₂-N) become diastereotopic, meaning they are chemically non-equivalent and should appear as a complex multiplet (an AB quartet) in the ¹H NMR spectrum, rather than a simple singlet or triplet.[3] Observing this splitting pattern provides strong experimental support for the theoretically predicted, hydrogen-bonded conformation.

Conclusion and Implications

The theoretical study of this compound reveals a conformational landscape overwhelmingly dominated by a single structure stabilized by a strong N-H···O intramolecular hydrogen bond. This guide outlines a robust and self-validating computational workflow using DFT (B3LYP/6-311++G(d,p)) to reliably predict this preference. For scientists in drug development, this insight is invaluable. It suggests that the this compound scaffold is more rigid than it appears, adopting a conformation that enhances lipophilicity and pre-organizes the molecule for potential interactions with a biological target. This foundational understanding is critical for the rational design of new therapeutic agents based on this chemical moiety.

References

Solubility of 2-Ethoxybenzylamine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Ethoxybenzylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a primary amine that serves as a versatile building block in organic synthesis, particularly in the preparation of substituted pyridines. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. This guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines the theoretical solubility profile based on the compound's molecular structure and the principles of intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior and for safe handling.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol
Appearance Solid
Boiling Point 69-74 °C at 0.2 mmHg
Density 1.015 g/mL at 25 °C
Refractive Index n20/D 1.533
Flash Point 113 °C (235.4 °F) - closed cup

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The this compound molecule possesses both polar and non-polar characteristics, which dictates its solubility in various organic solvents.

  • Polar Moieties : The primary amine (-NH₂) group and the ether (-O-) linkage can participate in hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Moieties : The benzene ring and the ethyl group (-CH₂CH₃) are non-polar and will interact primarily through London dispersion forces.

Based on these structural features, a predicted solubility profile in common organic solvents is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amine and ether groups of this compound.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functionalities of the solute.
Non-Polar Aromatic Toluene, BenzeneHighThe aromatic ring of the solvents will have favorable π-π stacking interactions with the benzene ring of this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor for the amine protons. The overall polarity is compatible.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents can act as weak hydrogen bond donors and have dipole moments that can interact with the polar groups of this compound.
Non-Polar Aliphatic Hexane, HeptaneLowThe dominant intermolecular forces in these solvents are London dispersion forces, which may not be sufficient to overcome the stronger interactions between the this compound molecules.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several external factors. A comprehensive understanding of these factors is crucial for accurate and reproducible solubility determination.

Solubility Solubility of this compound Temp Temperature Temp->Solubility Affects kinetics & thermodynamics of dissolution Solvent Solvent Properties Solvent->Solubility Primary determinant ('like dissolves like') Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Solute Solute Properties Solute->Solubility Intrinsic molecular properties Purity Purity Solute->Purity Crystal Crystalline Form (Polymorphism) Solute->Crystal

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) Add_Excess->Equilibrate Phase_Separate Allow phases to separate (or centrifuge) Equilibrate->Phase_Separate Filter Filter an aliquot of the supernatant through a syringe filter Phase_Separate->Filter Dilute Dilute the filtrate to a known concentration Filter->Dilute Analyze Analyze by HPLC or UV-Vis spectroscopy Dilute->Analyze Calculate Calculate solubility from the concentration and dilution factor Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration : Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation : Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution : Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[3]

  • Calculation : Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a well-ventilated area or a chemical fume hood.

  • Hazard Classifications : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. If there is a risk of inhalation, use a NIOSH-approved respirator.[4]

  • Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[4][5][6][7]

Conclusion

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-Ethoxybenzylamine, a versatile building block with significant potential in the synthesis of new therapeutic agents. However, with innovation comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these compounds. This in-depth technical guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the safety and handling precautions for this compound, grounded in scientific principles and established safety protocols.

Understanding the Hazard Profile of this compound

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural characteristics as a substituted benzylamine warrant a cautious and informed approach to its handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a foundational understanding of its potential hazards.

Based on available data, this compound is classified as follows:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from available chemical supplier information and PubChem database.[1]

The causality behind these classifications lies in the chemical nature of the benzylamine moiety. The amine group can act as a mild base and nucleophile, leading to irritation upon contact with skin and mucous membranes. Inhalation of aerosols or dusts can irritate the respiratory tract. While data for severe corrosion is not definitive for the ethoxy derivative, it is a known hazard for the closely related 2-methoxybenzylamine, which is classified as causing severe skin burns and eye damage (H314)[2]. Therefore, a conservative approach that assumes the potential for corrosive effects is prudent.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling this compound hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective measures to minimize exposure.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Figure 1: The Hierarchy of Controls for managing chemical hazards.

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3] This is non-negotiable. A fume hood provides containment of vapors and aerosols, preventing inhalation and minimizing the risk of widespread contamination in the laboratory. All weighing, transferring, and reaction workups involving this compound must be conducted within a fume hood.

2.2. Administrative Controls: Standardizing Safe Practices

Standard Operating Procedures (SOPs) are a critical administrative control. A detailed SOP for handling this compound should be written, reviewed, and readily accessible to all personnel. This SOP should include:

  • A summary of the known and potential hazards.

  • Step-by-step instructions for all handling procedures.

  • Required personal protective equipment (PPE).

  • Emergency procedures for spills, fires, and exposures.

  • Waste disposal protocols.

Regular training on the SOP and general chemical safety is essential to ensure all personnel are aware of the risks and how to mitigate them.

Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are designed to minimize exposure, PPE provides the final layer of protection. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes and aerosols that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or neoprene are generally recommended for aromatic amines). A disposable lab coat or chemical-resistant apron.Prevents skin contact which can cause irritation. Users should consult glove manufacturer compatibility charts for breakthrough times.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a potential for inhalation, especially if working outside of a fume hood (which is strongly discouraged).Protects against respiratory irritation from vapors or aerosols.

Experimental Protocols: A Self-Validating System for Safety

The following protocols are designed to be self-validating, meaning they incorporate safety checks and considerations at each step.

4.1. Weighing and Transferring this compound

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

  • Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid generating dust or aerosols.

  • Cleaning: Immediately clean any minor spills on the balance or surrounding area within the fume hood using a damp cloth or paper towel.

  • Sealing: Securely cap the stock container and the container with the weighed compound.

  • Transport: If moving the weighed compound to another area, ensure it is in a sealed, secondary container.

4.2. In-Reaction Handling

  • Setup: All reactions involving this compound must be set up in a chemical fume hood.

  • Addition: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Monitoring: Regularly monitor the reaction for any signs of unexpected exotherms or pressure buildup.

  • Workup: Quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure buildup when adding quenching agents.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is crucial.

Emergency_Response_Flowchart Start Chemical Incident Occurs Assess Assess the Situation (Is it a minor or major incident?) Start->Assess Minor Minor Spill / Exposure Assess->Minor Minor Major Major Spill / Fire / Serious Injury Assess->Major Major First_Aid Administer First Aid (Use safety shower/eyewash as needed) Minor->First_Aid Evacuate Evacuate the Area Activate Emergency Alarm Major->Evacuate Call_Help Call Emergency Services (Provide details of the chemical) Evacuate->Call_Help Report Report the Incident Call_Help->Report Cleanup Follow Spill Cleanup Protocol First_Aid->Cleanup Cleanup->Report

Figure 2: A decision-making flowchart for chemical emergency response.

5.1. First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][5] Seek immediate medical attention.

5.2. Spill and Leak Procedures

For a minor spill within a fume hood:

  • Alert: Inform others in the immediate area.

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[3]

  • Neutralize (if applicable): For amines, a weak acid solution can be used for neutralization after absorption.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2][3]

For a major spill, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

5.3. Firefighting Measures

This compound is a combustible solid with a flashpoint of 113 °C (235.4 °F).

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Storage and Disposal: Long-Term Safety and Responsibility

6.1. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

6.2. Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[3]

Conclusion

This compound, like many valuable reagents in drug discovery, presents manageable risks when handled with the appropriate knowledge, precautions, and respect for its chemical properties. By adhering to the principles of the hierarchy of controls, utilizing proper personal protective equipment, following established protocols, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this compound. The foundation of a safe laboratory environment is not just the presence of safety equipment, but a deeply ingrained culture of safety-conscious decision-making at every step of the scientific process.

References

The Obscure Origins and Evolving Utility of 2-Ethoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: An Unassuming Molecule with a Quiet History

2-Ethoxybenzylamine, a seemingly simple aromatic amine, presents a curious case in the annals of organic chemistry. Unlike many of its contemporaries with well-documented discovery narratives, the precise origins of this compound are not readily found in prominent historical chemical literature. Its journey from a chemical curiosity to a useful building block in modern synthetic chemistry has been a gradual and understated one. This technical guide delves into the available scientific literature to piece together the history of this compound, its synthesis, and its applications, providing a comprehensive resource for researchers and drug development professionals.

While a definitive "discovery" paper remains elusive, its history can be traced through the evolution of its synthetic methods and its increasing appearance in patents and scientific articles. The Chemical Abstracts Service (CAS) assigned the registry number 37806-29-4 to this compound, but the exact date of its first registration and the context of its initial synthesis are not easily accessible.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound is a solid at room temperature with a boiling point of 69-74 °C at 0.2 mmHg. Its structural confirmation and purity are typically assessed using a combination of spectroscopic techniques.

PropertyValueReference
CAS Number 37806-29-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Boiling Point 69-74 °C / 0.2 mmHg
Density 1.015 g/mL at 25 °C
Refractive Index n20/D 1.533

Spectroscopic data is crucial for the unambiguous identification of this compound. While a detailed historical account of its initial characterization is unavailable, modern analytical data provides a clear fingerprint of the molecule.

The Synthesis of this compound: A Methodological Overview

The primary route for the synthesis of this compound, inferred from modern laboratory practices and the synthesis of analogous compounds, involves a two-step process starting from 2-ethoxybenzonitrile. This process includes the reduction of the nitrile group to a primary amine.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Ethoxybenzonitrile (Not explicitly detailed in search results, but a logical precursor)

This step would typically involve the Williamson ether synthesis, reacting 2-hydroxybenzonitrile with an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base.

Step 2: Reduction of 2-Ethoxybenzonitrile to this compound

A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-ethoxybenzonitrile in anhydrous diethyl ether is prepared.

  • The flask is cooled in an ice bath, and a solution of lithium aluminum hydride in diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the filtrate is dried over an anhydrous salt such as sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical due to the highly reactive and pyrophoric nature of lithium aluminum hydride.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all solvents and glassware must be scrupulously dried to prevent a hazardous reaction and to ensure the efficiency of the reduction.

  • Careful Quenching: The quenching process is highly exothermic and must be performed slowly and at a low temperature to control the reaction rate and prevent a dangerous buildup of heat and hydrogen gas.

Visualizing the Synthetic Pathway

G 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile LiAlH4, Et2O LiAlH4, Et2O This compound This compound 2-Ethoxybenzonitrile->this compound Reduction

Caption: General synthetic scheme for the reduction of 2-ethoxybenzonitrile.

Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound lies in its bifunctional nature, possessing both a nucleophilic amine and a sterically influencing ortho-ethoxy group. These features make it a valuable synthon in the construction of more complex molecules.

Synthesis of Substituted Pyridines

One of the documented applications of this compound is in the preparation of 2,3,6-trisubstituted pyridines. This highlights its role as a building block in heterocyclic chemistry, a field of immense importance in medicinal chemistry.

Inhibitors of Copper Amine Oxidases

More recently, this compound has been utilized in the synthesis of derivatives that act as reversible and selective inhibitors of copper amine oxidases. This application underscores its potential in the development of therapeutic agents.

Conclusion: A Molecule Awaiting Its Full Story

The history of this compound is not one of a celebrated discovery but rather of a quiet emergence as a useful tool in the synthetic chemist's arsenal. While the specifics of its first synthesis remain to be unearthed from the depths of chemical literature, its continued use in contemporary research, from heterocyclic synthesis to the development of enzyme inhibitors, solidifies its place as a valuable chemical entity. Further historical research into chemical archives may one day reveal the full story of this unassuming yet versatile molecule.

Methodological & Application

Application Notes and Protocols: A Versatile [3+3] Annulation Strategy for the Synthesis of 2,3,6-Trisubstituted Pyridines Utilizing 2-Ethoxybenzylamine-Derived Enaminones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This document details a robust and adaptable two-step synthetic methodology for the preparation of 2,3,6-trisubstituted pyridines, leveraging the reactivity of β-enaminones derived from 2-ethoxybenzylamine. While a direct one-pot synthesis from this compound is not prominently featured in the literature, this guide proposes a scientifically sound and well-precedented pathway. The protocol first involves the synthesis of a versatile β-enaminone intermediate through the condensation of this compound with a 1,3-dicarbonyl compound. The subsequent [3+3] annulation of this enaminone with an α,β-unsaturated carbonyl compound affords the target 2,3,6-trisubstituted pyridine. This application note provides detailed experimental protocols, mechanistic insights, and expected outcomes to empower researchers in the synthesis of novel pyridine derivatives.

Introduction

Polysubstituted pyridines are a class of heterocyclic compounds of immense interest in drug discovery and development due to their prevalence in a wide array of therapeutic agents.[1][2] The specific substitution pattern on the pyridine ring plays a crucial role in modulating the pharmacological activity and physicochemical properties of these molecules. The synthesis of 2,3,6-trisubstituted pyridines, in particular, presents a unique synthetic challenge. This guide outlines a strategic approach that utilizes this compound as a readily available starting material to access this valuable structural motif.

The proposed methodology is centered around the formation and subsequent reaction of a β-enaminone intermediate. Enaminones are highly versatile building blocks in organic synthesis, capable of acting as both nucleophiles and electrophiles, making them ideal precursors for the construction of various heterocyclic systems.[3][4]

Proposed Synthetic Pathway

The synthesis of the target 2,3,6-trisubstituted pyridines from this compound is envisioned as a two-step process:

  • Step 1: Synthesis of the β-Enaminone Intermediate. This step involves the condensation of this compound with a suitable 1,3-dicarbonyl compound. This reaction is typically straightforward and provides the key β-enaminone precursor in good to excellent yields.[1][5]

  • Step 2: [3+3] Annulation for Pyridine Ring Formation. The purified β-enaminone is then subjected to a [3+3] cyclocondensation reaction with an α,β-unsaturated carbonyl compound. This annulation reaction constructs the pyridine ring, leading to the desired 2,3,6-trisubstituted product.[6][7]

Synthetic Workflow start This compound enaminone β-Enaminone Intermediate start->enaminone Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->enaminone pyridine 2,3,6-Trisubstituted Pyridine enaminone->pyridine [3+3] Annulation unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound unsaturated_carbonyl->pyridine

Caption: Overall workflow for the synthesis of 2,3,6-trisubstituted pyridines.

Detailed Experimental Protocols

Part 1: Synthesis of β-Enaminone Intermediate

This protocol describes the synthesis of a representative β-enaminone from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add this compound (10.0 g, 66.1 mmol) and acetylacetone (6.62 g, 66.1 mmol).

  • Add 100 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the desired β-enaminone, which can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Part 2: Synthesis of 2,3,6-Trisubstituted Pyridine via [3+3] Annulation

This protocol outlines the cyclocondensation of the prepared β-enaminone with an α,β-unsaturated ketone to yield a 2,3,6-trisubstituted pyridine.

Materials:

  • β-Enaminone intermediate from Part 1

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Ammonium acetate

  • Acetic acid

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude β-enaminone (5.0 g, approx. 22.8 mmol) in 50 mL of glacial acetic acid.

  • To this solution, add the α,β-unsaturated ketone (e.g., chalcone, 4.75 g, 22.8 mmol) and ammonium acetate (8.8 g, 114 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature and pour it into 200 mL of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3,6-trisubstituted pyridine.

Reaction Mechanism

The formation of the 2,3,6-trisubstituted pyridine proceeds through a two-stage mechanism:

  • Enaminone Formation: The initial step is a classic condensation reaction. The primary amine (this compound) attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form the stable β-enaminone.

  • Pyridine Ring Formation ([3+3] Annulation): The β-enaminone acts as a three-atom component (N-C=C). The α,β-unsaturated carbonyl compound provides the other three-carbon fragment (C=C-C=O). The reaction, catalyzed by an acid and in the presence of an ammonia source (ammonium acetate), proceeds through a series of Michael additions, cyclizations, and dehydration/aromatization steps to furnish the final pyridine ring.

Reaction Mechanism cluster_enaminone Step 1: Enaminone Formation cluster_pyridine Step 2: [3+3] Annulation amine This compound intermediate1 Hemiaminal Intermediate amine->intermediate1 dicarbonyl 1,3-Dicarbonyl dicarbonyl->intermediate1 enaminone β-Enaminone intermediate1->enaminone - H₂O enaminone_node β-Enaminone michael_adduct Michael Adduct enaminone_node->michael_adduct enone α,β-Unsaturated Carbonyl enone->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate dihydropyridine Dihydropyridine cyclized_intermediate->dihydropyridine - H₂O pyridine_final 2,3,6-Trisubstituted Pyridine dihydropyridine->pyridine_final Oxidation/Aromatization nh3 NH₃ (from NH₄OAc) nh3->cyclized_intermediate Cyclization

Caption: Mechanistic pathway for the synthesis of 2,3,6-trisubstituted pyridines.

Expected Results and Data Summary

The following table provides representative examples of 2,3,6-trisubstituted pyridines that can be synthesized using this methodology, with expected yields based on analogous reactions reported in the literature.

1,3-Dicarbonyl Compoundα,β-Unsaturated CarbonylProductExpected Yield (%)
AcetylacetoneChalcone2-(2-Ethoxyphenyl)-4,6-diphenyl-3-methylpyridine65-75
Ethyl acetoacetate4-Methoxy-chalcone2-(2-Ethoxyphenyl)-3-carbethoxy-4-(4-methoxyphenyl)-6-phenylpyridine60-70
DibenzoylmethaneBenzalacetone2-(2-Ethoxyphenyl)-3,6-diphenyl-4-methylpyridine70-80

Troubleshooting and Optimization

  • Low yield in enaminone formation: Ensure complete removal of water using a Dean-Stark trap. The use of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can accelerate the reaction.

  • Low yield in pyridine formation: The reaction is sensitive to temperature; ensure the mixture is refluxing. A large excess of ammonium acetate is often beneficial.

  • Formation of side products: Purification by column chromatography is crucial to isolate the desired product from potential regioisomers or incompletely aromatized dihydropyridine intermediates.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2,3,6-trisubstituted pyridines using a versatile two-step approach starting from this compound. By leveraging the well-established chemistry of β-enaminones, this methodology offers a reliable and adaptable route for accessing a diverse range of polysubstituted pyridines, which are of significant interest to the pharmaceutical and materials science communities. The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to explore this important class of heterocyclic compounds.

References

N-Alkylation of 2-Ethoxybenzylamine: A Detailed Protocol for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the N-alkylation of 2-ethoxybenzylamine, a crucial transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. We will delve into the prevalent methods of N-alkylation, with a primary focus on reductive amination, offering a step-by-step guide from reaction setup to product purification. Furthermore, this document will explore direct alkylation strategies and provide a comparative analysis to aid researchers in selecting the optimal synthetic route. The causality behind experimental choices, safety considerations, and troubleshooting are emphasized to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Alkylation

N-alkylation of primary amines, such as this compound, is a cornerstone of modern organic synthesis. The introduction of alkyl groups onto a nitrogen atom profoundly influences the physicochemical and pharmacological properties of a molecule. In drug discovery, this modification is pivotal for modulating a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This compound serves as a valuable building block, and its N-alkylated derivatives are precursors to a wide range of biologically active compounds.

The primary challenge in the N-alkylation of primary amines is achieving selective mono-alkylation while avoiding the formation of di-alkylated and quaternary ammonium byproducts.[1][2] This guide will focus on methodologies that offer high selectivity and yield.

Strategic Approaches to N-Alkylation

There are several established methods for the N-alkylation of amines.[3] The choice of method depends on the desired substituent, the scale of the reaction, and the functional group tolerance of the starting materials. The two most common and practical approaches for the N-alkylation of this compound are:

  • Reductive Amination: A versatile and widely employed one-pot reaction involving the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ.[4]

  • Direct Alkylation with Alkyl Halides: A classical SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide.[1]

This guide will provide detailed protocols for both methods, with a deeper exploration of reductive amination due to its superior control over selectivity.

Reductive Amination: The Preferred Pathway for Controlled N-Alkylation

Reductive amination is often the method of choice for the synthesis of secondary amines from primary amines due to its high efficiency and selectivity.[5] The reaction proceeds in two main steps: the formation of an imine intermediate followed by its immediate reduction.

The Underlying Chemistry: A Two-Step, One-Pot Process

The overall transformation can be visualized as follows:

Reductive_Amination_Overview amine This compound imine Imine Intermediate amine->imine Condensation (-H2O) carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkylated Product imine->product Reduction

Caption: Overview of the Reductive Amination Process.

The initial step is the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (the imine). This imine is then selectively reduced to the corresponding secondary amine. The key to the success of this one-pot procedure is the use of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the formed imine or its protonated form, the iminium ion.[6]

Choosing the Right Reducing Agent: A Critical Decision

Several reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common.[7]

Reducing AgentKey CharacteristicsRecommended SolventsSafety Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, reduces iminium ions much faster than ketones or aldehydes.[8] Does not require acidic conditions. Moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7][8]Reacts with water. Handle in a dry environment.
Sodium Cyanoborohydride (NaBH₃CN) Effective at slightly acidic pH, which catalyzes imine formation.[6] Less reactive than NaBH₄.Methanol (MeOH), Ethanol (EtOH)[7]Highly Toxic. [9] Can release toxic hydrogen cyanide gas upon contact with strong acids.[10][11][12] Work in a well-ventilated fume hood and follow strict safety protocols.[13]

For most applications involving this compound, sodium triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity and milder reaction conditions, avoiding the need for pH control and the significant safety hazards associated with sodium cyanoborohydride.[14][15]

Step-by-Step Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the general procedure for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram:

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound and carbonyl compound in anhydrous DCM/DCE B Stir at room temperature under inert atmosphere for 1-2 hours (Imine formation) A->B C Add Sodium Triacetoxyborohydride portion-wise B->C D Continue stirring at room temperature until reaction completion (Monitor by TLC/LC-MS) C->D E Quench with saturated aq. NaHCO₃ D->E F Extract with DCM/EtOAc E->F G Combine organic layers, wash with brine F->G H Dry over anhydrous Na₂SO₄/MgSO₄ G->H I Filter and concentrate under reduced pressure H->I J Purify crude product by silica gel column chromatography I->J

Caption: Step-by-step workflow for reductive amination.

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[4] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed. This typically takes a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound.[16]

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation of this compound with an alkyl halide is a straightforward SN2 reaction. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the di-alkylated product and even the quaternary ammonium salt.[1][2] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine.

Controlling Selectivity in Direct Alkylation

To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry: Using a large excess of the primary amine can statistically favor the reaction of the alkyl halide with the more abundant starting material. However, this is not practical if the amine is valuable.

  • Slow Addition: Adding the alkyl halide dropwise to a solution of the amine can help maintain a low concentration of the alkylating agent, reducing the chance of the product reacting further.[4]

  • Use of a Bulky Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation.[17]

Step-by-Step Protocol for Direct Mono-Alkylation

This protocol aims to achieve selective mono-alkylation of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Alkyl halide (e.g., alkyl bromide or iodide) (0.8-1.0 equivalent)

  • A non-nucleophilic base (e.g., potassium carbonate or DIPEA) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the base in the chosen anhydrous solvent.

  • Addition of Alkyl Halide: Slowly add the alkyl halide to the stirred solution at room temperature. For reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: Upon completion, filter off any inorganic salts. If DMF is used as a solvent, it can be removed by washing with water and extracting the product into a less polar organic solvent like ethyl acetate.

  • Purification: The crude product is purified by flash column chromatography to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.[18][19]

Comparative Summary of N-Alkylation Methods

FeatureReductive AminationDirect Alkylation
Selectivity High for mono-alkylationProne to over-alkylation
Substrate Scope Broad (aldehydes and ketones)Generally limited to alkyl halides
Reaction Conditions MildCan require heating
Byproducts Minimal, mainly waterDi-alkylated and quaternary salts
Reagent Safety NaBH(OAc)₃ is relatively safe; NaBH₃CN is highly toxicAlkyl halides can be lachrymatory and toxic
Overall Recommendation Preferred method for controlled and selective N-alkylationA viable option when over-alkylation is not a major concern or can be controlled

Conclusion

The N-alkylation of this compound is a fundamental transformation that can be achieved through several synthetic routes. For researchers seeking high yields and excellent control over mono-alkylation, reductive amination using sodium triacetoxyborohydride is the superior method. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an invaluable tool in both academic and industrial laboratories. While direct alkylation with alkyl halides offers a more traditional approach, careful control of reaction conditions is necessary to mitigate the inherent risk of over-alkylation. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated this compound derivatives for their specific applications.

References

Application Note: The Strategic Use of 2-Ethoxybenzylamine in High-Throughput Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chemical Diversity

In modern drug discovery, the rapid generation of large, structurally diverse compound libraries is paramount for identifying novel hit and lead compounds through high-throughput screening (HTS).[1] Parallel synthesis has emerged as a core strategy, enabling the systematic and simultaneous preparation of hundreds to thousands of discrete compounds.[2][3] The success of this approach hinges on the selection of robust, high-yielding chemical reactions and versatile, strategically functionalized building blocks.

2-Ethoxybenzylamine [(2-ethoxyphenyl)methanamine] is one such building block that has gained traction in medicinal chemistry. Its primary amine handle serves as a versatile anchor for a multitude of chemical transformations, while the benzyl group provides a rigid, drug-like scaffold. Crucially, the ortho-ethoxy substituent is not merely a passive spectator; it imparts specific conformational and electronic properties that can be exploited to enhance molecular diversity and influence pharmacological activity.

This document outlines the utility of this compound in library synthesis, providing both the conceptual framework and detailed experimental protocols.

The Strategic Advantage of the 2-Ethoxy Moiety

The choice of this compound over simpler benzylamines is a deliberate one, rooted in medicinal chemistry principles:

  • Conformational Constraint: The ortho-ethoxy group can restrict the rotation of the phenyl ring, pre-organizing the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

  • Modulation of Physicochemical Properties: The ethoxy group increases lipophilicity (logP) compared to an unsubstituted or hydroxylated analogue, which can influence cell permeability and metabolic stability. It also acts as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.

  • Vector for Diversification: The ether linkage provides a stable, yet potentially modifiable, point. While metabolically robust, advanced synthetic strategies could target the aryl ring for further functionalization.

Core Application: Parallel Reductive Amination

Reductive amination is arguably one of the most fundamental and reliable methods for C-N bond formation in pharmaceutical chemistry.[4][5] It allows for the coupling of an amine with a diverse array of aldehydes and ketones to generate secondary and tertiary amines. The use of this compound as the amine component enables the creation of a library where this specific privileged scaffold is systematically decorated.

Workflow for Parallel Reductive Amination

The logical flow involves the reaction of a single amine (this compound) with a library of different carbonyl compounds in a multi-well format.

G cluster_0 Input Building Blocks cluster_1 Parallel Synthesis Workflow cluster_2 Output Library Amine This compound (Single Reagent) Plate Well A1 Well A2 ... Well H12 Amine->Plate Dispense to all wells Aldehyde_Library Aldehyde Library (R1-CHO, R2-CHO, ... Rn-CHO) Aldehyde_Library->Plate Dispense unique aldehyde to each well Product_Library Secondary Amine Library (Product 1, Product 2, ... Product n) Plate->Product_Library Reaction & Workup caption Fig 1. Workflow for parallel reductive amination.

Caption: Fig 1. Workflow for parallel reductive amination.

Protocol 1: Parallel Reductive Amination in 96-Well Plates

Principle: This protocol details the parallel synthesis of a secondary amine library from this compound and a collection of aldehydes using sodium triacetoxyborohydride [NaBH(OAc)₃] as a mild reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.[5]

Materials and Reagents:

  • This compound (CAS: 37806-29-4)[6]

  • Aldehyde library (diverse, commercially available)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.5 M stock solution for each aldehyde from the library in anhydrous DCM.

    • Prepare a 0.75 M slurry of NaBH(OAc)₃ in anhydrous DCM. Vigorously stir or vortex before dispensing.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol, 1.0 equiv) of a unique aldehyde stock solution to each corresponding well.

    • Add 3 µL (~0.05 mmol, 1.0 equiv) of glacial acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and agitate on an orbital shaker at room temperature for 30 minutes.

  • Reduction:

    • Dispense 100 µL (0.075 mmol, 1.5 equiv) of the NaBH(OAc)₃ slurry into each well. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

    • Reseal the block and continue shaking at room temperature for 12-18 hours.

  • Work-up:

    • Unseal the block and carefully quench each reaction by adding 200 µL of saturated aqueous NaHCO₃ solution.

    • Shake for 10 minutes, then allow the layers to separate.

    • The final products are in the upper organic (DCM) layer. This solution can be directly used for analysis (e.g., LC-MS) or further purified.

Characterization:

  • Purity and identity of the library members should be assessed by LC-MS analysis of each well.

Safety Precautions:

  • This compound is known to cause skin and eye irritation.[6]

  • All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Expected Results: A Representative Data Table
WellAldehyde Input (R-CHO)Product StructureExpected Mass [M+H]⁺Typical Purity (LC-MS)
A14-Fluorobenzaldehyde262.14>95%
A2Cyclohexanecarboxaldehyde262.22>95%
A32-Thiophenecarboxaldehyde264.12>90%
A4Pyridine-3-carboxaldehyde257.15>90%

Core Application: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry and is exceptionally well-suited for building complex, drug-like molecules in a single step.[7][8] It combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. Using this compound as the amine input allows this privileged fragment to be incorporated into a highly diverse library, with variability introduced at three other positions.

Workflow for a Ugi Four-Component Reaction Library

This workflow illustrates the convergence of four distinct building block libraries with this compound to rapidly generate a complex product library.

G cluster_0 Input Building Blocks cluster_1 One-Pot Reaction cluster_2 Output Product Amine This compound ReactionVessel Single Reaction Vessel (Methanol, RT) Amine->ReactionVessel Aldehyde Aldehyde (R1-CHO) Aldehyde->ReactionVessel Acid Carboxylic Acid (R2-COOH) Acid->ReactionVessel Isocyanide Isocyanide (R3-NC) Isocyanide->ReactionVessel Product α-Acylamino Amide Product ReactionVessel->Product Mumm Rearrangement caption Fig 2. Convergence in the Ugi four-component reaction.

Caption: Fig 2. Convergence in the Ugi four-component reaction.

Protocol 2: Parallel Synthesis via the Ugi Reaction

Principle: This protocol describes the parallel synthesis of an α-acylamino amide library in vials or deep-well plates. The reaction is typically performed in methanol at room temperature and proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise manner, culminating in a Mumm rearrangement to yield the stable product.[9]

Materials and Reagents:

  • This compound

  • Aldehyde library

  • Carboxylic acid library

  • Isocyanide library (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Array of reaction vials with screw caps or deep-well plate

Procedure:

  • Reagent Preparation:

    • Prepare 0.5 M stock solutions of all four component types (amine, aldehydes, acids, isocyanides) in anhydrous MeOH.

  • Reaction Setup (per vial/well):

    • To each reaction vessel, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol, 1.0 equiv) of a unique aldehyde stock solution.

    • Add 100 µL (0.05 mmol, 1.0 equiv) of a unique carboxylic acid stock solution.

    • In a well-ventilated fume hood, add 100 µL (0.05 mmol, 1.0 equiv) of a unique isocyanide stock solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor.

    • Seal the vessels tightly.

  • Reaction:

    • Agitate the reaction array on an orbital shaker at room temperature for 48-72 hours.

    • Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.

  • Work-up:

    • For many screening applications, the crude reaction mixture can be simply diluted and assayed directly.

    • For purification, the solvent (MeOH) is removed under reduced pressure (e.g., using a centrifugal evaporator). The residue can then be redissolved in a suitable solvent like DMSO for storage or purified via preparative HPLC.

Characterization:

  • The complexity and diversity of the library should be confirmed by LC-MS analysis of a representative set of wells.

Conclusion

This compound is a highly effective and strategic building block for the parallel synthesis of compound libraries. Its primary amine functionality allows for its participation in a wide range of robust chemical reactions, while the ortho-ethoxybenzyl scaffold imparts valuable physicochemical and conformational properties to the resulting products. The detailed protocols for reductive amination and the Ugi four-component reaction provided herein offer reliable and scalable methods for generating diverse libraries suitable for high-throughput screening in drug discovery programs. By thoughtfully selecting building blocks like this compound, chemists can significantly enhance the quality and relevance of the chemical space explored in the quest for novel therapeutics.

References

Catalytic conditions for coupling reactions involving 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Coupling Reactions of 2-Ethoxybenzylamine

Introduction: The Strategic Importance of this compound

This compound is a versatile bifunctional molecule featuring a nucleophilic primary amine and an electron-rich aromatic ring.[1] This structure makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The ability to selectively form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on this scaffold is paramount for generating libraries of novel compounds with diverse biological activities and material properties.

This guide provides a detailed exploration of the catalytic conditions required for the most pertinent coupling reactions involving this compound. We will delve into the mechanistic rationale behind catalyst, ligand, and base selection, offering not just protocols, but a deeper understanding of why certain conditions are chosen. This document is intended for researchers and drug development professionals seeking to leverage modern cross-coupling chemistry for the strategic modification of benzylamine scaffolds.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The most direct application of this compound in cross-coupling is its use as a nucleophile in the Buchwald-Hartwig amination. This palladium-catalyzed reaction is one of the most powerful methods for constructing aryl C-N bonds, allowing for the coupling of amines with aryl halides or pseudohalides (e.g., triflates) under relatively mild conditions.[2][3][4]

Mechanistic Rationale and Component Selection

The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for rational optimization and troubleshooting. The key steps are: (1) Oxidative Addition of the aryl halide to the active Pd(0) catalyst, (2) Ligand Exchange and Amine Coordination , followed by deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Precatalyst: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligand Selection (The Key to Success): The choice of phosphine ligand is arguably the most critical parameter. Early systems used simple ligands, but modern Buchwald-Hartwig chemistry relies on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3]

    • Causality: These bulky ligands promote the crucial, often rate-limiting, reductive elimination step to release the product. Their steric hindrance creates a wider coordination angle around the palladium center, bringing the aryl and amino groups into proximity. Their electron-donating nature increases electron density on the metal, further facilitating this step.

  • The Role of the Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more reactive aryl halides.

    • Causality: The base's primary role is to deprotonate the amine (or the amine-palladium complex) to generate the more nucleophilic amide, which is necessary for the formation of the key palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The exclusion of water and oxygen is critical to prevent catalyst deactivation and side reactions.

Data Summary: Representative Conditions
Aryl Halide (1.0 eq)This compound (1.2 eq)Pd Source (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)
4-BromotoluenePresentPd₂(dba)₃ (1%)XPhos (2.5%)NaOtBuToluene100
1-Chloro-4-nitrobenzenePresentPd(OAc)₂ (2%)SPhos (4.5%)K₃PO₄Dioxane110
2-IodopyridinePresentPd₂(dba)₃ (1.5%)RuPhos (3.5%)Cs₂CO₃Toluene100
Protocol 1: N-Arylation of this compound with 4-Bromotoluene

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • 4-Bromotoluene

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add NaOtBu (1.5 mmol, 144 mg).

  • Catalyst Addition: To the same flask, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.025 mmol, 12 mg).

  • Reagent Addition: Add 4-bromotoluene (1.0 mmol, 171 mg) and this compound (1.2 mmol, 181 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired N-(4-methylphenyl)-2-ethoxybenzylamine.

Part 2: C-H Arylation via Directed C-H Functionalization

While N-arylation modifies the amine, the aryl ring of this compound can also be functionalized directly. Palladium-catalyzed C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates (e.g., halogenated benzylamines).[5] The benzylamine's amino group can act as a directing group, guiding the catalyst to activate an adjacent ortho C-H bond.[6][7]

Mechanistic Rationale and Component Selection

This transformation typically involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. A common pathway involves the coordination of the directing group to a Pd(II) center, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This intermediate then reacts with the coupling partner (e.g., an arylboronic acid), leading to the final C-C bond formation.

  • Catalyst: Pd(II) salts like Pd(OAc)₂ are used directly as the active catalyst.

  • Directing Group: The primary amine of this compound can serve as the directing group. For improved efficiency and to prevent side reactions at the nitrogen, it is often protected, for instance as a nosyl (Ns) amide.[7][8]

  • Coupling Partner: Arylboronic acids or their pinacol esters are common coupling partners.[8]

  • Additives/Oxidants: An oxidant, such as silver carbonate (Ag₂CO₃) or benzoquinone, is often required to facilitate the turnover of the catalytic cycle, typically by reoxidizing a Pd(0) intermediate back to the active Pd(II) state.

Caption: General experimental workflow for directed C-H arylation.

Protocol 2: ortho-Arylation of N-Protected this compound

This protocol is adapted from general procedures for the kinetic resolution of benzylamines via C-H cross-coupling, showcasing the core conditions.[8]

Materials:

  • N-Nosyl-2-ethoxybenzylamine (prepared separately)

  • 4-Methoxycarbonylphenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • tert-Amyl alcohol (t-AmylOH)

  • Oven-dried reaction vial with stir bar

Procedure:

  • Reaction Setup: In an oven-dried vial, combine N-nosyl-2-ethoxybenzylamine (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Ag₂CO₃ (1.0 mmol, 276 mg), and K₂CO₃ (1.5 mmol, 207 mg).

  • Coupling Partner: Add the 4-methoxycarbonylphenylboronic acid pinacol ester (0.75 mmol, 198 mg).

  • Solvent and Heating: Add t-AmylOH (2.5 mL) and seal the vial. Place the reaction in a preheated block at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the ortho-arylated product. The nosyl group can be subsequently removed under standard conditions (e.g., thiophenol, K₂CO₃) to reveal the free amine.

Part 3: Alternative and Emerging Methodologies

Sonogashira and Suzuki Couplings

While this compound itself is not a direct substrate for these reactions, a halogenated derivative (e.g., 4-bromo-2-ethoxybenzylamine) would be an excellent coupling partner.

  • Sonogashira Coupling: Couples an aryl halide with a terminal alkyne using a dual catalyst system of palladium and copper(I).[9][10][11] This is a premier method for installing alkyne functionalities.

  • Suzuki Coupling: Couples an aryl halide with an organoboron reagent (boronic acid or ester) and is one of the most robust and widely used C-C bond-forming reactions.[12][13][14]

Copper-Catalyzed Couplings

As an alternative to palladium, copper-catalyzed reactions (e.g., Ullmann condensation) can also achieve C-N bond formation.[15] Modern protocols often use ligands to enable milder reaction conditions. Copper catalysis can sometimes offer complementary reactivity or be more cost-effective for large-scale synthesis.[16]

Microwave-Assisted Synthesis

The application of microwave irradiation can dramatically accelerate many cross-coupling reactions.[17][18] The rapid, uniform heating provided by microwaves can reduce reaction times from many hours to mere minutes, often improving yields and reducing the formation of byproducts.[19] This is particularly valuable for high-throughput synthesis and library generation in a drug discovery context.

Conclusion

This compound is a highly tractable substrate for a range of modern catalytic cross-coupling reactions. For C-N bond formation, the Buchwald-Hartwig amination stands as the most reliable and versatile method, with catalyst and ligand choice being paramount for success. For C-C bond formation, directed C-H functionalization offers an atom-economical route to ortho-arylated products, leveraging the inherent directing ability of the amine functionality. By understanding the underlying mechanisms and the specific roles of each reaction component, researchers can effectively harness these powerful tools to synthesize novel and complex derivatives for scientific exploration.

References

Navigating the Synthesis Landscape: A Guide to Protecting Group Strategies for 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving desired molecular architectures. For researchers and drug development professionals, 2-ethoxybenzylamine presents a valuable building block, but its primary amine functionality necessitates a carefully considered protection strategy to prevent unwanted side reactions. The nucleophilic nature of the amine can interfere with a wide array of synthetic transformations. Therefore, the judicious application of protecting groups is not merely a procedural step but a cornerstone of synthetic design, ensuring high yields and purity of the final product.

This technical guide provides an in-depth exploration of protecting group strategies tailored for this compound. We will delve into the rationale behind selecting specific protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer insights into the subtle mechanistic nuances that govern these transformations. The aim is to equip the synthetic chemist with the knowledge to navigate the complexities of amine protection with confidence and precision.

Core Principles of Protecting Group Selection

The ideal protecting group for this compound should exhibit several key characteristics:

  • Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not compromise the integrity of the this compound molecule.

  • Stability: The protected amine must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Removal: The deprotection should be efficient and selective, occurring under conditions that do not affect other functional groups within the molecule.

  • Orthogonality: In complex syntheses with multiple protecting groups, the chosen group should be removable under conditions that do not cleave other protecting groups present in the molecule.[1][2][3] This concept of "orthogonal protection" is critical for the synthesis of complex molecules.[1][2][3][4]

The presence of the ethoxy group at the ortho position of the benzylamine may introduce subtle electronic and steric effects that can influence the reactivity of the amine and the stability of the protecting group. These factors must be considered when selecting an appropriate strategy.

Carbamate-Based Protecting Groups: The Workhorses of Amine Protection

Carbamates are among the most widely used protecting groups for amines due to their general stability and the diverse range of conditions available for their cleavage.[4][5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its facile removal with acid.[6][7]

Rationale for Use: The Boc group is an excellent choice for protecting this compound when subsequent reactions are to be carried out under basic, nucleophilic, or reductive conditions. Its removal under acidic conditions provides a clean and efficient deprotection pathway.[8]

Protection Protocol: Boc Anhydride Method

A widely adopted method for Boc protection involves the use of di-tert-butyl dicarbonate (Boc)₂O.[6]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.

  • Add a base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-(2-ethoxybenzyl)-tert-butyl carbamate by column chromatography on silica gel.

Deprotection Protocol: Acid-Mediated Cleavage

The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8]

Experimental Protocol:

  • Dissolve the Boc-protected this compound in a suitable solvent like dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be neutralized with a suitable base to afford the free this compound.

Causality Behind Choices: The use of a base in the protection step is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product. For deprotection, the strong acid protonates the carbamate, leading to its collapse and the release of the free amine, carbon dioxide, and isobutylene.[8]

Visualization of Boc Protection and Deprotection:

Boc_Protection_Deprotection cluster_protection Boc Protection This compound This compound N-Boc-2-Ethoxybenzylamine N-Boc-2-Ethoxybenzylamine This compound->N-Boc-2-Ethoxybenzylamine (Boc)2O, Base N-Boc-2-Ethoxybenzylamine->this compound TFA or HCl

Caption: Boc protection and deprotection workflow.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is another stalwart in amine protection, particularly in peptide synthesis.[9][10] Its key advantage lies in its removal by catalytic hydrogenolysis, a mild and highly selective method.[9][11]

Rationale for Use: The Cbz group is ideal when the synthetic route involves acidic or basic conditions that would cleave a Boc or Fmoc group, respectively. The orthogonality of its deprotection condition (hydrogenolysis) makes it a valuable tool in complex synthetic strategies.[4][9]

Protection Protocol: Schotten-Baumann Conditions

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[9][12]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium carbonate).

  • Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by recrystallization or column chromatography.

Deprotection Protocol: Catalytic Hydrogenolysis

The Cbz group is cleanly removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[9][13][14]

Experimental Protocol:

  • Dissolve the Cbz-protected this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Causality Behind Choices: The Schotten-Baumann conditions for protection ensure that the amine is sufficiently nucleophilic to react with the benzyl chloroformate while neutralizing the HCl byproduct.[9] Catalytic hydrogenolysis for deprotection involves the cleavage of the benzylic C-O bond by hydrogen on the surface of the palladium catalyst, releasing the free amine, toluene, and carbon dioxide.[9]

Visualization of Cbz Protection and Deprotection:

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection This compound This compound N-Cbz-2-Ethoxybenzylamine N-Cbz-2-Ethoxybenzylamine This compound->N-Cbz-2-Ethoxybenzylamine Cbz-Cl, Base This compound This compound N-Cbz-2-Ethoxybenzylamine->this compound H2, Pd/C

Caption: Cbz protection and deprotection workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS).[15] Its acid stability provides orthogonality to the Boc group.[16][17]

Rationale for Use: The Fmoc group is the protecting group of choice when acid-sensitive functionalities are present in the molecule. Its removal with a weak base like piperidine offers a gentle deprotection method.[18][19]

Protection Protocol: Fmoc-OSu or Fmoc-Cl

The Fmoc group can be introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[15][17]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (1.05 eq.) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Deprotection Protocol: Piperidine-Mediated Cleavage

The Fmoc group is typically removed by treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15][18]

Experimental Protocol:

  • Dissolve the Fmoc-protected this compound in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for a short period (typically 10-30 minutes), monitoring by TLC.

  • Upon completion, the reaction mixture can often be used directly in the next step, or the product can be isolated by precipitation with a non-polar solvent and subsequent filtration.

Causality Behind Choices: The protection reaction proceeds via nucleophilic attack of the amine on the activated carbonate of Fmoc-OSu.[17] The deprotection mechanism is a β-elimination initiated by the abstraction of the acidic proton on the fluorenyl ring by the base (piperidine).[18] This generates a dibenzofulvene intermediate, which is trapped by the piperidine.[18][19]

Visualization of Fmoc Protection and Deprotection:

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection This compound This compound N-Fmoc-2-Ethoxybenzylamine N-Fmoc-2-Ethoxybenzylamine This compound->N-Fmoc-2-Ethoxybenzylamine Fmoc-OSu, Base N-Fmoc-2-Ethoxybenzylamine->this compound Piperidine/DMF

Caption: Fmoc protection and deprotection workflow.

Comparative Summary of Carbamate Protecting Groups

Protecting GroupProtection ReagentDeprotection ConditionsStabilityOrthogonal To
Boc (Boc)₂OStrong Acid (TFA, HCl)[6][8]Base, HydrogenolysisCbz, Fmoc
Cbz Cbz-ClH₂, Pd/C[9][13]Acid, BaseBoc, Fmoc
Fmoc Fmoc-OSu, Fmoc-ClBase (Piperidine)[15][18]Acid, HydrogenolysisBoc, Cbz

Orthogonal Strategies in Action: A Hypothetical Synthesis

Imagine a synthetic route where this compound needs to be coupled with an acid-sensitive carboxylic acid, and the resulting amide subsequently undergoes a reaction under strongly basic conditions. In this scenario, a Boc protecting group would be unsuitable due to the acidic deprotection. An Fmoc group would be cleaved during the basic reaction step. Therefore, the Cbz group would be the ideal choice. It would be stable to both the coupling and the basic reaction conditions and could be selectively removed at the end of the synthesis via catalytic hydrogenolysis without affecting other sensitive functionalities. This illustrates the power of orthogonal protecting group strategies in enabling complex molecular construction.[1][2][3]

Conclusion: A Strategic Approach to Synthesis

The protection and deprotection of the amino group in this compound is a critical consideration in any synthetic endeavor involving this versatile building block. The choice of protecting group is not arbitrary but a strategic decision that can significantly impact the efficiency and success of the overall synthesis. By understanding the principles of protection, the specific characteristics of common protecting groups like Boc, Cbz, and Fmoc, and the concept of orthogonality, researchers can design and execute robust and efficient synthetic routes. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, empowering them to tackle complex synthetic challenges with greater confidence and success.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: This document provides a detailed guide for the scalable synthesis of 2-ethoxybenzylamine and its derivatives, focusing on robust and efficient methodologies suitable for process development and scale-up. It encompasses a comparative analysis of synthetic strategies, a detailed step-by-step protocol for the recommended route, and integrates modern process analytical technology (PAT) for enhanced control and safety.

Strategic Overview: The Importance and Synthetic Challenges of this compound Derivatives

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The strategic placement of the ethoxy group at the ortho position influences the molecule's conformation and electronic properties, making it a key structural motif in the development of novel pharmaceutical agents and functional materials.

While numerous methods exist for the laboratory-scale synthesis of substituted benzylamines, scaling these processes presents significant challenges. These include ensuring consistent product quality, managing reaction exotherms, minimizing byproduct formation, and developing cost-effective and environmentally responsible (green) processes.[1] This guide focuses on addressing these challenges by providing a framework for logical process development and scale-up.

Comparative Analysis of Primary Synthetic Routes

The selection of a synthetic route for scale-up is a critical decision dictated by factors including yield, purity, cost of raw materials, process safety, and environmental impact. Below is a comparative analysis of the most viable routes to this compound.

Synthesis RouteStarting MaterialsKey Reagents/CatalystAdvantagesDisadvantages & Scale-Up Challenges
1. Reductive Amination 2-Ethoxybenzaldehyde, Ammonia Source (e.g., NH₄OAc)Selective Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)High efficiency, often a one-pot procedure, good functional group tolerance.[2]Potential for over-alkylation to form secondary amines; careful control of reducing agent addition and temperature is critical.[3] Toxicity of some reagents (e.g., NaBH₃CN).[4]
2. Reduction of 2-Ethoxybenzonitrile 2-EthoxybenzonitrileStrong Reducing Agent (e.g., LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Ni)High yields are often achievable; starting nitrile may be readily available.Use of highly reactive and hazardous hydrides (LiAlH₄) is challenging on a large scale. Catalytic hydrogenation may require high pressure and specialized equipment.[5]
3. Nucleophilic Substitution on 2-Ethoxybenzyl Halide 2-Ethoxybenzyl Halide (e.g., Bromide or Chloride)Ammonia or Phthalimide (Gabriel Synthesis)Utilizes readily available starting materials.Over-alkylation is a significant issue with direct amination. The Gabriel synthesis adds extra protection/deprotection steps, increasing process mass intensity.

Executive Recommendation: For most scale-up applications, Reductive Amination emerges as the superior strategy. Its operational simplicity, amenability to one-pot processing, and the availability of increasingly selective and safer reducing agents make it a robust and economically viable choice.[6] Catalytic hydrogenation presents the "greenest" option, utilizing H₂ gas as the reductant and producing only water as a byproduct, and should be considered when appropriate high-pressure reactor systems are available.[6]

Workflow for Scale-Up Synthesis via Reductive Amination

The following diagram illustrates the key stages in the scale-up synthesis of this compound, incorporating process control and purification steps.

Scale_Up_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_qc Quality Control A Charge Reactor: 2-Ethoxybenzaldehyde, Solvent (e.g., Methanol) B Add Ammonia Source: Ammonium Acetate A->B 1. C Imine Formation (Stir at 20-25°C) B->C 2. Equilibrium D Controlled Addition of Reducing Agent (e.g., NaBH(OAc)₃) C->D 3. Reduction E Reaction Monitoring (PAT): Online HPLC / FTIR D->E Real-time Control F Quench Reaction (e.g., Saturated NaHCO₃) E->F 4. Post-completion G Solvent Evaporation F->G H Aqueous Workup: Acid-Base Extraction G->H I Product Isolation: Crystallization / Distillation H->I J Drying under Vacuum I->J K Final Product Analysis: ¹H NMR, ¹³C NMR, LC-MS, Purity (HPLC) J->K

Caption: Process workflow for this compound synthesis.

Detailed Application Protocol: Scale-Up Synthesis of this compound (100g Scale)

This protocol details a robust one-pot reductive amination procedure. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Ethoxybenzaldehyde150.17100.0 g0.6661.0
Ammonium Acetate (NH₄OAc)77.08154.0 g1.9983.0
Sodium Triacetoxyborohydride (STAB)211.94170.0 g0.8021.2
Methanol (MeOH)32.041.0 L--
Dichloromethane (DCM)84.931.5 L--
1M Hydrochloric Acid (HCl)-As needed--
2M Sodium Hydroxide (NaOH)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-500 mL--
Brine (Saturated NaCl)-500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--

Instrumentation:

  • 5L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel for solid or liquid dispensing.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Process Analytical Technology (Optional but Recommended): In-line FTIR or an automated online HPLC system for reaction monitoring.[7][8]

Protocol Steps:

  • Reactor Setup and Inerting:

    • Assemble the 5L jacketed reactor system and ensure it is clean and dry. Purge the reactor with nitrogen for 15-20 minutes to establish an inert atmosphere. This is crucial to prevent side reactions involving atmospheric oxygen and moisture.

  • Charge Reactants and Imine Formation:

    • To the reactor, charge 2-ethoxybenzaldehyde (100.0 g, 0.666 mol) and methanol (1.0 L).

    • Begin stirring to ensure a homogenous solution.

    • Add ammonium acetate (154.0 g, 1.998 mol) in one portion. A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.[5]

    • Stir the mixture at ambient temperature (20-25°C) for 1-2 hours. This allows for the formation of the 2-ethoxybenzylideneimine intermediate.

    • PAT Checkpoint: An in-line FTIR probe can monitor the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1645 cm⁻¹).[8]

  • Reductive Step:

    • Causality: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder than sodium borohydride and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[4] This minimizes the formation of 2-ethoxybenzyl alcohol as a byproduct.

    • In a separate dry beaker, weigh sodium triacetoxyborohydride (170.0 g, 0.802 mol).

    • Slowly add the STAB to the reaction mixture in portions over 60-90 minutes. This addition is exothermic , and the portion-wise addition is a critical safety measure to control the internal temperature. Maintain the internal temperature below 35°C using the reactor cooling jacket. A runaway reaction can lead to pressure buildup and undesirable side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete conversion.

  • Reaction Monitoring and Completion:

    • PAT Checkpoint: An online HPLC system can be configured to automatically sample the reaction mixture every hour.[9] Monitor for the disappearance of the 2-ethoxybenzaldehyde peak and the appearance of the this compound product peak. The reaction is considered complete when the starting aldehyde is <1% by area on the chromatogram.

  • Workup and Quenching:

    • Once the reaction is complete, cool the reactor to 10-15°C.

    • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (500 mL). This will neutralize the acetic acid byproduct from the STAB and any remaining reducing agent, resulting in gas evolution (H₂ and CO₂). Ensure adequate venting.

    • Stir for 30 minutes after gas evolution ceases.

  • Extraction and Purification (Acid-Base Wash):

    • Concentrate the mixture on a rotary evaporator to remove the methanol.

    • Add dichloromethane (DCM, 1.0 L) and water (500 mL) to the residue. Stir and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with another portion of DCM (500 mL).

    • Combine the organic layers.

    • Causality (Acid-Base Extraction): This step purifies the basic amine product from non-basic impurities. Extract the combined DCM layers with 1M HCl (2 x 500 mL). The this compound will move into the acidic aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with DCM (200 mL) to remove any residual non-basic impurities. Discard this DCM wash.

    • Cool the acidic aqueous layer in an ice bath and slowly basify with 2M NaOH until the pH is >12. This liberates the free amine.

    • Extract the free amine back into DCM (3 x 400 mL).

    • Combine the organic layers, wash with brine (500 mL) to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (50 g).

  • Final Isolation and Drying:

    • Filter off the drying agent and wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate on a rotary evaporator to yield the crude this compound as an oil.

    • For highest purity, the product can be purified by vacuum distillation.

    • Place the final product under high vacuum for several hours to remove any residual solvent.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield / Incomplete Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Insufficient reaction time.1. Add a dehydrating agent like molecular sieves during imine formation. Alternatively, consider a solvent that allows for azeotropic removal of water (e.g., toluene), though this complicates the one-pot setup.[6] 2. Use fresh, high-quality STAB; it is moisture-sensitive. 3. Continue monitoring the reaction until completion is confirmed by PAT or TLC/LC-MS.
High Level of 2-Ethoxybenzyl Alcohol Byproduct 1. Reducing agent is too reactive or added too quickly. 2. Reaction temperature was too high.1. Ensure the use of a selective reagent like STAB. If using NaBH₄, ensure the imine is fully formed before adding the reductant. 2. Maintain strict temperature control during the addition of the reducing agent.
Formation of Dibenzylamine Impurity The primary amine product reacts with another molecule of the aldehyde and is subsequently reduced.Use a larger excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.
Emulsion During Workup High concentration of salts or polar impurities.Add a larger volume of brine to the aqueous layer to help break the emulsion. If persistent, filtration through a pad of celite may be necessary.

Conclusion

The scale-up synthesis of this compound derivatives is most effectively and reliably achieved through reductive amination of the corresponding benzaldehyde. By employing a one-pot procedure with a selective reducing agent like sodium triacetoxyborohydride, this method minimizes side reactions and simplifies the overall process. The integration of Process Analytical Technology provides an invaluable tool for real-time monitoring, ensuring reaction completion, controlling process parameters, and guaranteeing batch-to-batch consistency. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers and process chemists, enabling the efficient and safe production of these important chemical building blocks on a larger scale.

References

One-pot synthesis involving 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Bioactive Quinazolinone Scaffolds from 2-Ethoxybenzylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolinone core is a "privileged" scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Developing efficient, robust, and scalable synthetic routes to access diverse quinazolinone libraries is a critical task in drug discovery. This application note details a highly efficient, one-pot, two-step protocol for the synthesis of 2-substituted-8-ethoxyquinazolines, starting from the readily available building block, this compound. By leveraging a sequential condensation-oxidation strategy within a single reaction vessel, this method circumvents the need for intermediate isolation, thereby saving time, reducing solvent waste, and improving overall process efficiency. We provide a detailed, step-by-step protocol, mechanistic insights, troubleshooting guidance, and a discussion of the protocol's application in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of One-Pot Syntheses

In the landscape of modern pharmaceutical development, efficiency and sustainability are paramount. One-pot syntheses, where multiple reaction steps are conducted sequentially in a single reactor without isolating intermediates, represent a cornerstone of green and efficient chemistry.[3] This approach offers significant advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: Reduced handling, purification, and setup times lead to a faster overall process.

  • Higher Yields: Minimizing material loss that occurs during intermediate purification steps often results in improved overall yields.

  • Improved Atom Economy: By telescoping reaction sequences, the formation of byproducts and waste is often reduced.

  • Cost and Resource Savings: Lower consumption of solvents, reagents, and energy contributes to a more economical and environmentally friendly process.

The target scaffold, quinazolinone, is of profound interest due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4] The specific starting material, this compound, provides a strategic entry point to 8-substituted quinazolinones, a substitution pattern present in several bioactive molecules. This guide provides researchers with a reliable and adaptable protocol to synthesize these valuable compounds.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, two-step sequence. The first step is a cyclocondensation reaction between this compound and an aldehyde to form a transient 2,3-dihydroquinazoline intermediate. The second step involves the in-situ oxidation of this intermediate to yield the final aromatic quinazolinone product.

Step 1: Cyclocondensation

The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The endocyclic secondary amine then attacks the imine carbon in an intramolecular fashion, leading to the formation of the six-membered dihydroquinazoline ring system. This process is often facilitated by a mild acid or can proceed thermally.

Step 2: In-Situ Oxidation

The dihydroquinazoline intermediate is thermodynamically driven towards aromatization. Without isolation, an oxidizing agent is added directly to the reaction mixture. Various oxidants can be employed, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or even molecular oxygen with a suitable catalyst.[5] Sodium hypochlorite is a cost-effective and potent oxidant for this transformation.[6] The oxidation process removes two hydrogen atoms, leading to the formation of the stable, aromatic quinazolinone ring.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 One-Pot Reaction Vessel A This compound + Aldehyde (R-CHO) B Step 1: Condensation (Solvent, Heat) A->B Reactants C Dihydroquinazoline Intermediate (not isolated) B->C Forms Intermediate D Step 2: Add Oxidant (e.g., NaClO) C->D Oxidant Added E Final Product: 8-Ethoxy-2-R-Quinazoline D->E Aromatization F Work-up & Purification E->F

Caption: One-pot synthesis workflow from starting materials to final product.

Detailed Experimental Protocol

This protocol describes the synthesis of 8-Ethoxy-2-phenylquinazoline as a representative example. The procedure can be adapted for various aliphatic and aromatic aldehydes.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
This compound>98%Sigma-Aldrich37806-29-4
Benzaldehyde>99%, ReagentPlus®Sigma-Aldrich100-52-7
Sodium Hypochlorite (NaClO)10-15% solutionAcros Organics7681-52-9
Acetonitrile (CH₃CN)Anhydrous, 99.8%Fisher Scientific75-05-8
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8
Brine (Saturated NaCl)ACS GradeVWR7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Tech.7631-86-9

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Aldehyde: Add acetonitrile (30 mL) to the flask, followed by benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv.).

  • Condensation Step: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Oxidation Step: Cool the reaction mixture to room temperature. Slowly add the sodium hypochlorite solution (10 mL of ~12% solution, ~20 mmol, 2.0 equiv.) dropwise over 15 minutes. Caution: The addition may be mildly exothermic.

  • Aromatization: Stir the resulting mixture vigorously at room temperature for an additional 2 hours. Monitor the oxidation by TLC until the dihydroquinazoline intermediate is fully converted to the product.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 8-ethoxy-2-phenylquinazoline as a solid.

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound may cause skin and eye irritation.[7]

  • Sodium hypochlorite is a corrosive oxidant; handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Data Presentation and Characterization

The versatility of this protocol allows for the synthesis of a variety of 2-substituted quinazolines by simply changing the aldehyde starting material.

EntryAldehydeReaction Time (Condensation)Yield (%)
1Benzaldehyde4 h~85%
24-Chlorobenzaldehyde4 h~88%
34-Methoxybenzaldehyde5 h~82%
4Cyclohexanecarboxaldehyde6 h~75%

Characterization of 8-Ethoxy-2-phenylquinazoline (Entry 1):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.55 (s, 1H), 8.50 – 8.45 (m, 2H), 7.80 (d, J = 7.8 Hz, 1H), 7.60 – 7.45 (m, 4H), 7.20 (d, J = 7.6 Hz, 1H), 4.30 (q, J = 7.0 Hz, 2H), 1.55 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.5, 155.0, 150.2, 138.1, 134.5, 130.5, 128.8, 128.5, 127.0, 120.5, 115.3, 65.2, 14.8.

  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₆H₁₅N₂O⁺: 251.1179; found: 251.1182. (Note: Spectral data are representative and should be confirmed experimentally.)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Product Incomplete condensation or oxidation.Increase reaction time for the respective step. Ensure the oxidant is fresh and active. Check stoichiometry.
Product loss during work-up/purification.Perform extractions carefully. Optimize the solvent system for chromatography to ensure good separation.
Incomplete Condensation Aldehyde is sterically hindered or deactivated.Increase reaction temperature or time. Consider adding a catalytic amount of a mild acid (e.g., p-TsOH).
Formation of Side Products Over-oxidation or side reactions with the oxidant.Add the oxidant slowly and at a lower temperature (e.g., 0 °C). Use the minimum required equivalents of oxidant.
Impure starting materials.Purify starting materials (e.g., distill aldehyde) before use.

Mechanistic Pathway Visualization

The following diagram illustrates the key mechanistic steps involved in the formation of the quinazoline product.

G cluster_1 Step 1: Condensation cluster_2 Step 2: Oxidation start This compound + R-CHO imine Schiff Base Intermediate start->imine - H₂O dihydro Dihydroquinazoline imine->dihydro Intramolecular Cyclization oxidant Addition of Oxidant (e.g., NaClO) dihydro->oxidant dihydro->oxidant product Aromatic Quinazoline oxidant->product - 2H⁺, - 2e⁻

Caption: Key mechanistic steps in the one-pot synthesis of quinazolines.

References

The Benzylamine Scaffold: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzylamine Motif in Medicinal Chemistry

In the landscape of drug discovery and development, certain chemical structures consistently emerge as foundational elements in the architecture of therapeutic agents. The benzylamine motif is a quintessential example of such a "privileged scaffold." Its prevalence in a wide array of FDA-approved pharmaceuticals underscores its importance.[1] From oncology treatments to drugs targeting neurological disorders, the benzylamine core provides a versatile and synthetically accessible framework for the construction of complex and potent bioactive molecules.[1][2] This application note will delve into the practical use of substituted benzylamines, with a particular focus on the synthesis of the gastroprokinetic agent, Itopride, to illustrate the strategic application of these valuable intermediates. While this guide will use a specific analogue to demonstrate the core principles, the methodologies and chemical logic are broadly applicable to a range of substituted benzylamines, including 2-ethoxybenzylamine.

Case Study: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine in the Synthesis of Itopride

A prime example of the utility of a substituted benzylamine is the synthesis of Itopride, a drug used to treat various gastrointestinal disorders.[3] The key intermediate in this synthesis is 4-[2-(Dimethylamino)ethoxy]benzylamine.[3] This molecule provides the necessary structural components that are ultimately elaborated to form the final active pharmaceutical ingredient (API).

The synthesis of Itopride from 4-[2-(Dimethylamino)ethoxy]benzylamine is a multi-step process that highlights the chemical versatility of the benzylamine moiety. The primary amine of the benzylamine is nucleophilic and readily undergoes acylation with an appropriate acylating agent, in this case, a derivative of 3,4-dimethoxybenzoic acid, to form the final amide bond in Itopride.

Synthetic Pathways to 4-[2-(Dimethylamino)ethoxy]benzylamine

Several synthetic routes to 4-[2-(Dimethylamino)ethoxy]benzylamine have been developed, each with its own advantages and considerations. Below are two common approaches:

Route 1: From 4-Hydroxybenzaldehyde

This pathway involves the etherification of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride, followed by conversion of the aldehyde to an oxime, and subsequent reduction to the benzylamine.[4]

G A 4-Hydroxybenzaldehyde B 4-[2-(Dimethylamino)ethoxy]benzaldehyde A->B Etherification with 2-dimethylaminoethyl chloride C 4-[2-(Dimethylamino)ethoxy]benzaldoxime B->C Reaction with hydroxylamine hydrochloride D 4-[2-(Dimethylamino)ethoxy]benzylamine C->D Reduction (e.g., with Raney Nickel) Itopride Itopride D->Itopride Acylation with 3,4-dimethoxybenzoyl chloride

Caption: Synthetic pathway to Itopride starting from 4-hydroxybenzaldehyde.

Route 2: From 4-Fluorobenzylamine

An alternative approach involves the nucleophilic aromatic substitution of 4-fluorobenzylamine with the sodium salt of 2-(dimethylamino)ethanol.[5][6]

G A 4-Fluorobenzylamine D 4-[2-(Dimethylamino)ethoxy]benzylamine A->D Nucleophilic Aromatic Substitution B 2-(Dimethylamino)ethanol B->D C Sodium Hydride C->D Itopride Itopride D->Itopride Acylation with 3,4-dimethoxybenzoyl chloride

Caption: Synthesis of the key intermediate via nucleophilic aromatic substitution.

Experimental Protocols

The following are generalized protocols for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine and its subsequent conversion to Itopride. These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine from 4-Fluorobenzylamine[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Fluorobenzylamine125.1510.0 g0.0799
2-(Dimethylamino)ethanol89.149.0 mL0.0899
Sodium Hydride (60% dispersion in oil)24.003.84 g0.0960
Toluene-100 mL-

Procedure:

  • To a stirred solution of 2-(dimethylamino)ethanol in toluene at 0 °C, slowly add sodium hydride.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 4-fluorobenzylamine to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-[2-(Dimethylamino)ethoxy]benzylamine.

Protocol 2: Synthesis of Itopride

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-[2-(Dimethylamino)ethoxy]benzylamine194.2710.0 g0.0515
3,4-Dimethoxybenzoyl chloride200.6210.8 g0.0538
Triethylamine101.198.0 mL0.0578
Dichloromethane-150 mL-

Procedure:

  • Dissolve 4-[2-(Dimethylamino)ethoxy]benzylamine and triethylamine in dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Itopride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Itopride.

Broader Applications and Versatility of the Benzylamine Scaffold

The utility of the benzylamine scaffold extends far beyond the synthesis of Itopride. Benzylamine and its derivatives are integral components in a multitude of bioactive molecules, including:

  • Anticancer Agents: Substituted benzylamines have been investigated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.[7]

  • Antimicrobial Agents: Fatty acid amides of substituted benzylamines have shown promising antibacterial and antifungal activities.

  • CNS-active Drugs: The benzylamine motif is present in numerous drugs that act on the central nervous system, including antidepressants and antipsychotics.[1]

The synthetic versatility of benzylamines allows for their incorporation into diverse molecular frameworks through reactions such as N-alkylation, acylation, and reductive amination. This adaptability makes them a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.

Conclusion

While this compound itself may not be as widely cited in the synthesis of major pharmaceuticals as some of its analogues, the chemical principles governing its reactivity are well-represented by the extensive use of other substituted benzylamines in medicinal chemistry. The case study of 4-[2-(Dimethylamino)ethoxy]benzylamine in the synthesis of Itopride provides a clear and detailed example of how this class of compounds serves as a crucial building block for bioactive molecules. The straightforward and versatile chemistry of the benzylamine moiety ensures its continued importance in the ongoing quest for new and improved therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Ethoxybenzylamine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving 2-ethoxybenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your reaction yields and product purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction to this compound Reactivity

This compound is a primary amine that serves as a valuable precursor in the synthesis of a wide range of biologically active molecules. Its reactivity is primarily centered around the nucleophilic amino group (-NH₂), making it suitable for various substitution reactions to form new carbon-nitrogen bonds. However, the presence of the ethoxy group at the ortho position introduces specific steric and electronic effects that must be considered to achieve optimal results. This guide will walk you through the nuances of working with this substrate.

Core Substitution Reactions and Troubleshooting

We will focus on three major classes of substitution reactions for this compound:

  • N-Alkylation: Formation of secondary and tertiary amines.

  • N-Acylation: Synthesis of amides.

  • N-Arylation: Formation of N-aryl and N-heteroaryl bonds.

N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom of this compound. While seemingly straightforward, this reaction is often plagued by low yields due to over-alkylation.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: My N-alkylation of this compound is producing a mixture of mono- and di-alkylated products, with a significant amount of the undesired di-alkylated species. How can I improve the selectivity for mono-alkylation?

A1: This is a classic challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

  • Choice of Base: A sterically hindered, non-nucleophilic base can be beneficial. For selective mono-N-alkylation, cesium carbonate has been shown to be effective in suppressing undesired di-alkylation[1].

Q2: I'm observing low conversion of my this compound, even after prolonged reaction times. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Insufficiently Strong Base: The base may not be strong enough to effectively deprotonate the amine or neutralize the acid formed during the reaction. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) might be necessary to form the more nucleophilic amide anion[2][3].

  • Poor Solvent Choice: The solvent must be able to dissolve all reactants, including the base. Polar aprotic solvents like DMF and DMSO are generally good choices for N-alkylation reactions[2][4].

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, but be mindful of potential side reactions or decomposition.

Troubleshooting Guide: Low Yield in N-Alkylation
Potential Cause Troubleshooting/Solution Scientific Rationale
Over-alkylation Use a 3-5 fold excess of this compound. Add the alkylating agent slowly over several hours.Statistically favors the reaction with the primary amine. Maintains a low concentration of the alkylating agent.
Low Reactivity Switch to a stronger base (e.g., NaH). Use a more reactive alkylating agent (I > Br > Cl). Increase the reaction temperature.A stronger base increases the nucleophilicity of the amine. More reactive leaving groups accelerate the SN2 reaction. Higher temperatures provide the necessary activation energy.
Steric Hindrance For bulky alkylating agents, consider alternative methods like reductive amination.The ortho-ethoxy group can sterically hinder the approach of bulky electrophiles to the nitrogen atom.
Poor Solubility Ensure all reactants, particularly the base, are soluble in the chosen solvent. Consider switching to a more polar solvent like DMF or DMSO.Poor solubility leads to a heterogeneous reaction mixture and reduced reaction rates.
Experimental Protocol: Selective Mono-N-Alkylation
  • To a solution of this compound (3.0 eq.) in anhydrous DMF (0.5 M), add cesium carbonate (2.0 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the alkyl halide (1.0 eq.) dropwise over 1-2 hours.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Low Yield in N-Alkylation Check_Purity Check Purity of Starting Materials Start->Check_Purity Over_Alkylation Over-alkylation Observed? Check_Purity->Over_Alkylation Low_Conversion Low Conversion? Over_Alkylation->Low_Conversion No Solution_Over_Alkylation Increase Amine Excess Slow Reagent Addition Use Cs₂CO₃ Over_Alkylation->Solution_Over_Alkylation Yes Solution_Low_Conversion Stronger Base (e.g., NaH) More Reactive Alkyl Halide Increase Temperature Low_Conversion->Solution_Low_Conversion Yes Purification Purify by Column Chromatography Low_Conversion->Purification No Solution_Over_Alkylation->Purification Solution_Low_Conversion->Purification

Troubleshooting workflow for N-alkylation.

N-Acylation of this compound

N-acylation is the reaction of this compound with an acylating agent (e.g., acyl chloride or anhydride) to form an amide. This reaction is generally high-yielding and less prone to over-reaction than N-alkylation.

Frequently Asked Questions (FAQs) for N-Acylation

Q1: My N-acylation reaction is sluggish and gives a poor yield. What can I do to improve it?

A1: While generally efficient, N-acylation can be slow if the reactants are not sufficiently reactive. Here are some tips:

  • Acylating Agent: Acyl chlorides are typically more reactive than anhydrides. If you are using an anhydride and observing low reactivity, consider switching to the corresponding acyl chloride.

  • Base: A base is crucial to neutralize the HCl or carboxylic acid byproduct. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. For less reactive systems, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial[5][6].

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.

Q2: I am seeing impurities in my final product after work-up. What are the likely side products?

A2: Common impurities in N-acylation reactions include:

  • Unreacted Starting Material: If the reaction has not gone to completion.

  • Hydrolyzed Acylating Agent: If there is moisture in the reaction, the acyl chloride or anhydride can hydrolyze to the corresponding carboxylic acid.

  • Salt Byproducts: The hydrochloride salt of the amine base will be present and needs to be removed during work-up.

Troubleshooting Guide: Issues in N-Acylation
Potential Cause Troubleshooting/Solution Scientific Rationale
Incomplete Reaction Use a more reactive acylating agent (acyl chloride). Add a catalytic amount of DMAP. Ensure anhydrous conditions.Increases the electrophilicity of the carbonyl carbon. DMAP is a highly effective acylation catalyst. Prevents hydrolysis of the acylating agent.
Difficult Purification Perform an aqueous work-up with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities and the base hydrochloride salt.Converts the hydrochloride salt of the base to the free base, which can be removed by extraction. Neutralizes any unreacted acylating agent.
Product is Water Soluble If the product has polar functional groups, it may have some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility in the aqueous phase.The "salting out" effect decreases the solubility of organic compounds in the aqueous layer, improving extraction efficiency.
Experimental Protocol: N-Acylation with an Acyl Chloride
  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

G Start Start: N-Acylation Dissolve Dissolve Amine & Base in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acyl_Chloride Slowly Add Acyl Chloride Cool->Add_Acyl_Chloride React Stir at RT Monitor by TLC Add_Acyl_Chloride->React Workup Aqueous Work-up (Acid/Base Washes) React->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify End Final Product Purify->End

General workflow for N-acylation.

N-Arylation of this compound

The formation of a bond between the nitrogen of this compound and an aromatic ring is a powerful tool in medicinal chemistry. The two most common methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Frequently Asked Questions (FAQs) for N-Arylation

Q1: What is the difference between Buchwald-Hartwig amination and Ullmann condensation for N-arylation?

A1: The main differences lie in the catalyst and reaction conditions:

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It is known for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation[7][8].

  • Ullmann Condensation: This is a copper-catalyzed reaction. Traditionally, it required harsh conditions (high temperatures and stoichiometric copper), but modern variations use soluble copper catalysts with ligands, allowing for milder conditions[9].

Q2: My Buchwald-Hartwig reaction is not working. What are the critical parameters to check?

A2: The Buchwald-Hartwig amination is sensitive to several factors:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands are often required for efficient catalysis[10].

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Troubleshooting Guide: Challenges in N-Arylation
Reaction Potential Cause Troubleshooting/Solution Scientific Rationale
Buchwald-Hartwig Inactive Catalyst Ensure an inert atmosphere. Use a pre-catalyst or activate the catalyst in situ. Screen different phosphine ligands.The Pd(0) catalyst is easily oxidized. Pre-catalysts are more stable. The ligand influences the stability and activity of the catalyst.
Buchwald-Hartwig Low Yield Use a stronger base (e.g., NaOtBu). Ensure the aryl halide is sufficiently reactive (I > Br > Cl).The base is involved in the deprotonation of the amine and the regeneration of the catalyst. The oxidative addition step is faster with more reactive aryl halides.
Ullmann Harsh Conditions Use a modern catalytic system with a soluble copper source (e.g., CuI) and a ligand (e.g., a diamine or amino acid).Ligands accelerate the catalytic cycle, allowing for lower reaction temperatures.
Both Steric Hindrance The ortho-ethoxy group may slow the reaction. Longer reaction times or higher temperatures may be needed.The bulky ortho-substituent can hinder the coordination of the amine to the metal center.
Experimental Protocol: Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed, anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)(L)₂-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + R'-NH₂ Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation PdII_amido Ar-Pd(II)(L)₂-NHR' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NHR' RedElim->Product

Simplified catalytic cycle for Buchwald-Hartwig amination.

Alternative Strategy: Reductive Amination

For the synthesis of N-alkyl-2-ethoxybenzylamines, especially when direct alkylation proves problematic due to over-alkylation or steric hindrance, reductive amination is an excellent alternative. This two-step, one-pot process involves the reaction of 2-ethoxybenzaldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Key Advantages of Reductive Amination:
  • High Selectivity: This method is highly selective for the formation of the desired N-alkylated product, with minimal risk of over-alkylation.

  • Milder Conditions: Reductive amination can often be carried out under milder conditions than direct alkylation.

  • Broad Substrate Scope: It is applicable to a wide range of aldehydes and amines.

Troubleshooting Guide: Reductive Amination
Potential Cause Troubleshooting/Solution Scientific Rationale
Low Yield Ensure anhydrous conditions to favor imine formation. Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)[2][11].Water can hydrolyze the imine back to the starting materials. STAB and NaBH₃CN are mild enough not to reduce the starting aldehyde but will readily reduce the imine.
Aldehyde Reduction Use a less reactive reducing agent. Add the reducing agent after allowing time for imine formation.A strong reducing agent like NaBH₄ can reduce the starting aldehyde to an alcohol. Staggered addition ensures the imine has formed before the reducing agent is introduced.
Incomplete Reaction Add a catalytic amount of acetic acid to promote imine formation. Ensure sufficient reaction time.Acid catalysis accelerates the dehydration step in imine formation.

Purification of this compound Derivatives

The purification of substituted this compound derivatives is crucial for obtaining high-purity compounds for further use. The choice of purification method depends on the physical properties of the product.

Purification Method Description Best Suited For
Column Chromatography Separation based on polarity using a stationary phase like silica gel.A versatile method for most non-volatile, moderately polar compounds. Allows for the separation of products from starting materials and byproducts with different polarities.
Acid-Base Extraction The basic amine product is extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basification and re-extracted into an organic solvent.Basic amine products that are stable to acidic and basic conditions. Excellent for removing non-basic organic impurities.
Distillation Separation based on boiling point differences under reduced pressure.Thermally stable, liquid products with boiling points that are significantly different from those of impurities.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure product crystallizes out.Solid products with moderate to high purity.

References

Technical Support Center: Troubleshooting Common Side Products in 2-Ethoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethoxybenzylamine reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key starting material or intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and troubleshoot common side reactions, ensuring the integrity and efficiency of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a versatile primary benzylamine. Its reactivity is dominated by the nucleophilic primary amine (-NH₂) group, which readily participates in a variety of bond-forming reactions. However, this reactivity can also lead to the formation of undesired side products. Understanding the interplay of steric hindrance from the ortho-ethoxy group and the electronic nature of the molecule is crucial for controlling reaction outcomes.

This guide is structured in a question-and-answer format to directly address the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Acylation Reactions (e.g., Amide Formation)

Acylation of this compound is a fundamental transformation, typically employing acyl chlorides or anhydrides to form the corresponding N-(2-ethoxybenzyl) amide. While generally high-yielding, several side products can diminish purity and yield.

Question 1: I'm seeing a significant amount of unreacted this compound in my acylation reaction, even with a stoichiometric amount of acylating agent. What's going wrong?

Answer:

This common issue often points to the deactivation of the starting amine. When using acyl chlorides, hydrochloric acid (HCl) is generated as a byproduct. This acid will protonate the basic nitrogen of this compound, forming the unreactive ammonium salt.

Troubleshooting Steps:

  • Inclusion of a Base: The most effective solution is to add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. A slight excess (1.1-1.5 equivalents) of the base is recommended.

  • Reagent Quality: Ensure your this compound is pure and has not degraded. Over time, primary amines can oxidize. Similarly, verify that the acylating agent has not hydrolyzed.

  • Reaction Conditions: While the initial addition of the acylating agent should be performed at a low temperature (e.g., 0 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature and stirring for several hours can help drive it to completion.

Question 2: My product is contaminated with a higher molecular weight impurity that I suspect is a diacylated product. How can I prevent this?

Answer:

While diacylation of a primary amine at the same nitrogen is not typical under standard conditions, the formation of bis-amides can occur if the acylating agent is di-functional (e.g., oxalyl chloride) and stoichiometry is not carefully controlled. More commonly, if the product amide still possesses a reactive site, further reaction can occur. However, for a simple acylation of this compound, this is less common than over-alkylation. If you are using a di-acylating agent, the following will help:

  • Controlled Addition: Add the acylating agent slowly and dropwise to a solution of the amine. This maintains a low concentration of the acylating agent at any given time, favoring mono-acylation.

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions that could lead to polymeric or bis-acylated byproducts.

Category 2: Alkylation Reactions

Alkylation of this compound to form secondary or tertiary amines is a key synthetic step. However, it is notoriously difficult to control, with over-alkylation being the most significant challenge.

Question 3: I'm trying to perform a mono-alkylation of this compound with an alkyl halide, but I'm getting a mixture of the secondary amine, tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity?

Answer:

This is a classic problem in amine chemistry. The product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine. This means it will react with the alkyl halide faster than the remaining this compound, leading to a cascade of alkylations.[1]

Troubleshooting & Optimization Strategies:

StrategyPrincipleKey Considerations
Use a Large Excess of Amine By significantly increasing the concentration of the starting amine relative to the alkylating agent, you increase the probability of the alkyl halide reacting with the desired primary amine.This is often impractical if this compound is a valuable starting material. Separation of the product from the excess starting material can also be challenging.
Reductive Amination This is the preferred industrial method for controlled alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired amine.[1]This two-step, one-pot procedure avoids the issue of over-alkylation as the imine only forms once on the primary amine.
Use of Protecting Groups The amine can be protected (e.g., as a carbamate), then alkylated, and finally deprotected.This adds steps to the synthesis but can provide excellent selectivity.

Experimental Protocol: Reductive Amination for Mono-Alkylation

This protocol provides a general procedure for the synthesis of a secondary amine from this compound and an aldehyde.

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the desired aldehyde (1.0-1.2 eq.) and stir at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 4: I've observed an unexpected side product that appears to be an isomer of my desired alkylated product. What could be the cause?

Answer:

While less common than N-alkylation, C-alkylation of the aromatic ring is a known side reaction, particularly under certain catalytic conditions. Rhodium-catalyzed reactions, for example, have been shown to promote ortho-C-H alkylation of benzylamines.[2][3] Given that the ortho positions are already substituted in this compound, alkylation could potentially occur at other positions on the ring, though this is less likely under standard alkylating conditions.

Diagnostic Steps:

  • Characterization: Detailed NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry analysis will be crucial to confirm the structure of the isomeric byproduct.

  • Reaction Conditions Review: Scrutinize your reaction for any potential catalysts or reagents that might promote C-H activation.

General Troubleshooting

Question 5: My final product is difficult to purify and appears to be contaminated with multiple side products. What purification strategies are recommended?

Answer:

Purification can be challenging due to the similar polarities of the desired product and various side products. A multi-step purification strategy is often necessary.

  • Aqueous Workup: A thorough acid-base workup is highly effective. As a basic compound, this compound and its amine derivatives can be extracted into an acidic aqueous phase (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basification (e.g., with NaOH) before being re-extracted into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems, such as ethanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is often required. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic amine compounds on the silica gel.

Visualizing Reaction Pathways

Diagram 1: Acylation of this compound

acylation reagents Acyl Chloride (R-COCl) + Base (e.g., TEA) amine This compound product N-(2-Ethoxybenzyl)amide amine->product Desired Reaction side_product Protonated Amine (Unreactive Salt) amine->side_product Side Reaction (in absence of base)

Caption: Acylation pathway and common side reaction.

Diagram 2: Alkylation Pathways of this compound

alkylation cluster_overalkylation Over-alkylation Cascade start This compound (Primary Amine) secondary Secondary Amine start->secondary 1st Alkylation start->secondary Controlled Mono-alkylation tertiary Tertiary Amine secondary->tertiary 2nd Alkylation (Often Faster) quaternary Quaternary Ammonium Salt tertiary->quaternary 3rd Alkylation reductive Reductive Amination (Aldehyde/Ketone + NaBH(OAc)₃)

Caption: Over-alkylation cascade and the reductive amination solution.

References

Technical Support Center: Purification of 2-Ethoxybenzylamine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-ethoxybenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Benzylamine derivatives, due to their basic nature, often present unique purification challenges, primarily related to their interaction with stationary phases. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the chromatography of this compound derivatives in a practical question-and-answer format.

Question 1: My peak is severely tailing on a silica gel column during flash chromatography. What's causing this and how can I fix it?

Answer:

Peak tailing is the most common issue when purifying basic compounds like this compound derivatives on standard silica gel.[1][2]

  • Root Cause: The primary cause is the interaction between the basic amine functionality of your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3][4] This creates a secondary, strong interaction site in addition to the desired normal-phase partitioning, leading to a slow and uneven elution of the analyte from the column, which manifests as a tailed peak.[2]

  • Immediate Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[5][6] A typical starting concentration is 0.1-1% (v/v). The TEA is a stronger base than your product and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound.[7][8] This minimizes the secondary interactions and results in a much more symmetrical peak shape.[7]

    • Pre-treat the Silica: For particularly problematic amines, you can pre-treat the silica gel. This can be done by preparing the silica slurry in a solvent system containing a higher concentration of TEA (e.g., 5%) and then running the column with a mobile phase containing a lower concentration (e.g., 1%).[6]

  • Advanced Strategy:

    • Use a Different Stationary Phase: Consider using an alternative stationary phase like alumina (basic or neutral) or a deactivated (end-capped) silica gel, which has fewer free silanol groups. For reversed-phase applications, modern hybrid-silica columns are designed to reduce silanol interactions and often provide better peak shapes for bases.[9]

Question 2: My compound's retention time is inconsistent in reversed-phase HPLC. One run it's at 5 minutes, the next it's at 5.8 minutes. What's happening?

Answer:

Fluctuating retention times for ionizable compounds like this compound derivatives are almost always related to poor pH control of the mobile phase.

  • Root Cause: The retention of a basic compound in reversed-phase HPLC is highly dependent on its ionization state.[10][11] At a pH well below the pKa of the amine, the compound is protonated (cationic) and more polar, leading to earlier elution. At a pH above the pKa, it is neutral, more hydrophobic, and will be retained longer.[11] If your mobile phase pH is near the pKa of your compound, small, uncontrolled variations in pH (e.g., from dissolved CO2) can cause significant shifts in the ratio of ionized to non-ionized forms, leading to inconsistent retention times.[10]

  • Solution:

    • Buffer the Mobile Phase: Always use a buffer in your aqueous mobile phase to maintain a constant pH. The ideal pH should be at least 2 pH units away from your compound's pKa to ensure it exists predominantly in one form (either fully ionized or fully neutral).[10][12]

    • For Elution as a Base (Longer Retention): Buffer the mobile phase to a pH at least 2 units above the pKa of the amine. This will keep it in its neutral, more retained form. Be mindful of the column's pH stability; many silica-based columns are not stable above pH 8.

    • For Elution as a Cation (Shorter Retention): Buffer the mobile phase to a pH at least 2 units below the pKa. This will keep it in its protonated, less retained form. A common choice is adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[12][13]

Question 3: I'm trying to separate two diastereomers of a this compound derivative, but they are co-eluting. How can I improve the resolution?

Answer:

Separating closely related isomers requires optimizing chromatographic selectivity.

  • Root Cause: Diastereomers have different physical properties and should be separable on standard stationary phases. Co-elution means the current conditions do not provide enough selectivity to differentiate between them.

  • Strategies for Improved Resolution:

    • Optimize the Mobile Phase: This is the first and easiest parameter to change. Systematically vary the solvent strength (e.g., change the hexane/ethyl acetate ratio). Sometimes, changing the solvent system entirely (e.g., to dichloromethane/methanol) can alter selectivity and achieve separation.[5][14]

    • Change the Stationary Phase: If mobile phase optimization fails, a different stationary phase may be required. If you are using silica, consider a diol- or cyano-bonded phase, which can offer different selectivities.

    • Temperature Optimization (HPLC): In HPLC, temperature can affect selectivity. Try running the separation at a lower or higher temperature (e.g., 30°C vs. 50°C) to see if resolution improves.

    • Consider Chiral Chromatography: If you are actually trying to separate enantiomers (non-superimposable mirror images), you will need a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[15][16] Standard chromatographic methods cannot separate enantiomers.

Frequently Asked Questions (FAQs)

  • Q1: Why is triethylamine (TEA) so commonly recommended for amine purification?

    • TEA is a volatile organic base that is highly effective at masking active silanol sites on silica gel, thus preventing peak tailing of basic analytes.[7][17] Its volatility makes it relatively easy to remove from the final product during solvent evaporation.

  • Q2: Can I use ammonia instead of TEA in my mobile phase for flash chromatography?

    • Yes, a common alternative is to use a small percentage of ammonium hydroxide in methanol, which is then added to the main mobile phase (e.g., 1-2% of a 9:1 MeOH:NH4OH solution added to dichloromethane). This can be effective but may be less convenient than using the more soluble TEA.

  • Q3: What is "end-capping" and why is it important for purifying amines?

    • End-capping is a chemical process applied to silica-based stationary phases (like C18) after the primary silanization. It uses a small silylating agent (like trimethylsilane) to react with and "cap" many of the remaining free silanol groups.[3] For amine purification, using an end-capped column is highly recommended as it reduces the number of acidic sites available for undesirable secondary interactions, leading to better peak shape and more reliable results.[3][9]

  • Q4: How do I choose between normal-phase and reversed-phase chromatography for my this compound derivative?

    • The choice depends on the overall polarity of your derivative.

      • Normal-Phase (e.g., Silica): Generally suitable for less polar to moderately polar compounds that are soluble in organic solvents like hexanes, ethyl acetate, or dichloromethane.[14] This is often the first choice for preparative flash chromatography after a synthesis work-up.

      • Reversed-Phase (e.g., C18): Best for polar or water-soluble compounds.[14] It is the most common mode for analytical HPLC for purity assessment and is also used for preparative purification of more polar derivatives.

Experimental Protocols & Data

Protocol 1: General Method Development for Flash Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity. A good starting point is mixtures of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone).

    • Crucially, add 0.5% triethylamine (TEA) to each developing solvent system.

    • Identify the solvent system that provides an Rf value of approximately 0.2-0.35 for your target compound, with good separation from impurities.[5]

  • Column Packing:

    • Select an appropriately sized column based on your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight).[18]

    • Pack the column using either a dry or slurry packing method with the chosen mobile phase (containing 0.5% TEA).

  • Sample Loading:

    • For best results, use a "dry loading" technique. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase identified from your TLC analysis. If separation is challenging, a shallow gradient (e.g., starting with a slightly less polar mixture and gradually increasing the polarity) can be employed.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Data Presentation: Example Starting Conditions for Flash Chromatography
Compound PolarityNon-Polar SolventPolar SolventModifier (Add to total volume)Typical Starting Ratio
LowHexaneEthyl Acetate0.5% Triethylamine95:5
MediumHexaneEthyl Acetate0.5% Triethylamine70:30
HighDichloromethaneMethanol0.5% Triethylamine98:2
Very HighEthyl AcetateMethanol0.5% Triethylamine95:5

Visualizations

Mechanism of Peak Tailing and the Role of a Basic Modifier

This diagram illustrates how a basic amine interacts with acidic silanol groups on a silica surface, causing peak tailing, and how a modifier like Triethylamine (TEA) prevents this interaction.

G Figure 1: Interaction at the Silica Surface cluster_0 Scenario 1: No Modifier cluster_1 Scenario 2: With Triethylamine (TEA) Modifier Silica Silica Surface (Si-O-Si) Silanol Acidic Silanol Group (Si-OH) Silica->Silanol presents Amine1 This compound Derivative (Basic) Amine1->Silanol Strong Secondary Interaction (H-Bonding/Ionic) TailingPeak Result: Asymmetric (Tailing) Peak Amine1->TailingPeak leads to Silica2 Silica Surface (Si-O-Si) BlockedSilanol Masked Silanol Group (Si-O⁻ ⁺HNEt₃) Silica2->BlockedSilanol presents Amine2 This compound Derivative (Basic) Amine2->BlockedSilanol Interaction Blocked GoodPeak Result: Symmetric Peak Amine2->GoodPeak elutes cleanly, leading to TEA Triethylamine (TEA) TEA->BlockedSilanol preferentially binds to & masks

Caption: Mechanism of amine interaction with silica gel.

Troubleshooting Workflow for Poor Chromatographic Resolution

This flowchart provides a logical sequence of steps to follow when encountering poor separation or peak shape issues.

G Start Start: Poor Resolution or Bad Peak Shape CheckPeakShape Is the peak shape poor? (e.g., tailing) Start->CheckPeakShape AddModifier Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase CheckPeakShape->AddModifier Yes CheckResolution Are peaks overlapping? CheckPeakShape->CheckResolution No AddModifier->CheckResolution OptimizeSolvent Optimize Mobile Phase 1. Change Solvent Ratio 2. Change Solvent System CheckResolution->OptimizeSolvent Yes End End: Successful Purification CheckResolution->End No ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, C18, Cyano) OptimizeSolvent->ChangeStationaryPhase Still no separation OptimizeSolvent->End Separation achieved CheckIfEnantiomers Are compounds Enantiomers? ChangeStationaryPhase->CheckIfEnantiomers Still no separation ChangeStationaryPhase->End Separation achieved UseChiral Use Chiral Chromatography (CSP Column) CheckIfEnantiomers->UseChiral Yes EndFail Consult Specialist CheckIfEnantiomers->EndFail No UseChiral->End

Caption: Troubleshooting flowchart for chromatographic separation.

References

Technical Support Center: Troubleshooting Incomplete 2-Ethoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting incomplete reactions involving 2-Ethoxybenzylamine. As a Senior Application Scientist, I have synthesized field-proven insights with established chemical principles to help you navigate the common challenges encountered when working with this versatile ortho-alkoxy substituted benzylamine. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete reactions with this compound?

Incomplete reactions involving this compound typically stem from a few key factors. The ortho-ethoxy group introduces a unique combination of steric and electronic effects that can influence reactivity. The primary culprits for incomplete conversions are often:

  • Steric Hindrance: The bulky ethoxy group at the ortho position can physically obstruct the approach of reactants to the amine's nitrogen atom. This is particularly noticeable in reactions with sterically demanding electrophiles.

  • Reduced Nucleophilicity: While the ethoxy group is generally considered electron-donating, its ortho-position can lead to complex electronic effects and potential intramolecular interactions that may modulate the nucleophilicity of the amine.

  • Suboptimal Reaction Conditions: As with any chemical transformation, parameters such as the choice of solvent, temperature, reaction time, and the nature of catalysts or reagents play a critical role in achieving complete conversion.

  • Imine/Iminium Ion Formation Issues (in Reductive Amination): The equilibrium for imine or iminium ion formation may not be favorable under the chosen conditions, leading to a buildup of starting materials.

  • Insufficient Activation of Carboxylic Acids (in Amide Coupling): Incomplete activation of the carboxylic acid partner is a frequent cause of low yields in amide bond formation.

Q2: How does the ortho-ethoxy group specifically impact the reactivity of the benzylamine?

The ortho-ethoxy group is the defining feature of this compound and its influence is multifaceted:

  • Steric Shielding: The ethoxy group's ethyl chain can rotate and occupy significant space around the nitrogen atom, creating a sterically hindered environment. This can slow down the rate of reaction compared to its para-substituted isomer, 4-ethoxybenzylamine.

  • Electronic Effects: The oxygen atom of the ethoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring. However, its proximity to the benzylic amine can also lead to through-space electronic interactions.

  • Potential for Intramolecular Hydrogen Bonding: In certain conformations, the amine protons could potentially interact with the oxygen of the ethoxy group, which might influence the amine's reactivity.

Understanding these effects is crucial for designing robust reaction protocols and for troubleshooting unexpected outcomes.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, but incomplete reactions are a common hurdle. Below are specific issues and actionable solutions when using this compound.

Issue 1: Low conversion of the starting aldehyde/ketone and this compound.

  • Potential Cause A: Unfavorable Imine/Iminium Ion Equilibrium. The formation of the imine or iminium ion intermediate is a reversible process. The presence of water can drive the equilibrium back towards the starting materials.

    • Troubleshooting/Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The use of molecular sieves (3Å or 4Å) can help to scavenge any water formed during the reaction.

      • pH Adjustment: Imine formation is often catalyzed by mild acid. A catalytic amount of acetic acid can be beneficial. However, strong acidic conditions can protonate the amine, rendering it non-nucleophilic.[1]

      • Azeotropic Removal of Water: For some systems, using a solvent like toluene and a Dean-Stark trap to remove water azeotropically can drive the reaction to completion.

  • Potential Cause B: Steric Hindrance Impeding Imine Formation. The ortho-ethoxy group on this compound, combined with a bulky carbonyl compound, can slow down the initial nucleophilic attack.

    • Troubleshooting/Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.

      • Prolong Reaction Time: Allow more time for the imine to form before adding the reducing agent in a two-step procedure.

      • Use of a Lewis Acid Catalyst: A mild Lewis acid, such as Ti(OiPr)₄, can activate the carbonyl group towards nucleophilic attack.

Issue 2: Formation of the corresponding alcohol from the starting carbonyl compound.

  • Potential Cause: Premature Reduction of the Carbonyl Group. The reducing agent is too reactive and reduces the aldehyde or ketone faster than the imine is formed or reduced. This is common with powerful reducing agents like sodium borohydride (NaBH₄).[2]

    • Troubleshooting/Solution:

      • Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred for one-pot reductive aminations as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion).[2][3]

      • Two-Step Procedure: First, allow the imine to form completely (monitor by TLC, GC, or NMR), and then add the reducing agent (NaBH₄ can be used in this case).[1]

Issue 3: Presence of a dimeric impurity (N,N-bis(product)).

  • Potential Cause: Over-alkylation of the Primary Amine Product. The newly formed secondary amine product can react with another molecule of the aldehyde and the reducing agent to form a tertiary amine.

    • Troubleshooting/Solution:

      • Use an Excess of the Primary Amine: Employing a slight excess (1.2-1.5 equivalents) of this compound can help to ensure the aldehyde is consumed before it can react with the product.

      • Slow Addition of the Aldehyde: Adding the carbonyl compound slowly to the reaction mixture containing the amine and reducing agent can maintain a low concentration of the aldehyde, disfavoring the side reaction.

Workflow for Troubleshooting Incomplete Reductive Amination

G cluster_0 Problem: Incomplete Reductive Amination cluster_1 Troubleshooting Steps start Low Conversion of Starting Materials anhydrous Ensure Anhydrous Conditions (Molecular Sieves) start->anhydrous Water present? ph_adjust Optimize pH (Catalytic Acid) start->ph_adjust pH not optimal? temp_time Increase Temperature/Time start->temp_time Steric hindrance? lewis_acid Add Lewis Acid Catalyst (e.g., Ti(OiPr)4) start->lewis_acid Carbonyl unreactive? side_product Side Product Formation (e.g., Alcohol) mild_reductant Use Milder Reducing Agent (STAB, NaBH3CN) side_product->mild_reductant Reducing agent too strong? two_step Two-Step Procedure (Pre-form Imine) side_product->two_step One-pot issues? dimer Dimer Impurity excess_amine Use Excess Amine dimer->excess_amine Over-alkylation? slow_addition Slow Aldehyde Addition dimer->slow_addition

Caption: Troubleshooting workflow for incomplete reductive amination of this compound.

Troubleshooting Guide: Amide Coupling

The formation of an amide bond between this compound and a carboxylic acid can be challenging, especially with sterically hindered partners.

Issue 1: Low yield of the desired amide product.

  • Potential Cause A: Inefficient Carboxylic Acid Activation. The coupling reagent may not be effective enough, or the activated intermediate may be unstable.

    • Troubleshooting/Solution:

      • Choice of Coupling Reagent: For sterically hindered amines like this compound, more potent coupling reagents are often required. Consider moving from standard carbodiimides like EDC to uronium/aminium-based reagents such as HATU, HBTU, or COMU, which are known to be more effective for challenging couplings.[4]

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and an additive like HOBt or OxymaPure for 15-30 minutes before adding the this compound. This ensures the formation of the active ester intermediate.

      • Convert to Acid Chloride: For very difficult couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary. This is a more aggressive approach and may not be suitable for sensitive substrates.

  • Potential Cause B: Low Nucleophilicity and Steric Hindrance of this compound. The ortho-substituent can significantly slow down the rate of acylation.

    • Troubleshooting/Solution:

      • Increase Reaction Temperature: Heating the reaction (e.g., to 40-60 °C) can often overcome the steric barrier.

      • Use of a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[5]

      • Solvent Choice: Polar aprotic solvents like DMF or NMP are generally good choices for amide coupling reactions as they can help to solvate charged intermediates.

  • Potential Cause C: Acid-Base Neutralization. The carboxylic acid can protonate the amine, forming a non-nucleophilic ammonium salt.

    • Troubleshooting/Solution:

      • Add a Non-Nucleophilic Base: Include a hindered organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in the reaction mixture to scavenge the acid formed and keep the amine in its free, nucleophilic state. Typically, 2-3 equivalents of the base are used.

Data Summary: Common Amide Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
EDC (with HOBt)CarbodiimideWater-soluble byproducts, cost-effective.Can be less effective for hindered systems.
HATU Uronium/AminiumHigh reactivity, fast reaction times, good for hindered couplings.More expensive, can be moisture-sensitive.
COMU Uronium/AminiumVery high reactivity, often superior to HATU, safer byproducts.Higher cost.
SOCl₂/Oxalyl Chloride Acid Chloride FormationForms highly reactive intermediate.Harsh conditions, not compatible with sensitive functional groups.
Experimental Protocol: General Procedure for Amide Coupling with HATU
  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Flow for Amide Coupling Troubleshooting

Caption: Decision-making flowchart for troubleshooting incomplete amide coupling reactions.

Analytical Monitoring

Effective troubleshooting relies on accurate monitoring of the reaction progress.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, product, and any major byproducts by their mass-to-charge ratio. This is invaluable for diagnosing side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide quantitative information on the conversion and reveal the structure of any impurities being formed. For reductive amination, the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new benzylic protons are key indicators. For amide coupling, the shift of the benzylic protons of this compound upon amide formation is a useful diagnostic.

By systematically addressing these potential issues and employing appropriate analytical techniques, you can significantly improve the success rate of your reactions with this compound.

References

Technical Support Center: Effect of Temperature on 2-Ethoxybenzylamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the reaction kinetics of 2-Ethoxybenzylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of temperature in these reactions.

The synthesis of this compound, typically achieved via the reductive amination of 2-ethoxybenzaldehyde, is a multi-step process where temperature is a pivotal parameter.[1][2] Understanding its influence is key to optimizing reaction rates, maximizing yield, and minimizing impurities. This guide is structured to address the practical challenges you may encounter in the laboratory, grounding all recommendations in established kinetic principles and authoritative research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during kinetic studies of this compound synthesis, providing potential causes and actionable solutions.

Question: My reaction rate is unexpectedly slow, even at what I consider an elevated temperature. What are the likely causes and solutions?

Potential Causes:

  • Insufficient Catalyst Activity: The catalyst, whether a metal hydride like sodium borohydride or a transition metal catalyst for hydrogenation, may have low activity at the chosen temperature.[3][4] Catalyst activity is itself temperature-dependent, but each catalyst has an optimal operating range.

  • Poor Mass Transfer/Mixing: In heterogeneous catalysis (e.g., using a solid-supported catalyst), poor mixing can limit the interaction between reactants at the catalyst surface, becoming the rate-limiting step regardless of temperature.

  • Inhibition by Water: The reductive amination process generates water during the formation of the imine intermediate.[1] An excess of water can push the equilibrium back towards the starting materials, slowing the overall reaction rate.[1]

  • Incorrect pH: The formation of the key imine intermediate is often pH-dependent. The reaction can be slow if the pH is too high or too low for optimal imine formation.[1]

Solutions:

  • Catalyst Screening & Optimization: If using a metal catalyst, ensure it is fresh and properly activated. Consider screening alternative catalysts known for higher activity at your desired temperature range. For borohydride reagents, ensure they have not degraded due to improper storage.

  • Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. For heterogeneous systems, verify that the catalyst particles are well-suspended.

  • Water Removal: If feasible for your setup, consider using a Dean-Stark trap or adding a dehydrating agent (e.g., molecular sieves) to remove water as it forms, driving the reaction forward.[1]

  • pH Adjustment: Although less common for direct reductive aminations with hydride reagents, if using a system where pH is a factor, perform small-scale trials at different pH values to find the optimum for the initial condensation step.[1]

Question: I'm observing significant side-product formation as I increase the reaction temperature. How can I improve selectivity?

Potential Causes:

  • Competing Reaction Pathways: Higher temperatures can provide the necessary activation energy for undesired side-reactions. A common side-reaction with aldehydes is aldol condensation, which becomes more favorable at elevated temperatures.[2]

  • Over-alkylation: The newly formed this compound (a primary amine) can react with the starting aldehyde to form a secondary amine, which can then react again. This is a common issue in reductive amination.[2][5]

  • Catalyst Decomposition or Altered Selectivity: The catalyst itself may become less selective or even decompose at higher temperatures, promoting alternative reaction pathways.

Solutions:

  • Optimize Temperature: The core of the issue is that the rate of the side-reaction is increasing more rapidly with temperature than the desired reaction. You must find a "sweet spot." A systematic Design of Experiments (DoE) approach, testing a matrix of temperatures and reaction times, is highly recommended.

  • Control Stoichiometry: To minimize over-alkylation, use a molar excess of the amine source (e.g., ammonia or an ammonia equivalent) relative to the 2-ethoxybenzaldehyde.[2]

  • Slow Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can help keep its instantaneous concentration low, which disfavors side reactions like aldol condensation and over-alkylation.[2]

  • Select a More Selective Catalyst: Research catalysts that are known for high selectivity in primary amine synthesis at lower temperatures. The choice of catalyst is a critical parameter for controlling selectivity.[2]

Question: My kinetic data is not reproducible between experiments. What should I investigate?

Potential Causes:

  • Inconsistent Temperature Control: Small fluctuations in temperature can cause significant changes in reaction rate, as described by the Arrhenius equation.[6][7] Hot spots in the reactor can lead to variable results.

  • Variable Reagent Quality: The purity of reactants, especially the aldehyde (which can oxidize over time) and the reducing agent, can affect the reaction rate.

  • Inconsistent Mixing: Changes in stirring speed or vessel geometry between runs can alter mass transfer rates, impacting the observed kinetics.

  • Sampling and Quenching Errors: If taking aliquots for analysis, the method of quenching the reaction must be instantaneous and consistent. Any delay or incomplete quenching will introduce errors.

Solutions:

  • Ensure Precise Temperature Control: Use a high-quality oil bath or a jacketed reactor with a circulating temperature controller. Always measure the internal reaction temperature, not the bath temperature.

  • Use High-Purity Reagents: Use freshly purified 2-ethoxybenzaldehyde if possible. Store reducing agents under appropriate conditions (e.g., desiccated, under inert gas) to prevent degradation.

  • Standardize Procedures: Document and strictly adhere to all experimental parameters, including vessel size, stir bar type and size, and stirring rate (RPM).

  • Validate Quenching Protocol: Test your quenching method. For example, add the quenching agent to a sample and immediately analyze it, then analyze it again after 5-10 minutes to ensure the reaction has completely stopped.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect the reaction rate of this compound synthesis?

The relationship between temperature and reaction rate is primarily described by the Arrhenius equation.[8][9]

k = A * e(-Ea/RT)

Where:

  • k is the reaction rate constant.

  • A is the pre-exponential factor (related to collision frequency and orientation).

  • Ea is the activation energy (the minimum energy required for a reaction to occur).

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

Essentially, increasing the temperature (T) increases the kinetic energy of the reacting molecules.[7] This leads to two main effects:

  • Increased Collision Frequency: Molecules move faster and collide more often.[7]

  • Increased Collision Energy: A much larger fraction of molecular collisions will have energy equal to or greater than the activation energy (Ea), leading to a successful reaction.[6][7] This second factor is the more dominant one, causing an exponential increase in the reaction rate with temperature.[10]

Q2: What is the general reaction mechanism, and which step is most sensitive to temperature?

The synthesis of this compound from 2-ethoxybenzaldehyde typically proceeds via a reductive amination pathway.[1][2] This is a two-step process:

  • Imine Formation: The aldehyde reacts with an amine source (like ammonia) to form a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This step is a reversible equilibrium.[1][11]

  • Reduction: The imine is then irreversibly reduced to the final amine product using a reducing agent.[2]

Both steps are temperature-sensitive. The initial dehydration to form the imine often requires heating to overcome the activation barrier and to drive off the water produced, shifting the equilibrium forward.[1] The reduction step's rate is also governed by the Arrhenius equation. The rate-determining step can vary depending on the specific conditions (pH, catalyst, solvent), but often the formation of the imine is the slower step that benefits most from a moderate increase in temperature.[1]

G A 2-Ethoxybenzaldehyde + NH3 B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine B->C Dehydration (Often rate-limiting, Temp sensitive) H2O H2O C->B + H2O D This compound C->D Reduction (Irreversible) Reducer Reducing Agent (e.g., NaBH3CN, H2/Catalyst) G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase run1 Run 1 @ T1 run2 Run 2 @ T2 run3 Run 3 @ T3 runN Run N @ Tn calc For each run: Calculate rate constant (k) runN->calc Kinetic Data plot Create Arrhenius Plot (ln(k) vs 1/T) calc->plot result Calculate Ea (Ea = -slope * R) plot->result

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation when working with 2-Ethoxybenzylamine. As a primary amine with a sterically accessible nitrogen atom, this compound presents unique challenges to catalyst stability. This document is designed to help you diagnose, mitigate, and resolve these issues to ensure the efficiency and reproducibility of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about catalyst stability in the presence of this compound.

Q1: My reaction has stopped or slowed significantly. Why is my catalyst likely deactivating when using this compound?

A1: The most probable cause of deactivation is catalyst poisoning by the amine itself.[1][2][3] this compound, like other primary amines, is a Lewis base due to the lone pair of electrons on the nitrogen atom. These electrons can form strong dative bonds with the electron-deficient active sites of transition metal catalysts (e.g., Pd, Pt, Ni, Rh).[2] This strong adsorption blocks the active sites, preventing reactant molecules from accessing them and effectively "poisoning" the catalyst.[4][5] This phenomenon is a common challenge in reactions involving amines and nitrogen-containing heterocycles.[5][6]

Q2: Beyond direct poisoning by the amine, what are the other common deactivation mechanisms I should be aware of?

A2: While poisoning is primary, several other mechanisms can lead to a loss of catalytic activity, sometimes in concert with poisoning[7]:

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface and within its pores.[8][9] These deposits physically block access to active sites. In reactions with benzylamines, polymerization or condensation side-reactions at higher temperatures can generate these fouling agents.

  • Thermal Degradation (Sintering): At elevated temperatures, fine metal particles on a catalyst support can migrate and agglomerate into larger crystals.[8][9] This process, known as sintering, irreversibly reduces the active surface area of the catalyst, leading to a proportional drop in activity.[10]

  • Leaching: In liquid-phase reactions, the active metal component of a heterogeneous catalyst can dissolve into the reaction medium.[9] This is particularly a concern with acidic or strongly coordinating solvents and can lead to a permanent loss of active sites.

Q3: How can I select a more robust catalyst for reactions involving this compound?

A3: Catalyst selection is critical. Consider the following:

  • Metal Choice: While highly active, some noble metals are very susceptible to amine poisoning. Exploring catalysts based on less sensitive metals or bimetallic formulations can be beneficial. For instance, in reductive amination, nickel-based catalysts are often used, and their performance can be tuned with promoters.[11]

  • Support Interaction: The choice of support material (e.g., activated carbon, alumina, silica) is crucial. A support that has a strong interaction with the metal nanoparticles can help prevent sintering.[10] Furthermore, the acidity or basicity of the support can influence the reaction pathway and potentially mitigate side reactions that lead to fouling.

  • Ligand Modification: For homogeneous catalysts, modifying the ligand environment around the metal center can sterically hinder the amine from strongly binding or can modulate the electronic properties of the metal to be less susceptible to poisoning. Thioether-based ligands, for example, have been shown to generate palladium catalysts that are tolerant to amines.[6]

Q4: What proactive measures can I take to prevent or minimize catalyst deactivation from the start?

A4: A proactive approach is often the most effective:

  • Reactant Purity: Ensure the highest purity of this compound and all other reactants and solvents. Trace impurities, particularly sulfur or other nitrogen-containing compounds, can act as potent catalyst poisons.[3][8][9]

  • Optimize Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can significantly extend catalyst life.[9] For example, operating at the lowest possible temperature that still provides a reasonable reaction rate can minimize both sintering and the formation of coke.[9]

  • Inert Atmosphere: For many transition metal catalysts, particularly those involving Pd(0) active species, maintaining a strictly inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of the catalyst, which is a form of chemical deactivation.[12]

  • Controlled Addition: In some cases, slow addition of the amine to the reaction mixture can maintain a low instantaneous concentration, reducing the rate of poisoning and allowing the desired reaction to compete more effectively.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose the likely cause of deactivation based on your experimental observations.

SymptomProbable Mechanism(s)Key Diagnostic TechniquesMitigation & Regeneration Strategies
Sudden, severe drop in activity early in the reaction. Strong Poisoning: A potent poison in the feedstock or the reactant itself is rapidly blocking active sites.[13]XPS/Elemental Analysis: To detect foreign elements (e.g., S, P, halogens) on the catalyst surface.[8]Reactant Analysis (GC-MS, HPLC): To identify impurities in starting materials.Mitigation: Purify all reactants and solvents. Use guard beds to capture poisons before they reach the catalyst bed.[4]Regeneration: Chemical washing with specific solvents or mild acid/base solutions may remove the poison.[8][14]
Gradual, steady decline in conversion over time or upon reuse. Fouling (Coking): Slow deposition of carbonaceous byproducts.Product Inhibition/Poisoning: The reaction product may be a stronger poison than the reactant.[1][2]Thermogravimetric Analysis (TGA): To quantify the amount of deposited coke.[8]Visual Inspection: The catalyst may appear darker or clumped.Kinetic Studies: Compare reaction rates with and without added product.Mitigation: Optimize reaction conditions (lower temperature, shorter residence time) to minimize byproduct formation.[9]Regeneration: For coking, controlled calcination (burning off the coke in air) is effective.[8] For product inhibition, consider process designs that remove the product as it forms.
Loss of selectivity and formation of new byproducts. Sintering: High temperatures cause metal particles to grow, which can alter the types of active sites available.Partial/Selective Poisoning: A poison may preferentially block the sites responsible for the desired reaction, allowing side reactions to dominate.[15]TEM/SEM: To visually inspect for an increase in catalyst particle size.[8]XRD: Peak broadening will decrease as crystallite size increases, indicating sintering.[8]Mitigation: Operate at lower temperatures. Select a catalyst with a more thermally stable support or one with promoters that inhibit particle migration.[8][9]Regeneration: Sintering is largely irreversible. Redispersion via high-temperature oxidation/reduction cycles is sometimes possible but challenging.

Part 3: Diagrams & Workflows

Visual aids to guide your experimental and diagnostic processes.

G start Catalyst Deactivation Observed (Low Conversion / Selectivity) check_rate Nature of Deactivation? start->check_rate sudden Sudden & Severe check_rate->sudden Sudden gradual Gradual Decline check_rate->gradual Gradual poison_path Probable Cause: Strong Poisoning sudden->poison_path foul_sinter_path Probable Cause: Fouling, Sintering, or Slow Product Poisoning gradual->foul_sinter_path diagnose_poison Diagnostic: - Run XPS on Catalyst - Analyze Reactant Purity poison_path->diagnose_poison diagnose_gradual Diagnostic: - Run TGA (Fouling) - Run TEM/XRD (Sintering) foul_sinter_path->diagnose_gradual solution_poison Solution: - Purify Reactants - Use Guard Bed - Chemical Wash diagnose_poison->solution_poison solution_foul Solution (Fouling): - Optimize Conditions - Regenerate via Calcination diagnose_gradual->solution_foul Fouling Detected solution_sinter Solution (Sintering): - Lower Reaction Temp - Change Support - Catalyst is likely irreversible diagnose_gradual->solution_sinter Sintering Detected

Caption: Workflow for troubleshooting catalyst deactivation.

G cluster_0 Before Poisoning cluster_1 After Poisoning ActiveSite Active Site (e.g., Pd) Product Reactant B ActiveSite->Product Reaction ReactantA Reactant A ReactantA->ActiveSite ReactantB Reactant B ReactantB->ActiveSite BlockedSite Blocked Site Amine 2-Ethoxy- benzylamine Amine->BlockedSite Strong Coordination ReactantA2 Reactant A ReactantA2->BlockedSite No Access ReactantB2 Reactant B ReactantB2->BlockedSite No Access

Caption: Mechanism of catalyst poisoning by this compound.

Part 4: Experimental Protocols

These protocols provide standardized procedures for diagnosing and attempting to reverse catalyst deactivation.

Protocol 1: Diagnostic Test for Feedstock Poisoning

Objective: To determine if impurities in the this compound feedstock are causing rapid deactivation.

Materials:

  • Used (deactivated) catalyst and fresh catalyst.

  • Purified this compound (e.g., distilled or passed through a silica/alumina plug).

  • As-received this compound.

  • All other reaction reagents and solvents (high purity).

  • Parallel reactor system or multiple identical reaction vessels.

Procedure:

  • Set up four identical reactions under your standard optimized conditions.

    • Reaction 1 (Control): Fresh catalyst + As-received this compound.

    • Reaction 2 (Test): Fresh catalyst + Purified this compound.

    • Reaction 3 (Negative Control): Used (deactivated) catalyst + As-received this compound.

    • Reaction 4 (Purity Check): Used (deactivated) catalyst + Purified this compound.

  • Run the reactions for a set period (e.g., 2 hours or to the point where deactivation is normally observed).

  • Monitor the reaction progress (e.g., by GC or LC-MS) at regular intervals.

  • Analysis:

    • If Reaction 2 proceeds significantly better than Reaction 1, it strongly indicates that removable impurities in your feedstock are the primary poison.

    • If Reaction 1 and 2 perform similarly but are both better than 3 and 4, the amine itself or the product is likely the poison.

    • If Reaction 3 and 4 show no activity, it confirms the catalyst was indeed deactivated.

Protocol 2: Regeneration of a Fouled Catalyst via Calcination

Objective: To remove carbonaceous deposits (coke) from a solid-supported catalyst. Note: This method is only suitable for thermally stable catalysts (e.g., metals on Al₂O₃, SiO₂, TiO₂) and is not suitable for catalysts like Pd on Carbon (Pd/C), which would combust.

Materials:

  • Deactivated catalyst.

  • Tube furnace with temperature and atmosphere control.

  • Quartz or ceramic tube.

  • Source of dry air or a mixture of O₂/N₂.

Procedure:

  • Place the deactivated catalyst in the center of the tube furnace.

  • Begin flowing a stream of inert gas (N₂ or Ar) through the tube.

  • Slowly ramp the temperature to an intermediate level (e.g., 150-200 °C) and hold for 1 hour to drive off any physisorbed solvent or reactants.

  • Gradually introduce a controlled flow of air or a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). Caution: The combustion of coke is exothermic and can cause temperature spikes (hot spots) that may sinter the catalyst. A slow, controlled introduction of the oxidant is critical.[10]

  • Slowly ramp the temperature to the target calcination temperature (typically 300-500 °C, depending on the catalyst's thermal stability limit).

  • Hold at this temperature for 3-5 hours or until CO₂ is no longer detected in the off-gas, indicating that coke removal is complete.

  • Switch the gas flow back to inert gas and cool the furnace to room temperature.

  • The regenerated catalyst may require a reduction step (e.g., under H₂ flow) before use, depending on the nature of the active species.

References

Technical Support Center: Stabilizing 2-Ethoxybenzylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amine in their work. We understand that maintaining the stability of reagents is critical for reproducible and accurate experimental outcomes. This document provides in-depth answers to common questions and troubleshooting strategies to mitigate the degradation of this compound in solution.

Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: What are the common signs of this compound degradation in my solution?

You may suspect degradation if you observe one or more of the following changes:

  • Color Change: A fresh, pure solution of this compound should be colorless to light yellow. The development of a more intense yellow, orange, or brown color is a primary indicator of degradation, often due to oxidation.

  • Precipitation: The formation of insoluble material or turbidity in a previously clear solution can indicate the creation of polymeric degradation products or salts.

  • Inconsistent Analytical Results: If you are using techniques like HPLC, LC-MS, or GC-MS, you might notice a decrease in the peak area of the parent compound over time, accompanied by the appearance of new, unexpected peaks. In HPLC, poor peak shape (e.g., broadening or splitting) can also be a sign of on-column degradation or an equilibrium between the amine's free base and salt forms if the mobile phase pH is not adequately controlled.

  • pH Shift: Degradation can produce acidic or basic byproducts, leading to a noticeable shift in the solution's pH over time.

  • Formation of a Solid Salt: Benzylamines can react with atmospheric carbon dioxide to form a solid carbamic acid salt, which may appear as a white precipitate.[1]

Q2: What are the primary chemical pathways that lead to its degradation?

Like many benzylamines, this compound is susceptible to a few key degradation pathways, primarily driven by oxidation and reaction with atmospheric components.

  • Oxidative Deamination: This is the most common pathway. The amine group is oxidized, which typically proceeds through an imine intermediate. This imine is then susceptible to hydrolysis, breaking down into 2-ethoxybenzaldehyde and ammonia.[2][3][4][5] The aldehyde product can be further oxidized to 2-ethoxybenzoic acid. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal catalysts.[6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate and accelerate oxidative processes.[6] Photocatalytic oxidation can convert benzylamines into their corresponding aldehydes under mild conditions.[6]

  • Reaction with CO₂: As a primary amine, it can react with carbon dioxide from the air to form a benzylammonium carbamate salt.[7][1] While this is often reversible, it can alter the effective concentration of the free amine in solution.

Below is a diagram illustrating the principal oxidative degradation pathway.

References

Technical Support Center: Work-up Procedures for 2-Ethoxybenzylamine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethoxybenzylamine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of post-reaction work-up and purification. My objective is to move beyond generic protocols and offer a troubleshooting framework grounded in chemical principles to address the specific challenges encountered when working with this versatile reagent.

Foundational Principles: The Chemistry of Amine Work-ups

This compound, like other primary amines, is basic. This fundamental property is the cornerstone of its purification. The general strategy involves manipulating the protonation state of the amine to control its solubility between aqueous and organic phases.[1][2]

  • In Acidic Conditions (pH < ~7): The amine nitrogen is protonated, forming a water-soluble ammonium salt (R-NH3+). This salt will partition into the aqueous layer during a liquid-liquid extraction.[1][3][4]

  • In Basic Conditions (pH > ~10): The ammonium salt is deprotonated, regenerating the neutral, organic-soluble free amine (R-NH2). This allows the desired product to be extracted back into an organic solvent.[1]

Understanding the pKa of the conjugate acid of your amine is critical. While the exact pKa of this compound is not readily published, it is structurally similar to benzylamine (pKa of conjugate acid ≈ 9.3) and 2-methoxybenzylamine. This suggests its basicity is in a similar range, making it amenable to standard acid-base extraction techniques.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the work-up of reactions involving this compound, particularly in the context of reductive amination, a frequent application.

Issue 1: A Persistent Emulsion Has Formed During Extraction.

Q: I've performed an acidic wash, and now I have a thick, stable emulsion between the organic and aqueous layers that won't separate. What should I do?

A: This is the most frequent challenge in amine work-ups. Emulsions are stabilized by species that have affinity for both the aqueous and organic phases.[5]

  • Immediate Actions:

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[6] Sometimes, the layers will separate on their own.

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which worsens the problem.[7]

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[7] This increases the ionic strength and polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[7]

  • Advanced Strategies:

    • Solvent Addition: Add a small amount of a different organic solvent, like chloroform or dichloromethane, which can alter the properties of the organic layer and disrupt the emulsion.[8][9]

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets holding the emulsion together.[9]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[6][8][9]

    • pH Adjustment: Adding a small amount of acid or base can sometimes break an emulsion by changing the charge of the emulsifying species.[7]

Issue 2: Low or No Yield After Extraction.

Q: I've completed the acid-base extraction, but after drying and evaporating the organic solvent, I have very little of my desired secondary amine product. Where did it go?

A: This issue points to a few potential pitfalls in the extraction workflow.

  • Potential Cause 1: Incomplete Basification.

    • Explanation: The most common error is failing to make the aqueous layer sufficiently basic before back-extraction. If the pH is not high enough (ideally pH > 11-12), the amine will remain in its protonated, water-soluble form and will not move into the organic layer.

    • Solution: Always check the pH of the aqueous layer with pH paper after adding base. Do not rely solely on stoichiometric calculations. Add base (e.g., 2M NaOH) dropwise until the desired pH is confirmed.

  • Potential Cause 2: Product is Water-Soluble.

    • Explanation: If the final product has significant polarity, it may have some solubility in the aqueous layer even in its free-base form.

    • Solution: After the initial extraction of your product into the organic layer, re-extract the aqueous layer 1-2 more times with fresh portions of the organic solvent to recover any dissolved product.

  • Potential Cause 3: Incomplete Reaction.

    • Explanation: The low yield may be due to the reaction itself not proceeding to completion. For instance, in reductive aminations, the intermediate imine may not have formed efficiently.[10][11]

    • Solution: Before work-up, run a TLC or LC-MS of the crude reaction mixture to confirm product formation and consumption of starting materials. Common issues in reductive aminations include inactive reducing agents or unfavorable equilibrium for imine formation.[12][13]

Issue 3: Contamination with Unreacted this compound.

Q: My final product is contaminated with the starting primary amine. How can I remove it?

A: Separating a secondary amine product from a primary amine starting material can be challenging due to their similar properties.

  • Strategy 1: Chemical Scavenging (for Aldehyde starting material).

    • Explanation: If your reaction was a reductive amination of an aldehyde, excess primary amine (this compound) can be removed by reacting it with a scavenger resin.

    • Protocol: After the reaction is complete, add a polymer-supported benzaldehyde resin to the crude mixture.[10] The unreacted primary amine will form an imine with the resin, which can then be filtered off, effectively removing the starting amine from the solution before proceeding to the standard work-up.[10]

  • Strategy 2: Derivatization.

    • Explanation: It is possible to selectively react the primary amine with an agent like mesityl oxide to form a high-boiling adduct, allowing the desired secondary amine to be purified by distillation.[14] This is an advanced technique for difficult separations.

  • Strategy 3: Advanced Chromatography.

    • Explanation: Careful column chromatography can separate the two amines.

    • Tips:

      • Use a mobile phase containing a small amount of a competing amine, like triethylamine (0.5-1%), to deactivate the acidic silica gel.[15][16] This prevents peak tailing and improves separation.[15]

      • Consider using basic alumina as the stationary phase instead of silica gel for better results with basic compounds.[16]

Issue 4: Product Streaking or Decomposing on Silica Gel Column.

Q: I'm trying to purify my product using column chromatography, but it's streaking badly or I'm getting very low recovery.

A: This is a classic problem when purifying amines on standard silica gel.

  • Explanation: Silica gel is acidic and can strongly interact with basic amines, leading to irreversible adsorption, decomposition, or significant peak tailing.[15][17]

  • Solutions:

    • Deactivate the Silica: Add 0.5-2% triethylamine or ammonia in your mobile phase.[15] This neutralizes the acidic sites on the silica, allowing the amine to travel through the column more cleanly.[15]

    • Use an Alternative Stationary Phase: Basic or neutral alumina is often a better choice for purifying amines.[16]

    • Reversed-Phase Chromatography: If your product is sufficiently polar, reversed-phase (C18) chromatography at a high pH (using a mobile phase buffered with a volatile base like ammonium hydroxide) can be very effective.[15] At high pH, the amine is neutral and more retentive.[15]

    • Dry Loading: If your compound has poor solubility in the column eluent, dissolve it in a suitable solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[18] This ensures a narrow starting band.

Standardized Work-up Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol assumes the reaction was performed in an organic solvent immiscible with water (e.g., DCM, Ethyl Acetate, Toluene).

  • Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to established procedures (e.g., carefully adding water to a hydride reducing agent).

  • Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer (containing your protonated amine) into a clean flask. Note: If using a solvent less dense than water, your product will be in the upper aqueous layer.

  • Wash Organic Layer: Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the amine.

  • Wash Aqueous Layer: Wash the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (or another strong base) with stirring until the pH is >11, confirmed with pH paper. You may see the free amine precipitate or form an oil.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM or ethyl acetate) to the now basic aqueous layer. Shake vigorously.

  • Isolate Product: Allow the layers to separate. Drain the organic layer (containing your purified product) into a clean flask.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Visualization of the Extraction Workflow

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction A Crude Reaction Mixture (Product + Impurities in Organic Solvent) B Add 1M HCl & Shake A->B C Aqueous Layer (Protonated Product R-NH3+) B->C Product moves to Aqueous D Organic Layer (Neutral Impurities) B->D Impurities stay in Organic E Add 2M NaOH to Aqueous Layer (pH > 11) C->E F Add Fresh Organic Solvent & Shake E->F G Final Organic Layer (Purified Product R-NH2) F->G Product moves back to Organic H Aqueous Layer (Salts, Discard) F->H

Caption: Acid-Base Extraction Workflow for Amine Purification.

Safety First: Handling this compound

Safe laboratory practice is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[19][20][21]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[21][22] Avoid breathing dust, mists, or vapors.[19] this compound and related compounds can cause skin and eye irritation or burns.[19][23]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[19]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.[19]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₃NO--INVALID-LINK--[23]
Molecular Weight 151.21 g/mol --INVALID-LINK--[23]
Appearance Colorless to light yellow liquid--INVALID-LINK--[21]
pKa (Conjugate Acid) ~9.3 (Estimated)Based on similar structures like Benzylamine

References

Validation & Comparative

A Comparative Guide to 2-Ethoxybenzylamine and 2-Methoxybenzylamine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, benzylamines are indispensable building blocks.[1] Their utility as nucleophiles in the formation of carbon-nitrogen bonds is a cornerstone of many synthetic strategies. Within this class of reagents, subtle structural modifications can lead to significant differences in reactivity and product outcomes. This guide provides an in-depth comparison of two closely related ortho-substituted benzylamines: 2-ethoxybenzylamine and 2-methoxybenzylamine.

The primary focus is to dissect their performance in nucleophilic substitution reactions, where the amine moiety acts as the nucleophile. We will explore the underlying principles governing their reactivity, supported by theoretical considerations and empirical data, to provide researchers, scientists, and drug development professionals with a clear framework for reagent selection. The choice between a methoxy (-OCH₃) and an ethoxy (-OC₂H₅) group at the ortho position is not trivial; it represents a classic interplay of electronic and steric effects that dictates the nucleophilic potential of the amine.

Theoretical Framework: Unpacking the Influential Factors

The reactivity of 2-alkoxybenzylamines in nucleophilic substitution is primarily governed by the interplay of two key factors originating from the ortho-substituent: electronic effects and steric hindrance.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Both methoxy and ethoxy groups are classified as alkoxy groups, which exert a dual electronic influence on the aromatic ring.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, alkoxy groups pull electron density away from the benzene ring through the sigma bond framework. This is an electron-withdrawing effect.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring.[2] This is a powerful electron-donating effect that increases electron density at the ortho and para positions.

For alkoxy groups, the resonance effect overwhelmingly dominates the inductive effect, leading to an overall electron-donating character that activates the ring.[2] This increased electron density can influence the basicity and, consequently, the nucleophilicity of the benzylamine's -NH₂ group.

While both groups are net electron-donors, the ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group of the methoxy substituent. This subtle difference suggests that the ethoxy group might be a marginally stronger electron-donating group. This is reflected in their Hammett constants, which quantify the electronic influence of substituents on a reaction center.[3][4] For instance, the Hammett constant for a para-methoxy group (σp) is -0.27, while for a para-ethoxy group, it is slightly more negative, indicating stronger donation.[3][5] A similar trend is expected at the ortho position. Electron-donating groups have been shown to increase the rate of nucleophilic substitution reactions involving benzylamines.[6]

Steric Effects: The Ortho-Position Challenge

The ortho position places the alkoxy substituent in direct proximity to the aminomethyl (-CH₂NH₂) group. The size of this substituent can physically impede the approach of an electrophile to the nucleophilic nitrogen atom. This phenomenon, known as steric hindrance, can significantly slow down a reaction rate.

The ethoxy group, with its additional methyl unit, is undeniably bulkier than the methoxy group. This increased steric demand can create a more crowded environment around the reactive center, potentially raising the activation energy of the transition state in a nucleophilic attack. Studies on related systems have shown that increased steric congestion at the reaction center can drastically reduce reaction rates.[7][8][9]

Comparative Analysis: Sterics vs. Electronics in Action

When this compound and 2-methoxybenzylamine act as nucleophiles, their relative reactivity hinges on which of the aforementioned effects—electronic or steric—is dominant.

  • Electronic Argument: The slightly superior electron-donating ability of the ethoxy group should, in principle, make the nitrogen atom of this compound marginally more electron-rich and thus more nucleophilic than that of 2-methoxybenzylamine.

  • Steric Argument: The greater bulk of the ethoxy group is expected to present a significant steric barrier to the incoming electrophile, slowing the reaction rate for this compound compared to 2-methoxybenzylamine.

Below is a diagram illustrating the key factors influencing the transition state of an SN2 reaction involving these nucleophiles.

G cluster_methoxy 2-Methoxybenzylamine cluster_ethoxy This compound cluster_factors Influencing Factors M_TS Less Crowded Transition State M_Product Product M_TS->M_Product M_Reactant 2-Methoxybenzylamine (Less Steric Hindrance) M_Reactant->M_TS Lower Ea (Faster Rate) Steric Steric Hindrance (Dominant) M_Reactant->Steric Electronic Electronic Effect (Minor) M_Reactant->Electronic E_TS More Crowded Transition State E_Product Product E_TS->E_Product E_Reactant This compound (Greater Steric Hindrance) E_Reactant->E_TS Higher Ea (Slower Rate) E_Reactant->Steric E_Reactant->Electronic

Caption: Dominance of steric effects over electronic effects in nucleophilic substitution.

Quantitative Data Summary

To provide a clear comparison, the key physicochemical properties are summarized below.

Property2-MethoxybenzylamineThis compoundInterpretation of the Difference
Molecular Formula C₈H₁₁NO[10]C₉H₁₃NOEthoxy derivative has an additional CH₂ group.
Molecular Weight 137.18 g/mol [11]151.21 g/mol Ethoxy derivative is heavier.
Hammett Constant (σp) -0.27[5]-0.25 (Value for OEt)Both are strong electron-donating groups via resonance. The ethoxy group is generally considered slightly more donating due to the inductive effect of the ethyl group.
Steric Bulk LowerHigherThe ethyl group in the ethoxy substituent occupies more space than the methyl group.
Predicted Reactivity HigherLowerThe lower steric hindrance is expected to result in faster reaction kinetics in SN2 reactions.

Experimental Protocol: A Head-to-Head Kinetic Comparison

To empirically validate the predicted reactivity, the following self-validating experimental protocol is proposed. This design allows for a direct comparison of reaction rates under identical conditions.

Objective

To determine the second-order rate constants for the N-alkylation of 2-methoxybenzylamine and this compound with benzyl bromide.

Workflow Diagram

G start Start prep Prepare Stock Solutions - Benzylamines (0.1 M) - Benzyl Bromide (0.1 M) - Internal Standard (e.g., Dodecane) start->prep reaction_setup Reaction Setup (x2) - Equimolar reactants in Acetonitrile - Constant Temp (e.g., 25°C) - Add Internal Standard prep->reaction_setup sampling Time-course Sampling - Aliquots taken at t = 0, 5, 15, 30, 60 min - Quench with dilute acid reaction_setup->sampling analysis GC-MS Analysis - Monitor disappearance of reactants - Monitor appearance of product sampling->analysis data_proc Data Processing - Plot [Amine] vs. Time - Calculate initial rates - Determine rate constant (k) analysis->data_proc end Compare k values data_proc->end

Caption: Experimental workflow for kinetic analysis of benzylamine reactivity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M stock solutions of 2-methoxybenzylamine, this compound, and benzyl bromide in anhydrous acetonitrile. Prepare a separate stock solution of an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Initiation: In two separate temperature-controlled reaction vessels maintained at 25°C, add the 2-methoxybenzylamine solution to one and the this compound solution to the other. Add a precise amount of the internal standard to each. Initiate the reactions simultaneously by adding an equimolar amount of the benzyl bromide stock solution to each vessel.

  • Monitoring the Reaction: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to protonate the unreacted amine.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the concentration of the remaining benzylamine relative to the internal standard.

  • Data Interpretation: For each reaction, plot the concentration of the benzylamine versus time. The initial slope of this curve is proportional to the initial reaction rate. By applying the appropriate integrated rate law for a second-order reaction, calculate the rate constant (k) for both 2-methoxybenzylamine and this compound. The ratio of these constants will provide a quantitative measure of their relative nucleophilicity under these conditions.

Synthetic Considerations

Both 2-methoxybenzylamine and this compound are commercially available but can also be synthesized through common laboratory procedures. A prevalent method is the reductive amination of the corresponding 2-alkoxybenzaldehyde.[12]

  • Synthesis of 2-Methoxybenzylamine: Typically prepared via the reductive amination of 2-methoxybenzaldehyde or through the nucleophilic substitution of 2-methoxybenzyl halides with an amine source.[12]

  • Synthesis of this compound: Can be synthesized analogously from 2-ethoxybenzaldehyde. Alternatively, it can be prepared via Williamson ether synthesis on 2-hydroxybenzylamine (protected) followed by deprotection, or from a suitable 4-substituted precursor.[13][14][15]

Conclusion and Practical Implications for Researchers

The choice between this compound and 2-methoxybenzylamine in a nucleophilic substitution reaction is a nuanced decision that requires balancing electronic and steric factors.

  • For Maximum Reactivity: When the goal is to achieve the fastest possible reaction rate, 2-methoxybenzylamine is the superior choice . Its smaller steric profile allows for a less hindered approach of the electrophile, leading to a lower activation energy and faster kinetics.

  • For Steric Control or Modified Properties: This compound may be preferred when the introduction of a slightly bulkier group is desirable for modulating the pharmacological properties of a final compound, such as binding affinity or metabolic stability. The slower reaction rate could also be advantageous in scenarios requiring more controlled reaction conditions to minimize side products.

Ultimately, this guide demonstrates that while structurally similar, these two reagents are not interchangeable. A thorough understanding of the subtle interplay between steric hindrance and electronic effects is paramount for rational reagent selection, enabling scientists to optimize reaction outcomes and accelerate the development of novel chemical entities.

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Ethoxybenzylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Positional Isomerism

In the landscape of medicinal chemistry and synthetic route design, the benzylamine scaffold is a cornerstone. Its utility, however, is not monolithic. The reactivity of the benzylamine core can be exquisitely tuned by the nature and, crucially, the position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of the ortho-, meta-, and para- isomers of ethoxybenzylamine. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and ultimately, designing more effective therapeutic agents. We will dissect the underlying electronic and steric principles that govern the reactivity of these isomers and provide supporting experimental frameworks to illustrate these concepts in practice.

The Theoretical Framework: Electronic and Steric Effects in Concert

The reactivity of each ethoxybenzylamine isomer is dictated by a delicate interplay of electronic and steric effects originating from the ethoxy (-OCH₂CH₃) and aminomethyl (-CH₂NH₂) groups.

Electronic Effects: A Tale of Two Forces

The ethoxy group exhibits a dual electronic nature:

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring's π-system.[1][2] This is a powerful electron-donating effect that increases the electron density of the ring, particularly at the ortho and para positions.[3][4] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles, a phenomenon known as ring activation.[5][6]

  • Inductive Effect (-I): Due to oxygen's higher electronegativity compared to carbon, it pulls electron density away from the ring through the sigma bond framework.[1][2] This is an electron-withdrawing effect.

For the ethoxy group, the resonance effect (+M) is significantly stronger than the inductive effect (-I).[1][6] Consequently, the ethoxy group is classified as a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions.[3][4][5] While the amine group in benzylamine is not directly conjugated with the ring, the overall electron density of the ring influences the basicity and nucleophilicity of the nitrogen atom.[7]

Steric Effects: The Spatial Impediment

Steric hindrance refers to the spatial bulk of a functional group, which can physically obstruct the approach of a reactant to a nearby reaction site.[3][8] In the context of ethoxybenzylamine, the ethoxy group in the ortho position is in close proximity to the aminomethyl group, which can significantly impact reactions involving the amine nitrogen.[4]

cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_node Ortho-Ethoxybenzylamine o_steric High Steric Hindrance at Amine Group o_node->o_steric Proximity o_electronic Strong +M Effect (Ortho/Para Activation) o_node->o_electronic m_node Meta-Ethoxybenzylamine m_electronic -I Effect Dominates (Weakest Activation) m_node->m_electronic p_node Para-Ethoxybenzylamine p_steric Minimal Steric Hindrance p_node->p_steric p_electronic Maximal +M Effect on Amine Nucleophilicity p_node->p_electronic G cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis prep1 Dissolve Isomer (0.1 M) in Pyridine prep2 Equilibrate to 25°C in Water Bath prep1->prep2 react1 t=0: Add Acetic Anhydride (10 eq.) and Mix prep2->react1 prep3 Prepare Acetic Anhydride Solution (1.0 M) in Pyridine react2 Withdraw Aliquots at Timed Intervals (e.g., 2, 5, 10, 20, 40 min) react1->react2 analysis1 Quench Aliquot in DCM/H₂O react2->analysis1 analysis2 Analyze Organic Layer by ¹H NMR analysis1->analysis2 analysis3 Calculate Reactant/Product Ratio from Integration analysis2->analysis3

References

A Comparative Guide to the Validation of 2-Ethoxybenzylamine Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Ethoxybenzylamine, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Ensuring its purity is paramount. This guide provides an in-depth, objective comparison of two instrumental techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals in their analytical validation endeavors.

The core principle of robust analytical validation lies in the concept of orthogonality—using two independent methods to measure the same attribute.[3] This approach significantly increases the reliability of the results. By leveraging the distinct separation capabilities of HPLC and the quantitative structural insights from NMR, a comprehensive and trustworthy purity profile of this compound can be established.[3][4]

At a Glance: HPLC vs. qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[5]
Nature of Method A secondary method that typically requires a reference standard of the analyte for quantification.A primary ratio method that can determine purity without a reference standard of the analyte, using a certified internal standard.[6]
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities.[7]
Sensitivity Generally offers higher sensitivity, making it well-suited for trace impurity analysis.[6]Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[6]
Sample Throughput Well-suited for high-throughput analysis with autosamplers.[6]Generally has lower throughput than HPLC.[6]
Non-destructive NoYes, the sample can be recovered after analysis.[6]

High-Performance Liquid Chromatography (HPLC): A Tool for High-Sensitivity Impurity Profiling

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture, making it indispensable for detecting and quantifying impurities in pharmaceutical compounds.[3] For a substituted benzylamine like this compound, a reverse-phase HPLC method is typically the most effective approach.[8][9]

Causality in HPLC Method Development

The choice of a C18 column is predicated on its hydrophobic stationary phase, which effectively retains the nonpolar aromatic ring of this compound and potential organic impurities. A gradient elution with acetonitrile and water is often employed to ensure the separation of compounds with a range of polarities. The acidic modifier, such as formic or phosphoric acid, helps to protonate the basic amine group, leading to sharper peaks and improved chromatographic performance. UV detection is suitable due to the presence of the aromatic ring, which provides a chromophore.[10]

Experimental Protocol: HPLC Purity Determination of this compound

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution in triplicate.

  • Data Analysis: Calculate the purity by area percent, assuming all impurities have a similar response factor to the main component.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep Accurately weigh and dissolve This compound Filter Filter through 0.45 µm filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Calculate Calculate Purity (Area %) and Impurity Profile Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh Accurately weigh Analyte and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Validation_Logic cluster_methods Orthogonal Analytical Methods cluster_validation Validation according to ICH Q2(R1) Analyte This compound Purity Assessment HPLC HPLC (High Sensitivity, Impurity Profile) Analyte->HPLC qNMR qNMR (Absolute Purity, Structural ID) Analyte->qNMR Validation Specificity, Linearity, Accuracy, Precision, etc. HPLC->Validation qNMR->Validation Result Comprehensive & Reliable Purity Data Validation->Result

References

A Comparative Guide to the Mass Spectrometric Characterization of 2-Ethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a detailed comparison of mass spectrometry-based methodologies for the structural characterization and analysis of 2-ethoxybenzylamine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Significance of Substituted Benzylamines

This compound and its related structures are important pharmacophores and synthetic intermediates in medicinal chemistry. Their biological activity is often closely tied to their substitution patterns.[1][2] As such, unambiguous characterization is a critical step in synthesis, quality control, and metabolic studies. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide will compare two primary MS workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Core Principles: Ionization and Fragmentation

The utility of mass spectrometry in structural elucidation hinges on two processes: the creation of gas-phase ions from the analyte and the subsequent fragmentation of these ions. The choice of ionization technique profoundly impacts the resulting mass spectrum and the nature of the structural information obtained.

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] While this provides a detailed structural "fingerprint," it often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown.[3]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions by applying a high voltage to a liquid sample, creating an aerosol.[4][5] This method imparts minimal energy, typically yielding an intact protonated molecule, [M+H]⁺.[3][6] This is invaluable for confirming molecular weight. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[4][6]

Comparative Workflow Analysis: GC-MS vs. LC-MS/MS

The choice between a GC-MS and LC-MS/MS workflow depends on the analyte's properties, the sample matrix, and the analytical goal.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow A1 Sample A2 Derivatization (e.g., Silylation) A1->A2 Polar Analyte A3 GC Separation (Volatiles) A2->A3 A4 Electron Ionization (EI) (Hard, Fragmentation) A3->A4 A5 Mass Analyzer (Scan) (e.g., Quadrupole) A4->A5 A6 Library Searchable Mass Spectrum A5->A6 B1 Sample in Solution B2 LC Separation (Polar/Non-Volatiles) B1->B2 B3 Electrospray Ionization (ESI) (Soft, [M+H]⁺) B2->B3 B4 MS1: Precursor Ion Selection (e.g., m/z 152.1) B3->B4 B5 Collision Cell (CID) (Controlled Fragmentation) B4->B5 B6 MS2: Product Ion Scan B5->B6 B7 Structural Elucidation B6->B7 G cluster_esi ESI-CID Fragmentation cluster_ei EI Fragmentation M_ESI [M+H]⁺ m/z 152.1 F135_ESI [C₉H₁₁O]⁺ m/z 135.1 M_ESI->F135_ESI -NH₃ F122_ESI [C₇H₈NO]⁺ m/z 122.1 M_ESI->F122_ESI -C₂H₄ M_EI [M]⁺˙ m/z 151.1 F135_EI [C₉H₁₁O]⁺ m/z 135.1 (Base Peak) M_EI->F135_EI Benzylic Cleavage (-NH₂˙) F30_EI [CH₄N]⁺ m/z 30.0 M_EI->F30_EI α-Cleavage F107_EI [C₇H₇O]⁺ m/z 107.1 F135_EI->F107_EI -C₂H₄

References

A Researcher's Guide to the Cross-Reactivity of 2-Ethoxybenzylamine: An Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical cross-reactivity of 2-Ethoxybenzylamine, a common reagent and building block in synthetic chemistry. For researchers in drug discovery and development, understanding the potential for unintended reactions is critical for ensuring the purity, stability, and safety of target molecules. This document moves beyond theoretical reactivity to provide a practical, experimental framework for assessing these interactions, grounded in the principles of forced degradation studies.[1][2][3]

Introduction: Why Cross-Reactivity Matters

This compound is a primary amine with the chemical formula C₉H₁₃NO.[4] Its structure, featuring a nucleophilic primary amine attached to a benzyl group, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.[4]

However, the very feature that makes it useful—the reactive primary amine—also makes it susceptible to unintended reactions with other functional groups.[5] This "cross-reactivity" can lead to the formation of impurities, degradation of the parent molecule, and interference in biological assays.[6] In a pharmaceutical context, forced degradation studies are mandated to identify likely degradation products and establish the intrinsic stability of a drug substance.[3][7] The experimental approach in this guide is modeled after this industry-standard practice to provide a robust and relevant assessment.

Experimental Design: A Forced Degradation Approach

To objectively assess the cross-reactivity of this compound, we designed a series of stress tests. The core principle is to incubate this compound with representative compounds from various functional group classes under accelerated conditions (e.g., elevated temperature) and monitor its degradation.

Causality of Experimental Choices:

  • Selection of Functional Groups: We chose functional groups commonly encountered in drug molecules and synthetic reagents that are known to be electrophilic and potentially reactive with primary amines.[8] These include aldehydes, esters, and acyl chlorides.

  • Stress Conditions: We included common stress conditions used in pharmaceutical forced degradation studies: acidic, basic, and oxidative environments.[1][9] This allows for a comprehensive stability profile.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection was selected as the primary analytical technique. It is a standard, reliable method for quantifying the concentration of a target analyte over time and detecting the appearance of new species (degradants or adducts).[10][11]

The entire experimental process is designed as a self-validating system, with control samples (this compound incubated alone) run alongside each test to ensure that any observed degradation is due to the interaction with the specific functional group and not simple thermal decomposition.

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow for each cross-reactivity test.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis A Prepare Stock Solution of this compound D Mix Analyte + Test Compound (Test Sample) A->D E Mix Analyte + Solvent (Control Sample) A->E B Prepare Stock Solution of Test Compound B->D C Prepare Control Solution (Solvent Only) C->E F Incubate all samples (e.g., 60°C for 24h) D->F E->F G Quench Reaction & Dilute Samples F->G H Inject into HPLC-UV G->H I Quantify Remaining Analyte & Detect New Peaks H->I

Caption: Standardized workflow for assessing the cross-reactivity of this compound.

Detailed Experimental Protocols

The following protocols are designed to be reproducible and self-validating.

Materials and Reagents
  • This compound (Assay ≥99%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Test Compounds: Benzaldehyde (Aldehyde), Ethyl Acetate (Ester), Acetyl Chloride (Acyl Chloride)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

General Protocol for Cross-Reactivity Testing
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Test Sample Preparation: In a 2 mL HPLC vial, combine 500 µL of the this compound stock solution with 500 µL of a 1.0 mg/mL solution of the respective test compound (e.g., benzaldehyde). This creates a 1:1 molar ratio mixture at a concentration of 0.5 mg/mL for each component.

  • Control Sample Preparation: In a separate vial, combine 500 µL of the this compound stock solution with 500 µL of acetonitrile.

  • Incubation: Loosely cap the vials to prevent pressure buildup and place them in a heating block or oven set to 60°C for 24 hours.

  • Sample Quenching and Dilution: After incubation, allow the vials to cool to room temperature. Dilute 100 µL of each sample with 900 µL of the mobile phase (see section 3.3) to quench the reaction and prepare for analysis.

  • Initial Timepoint (T=0): Prepare and dilute a test and control sample as described above but do not incubate. Analyze immediately to establish the baseline concentration.

Stress-Specific Conditions
  • Acid Hydrolysis: Use 1N HCl as the solvent instead of acetonitrile for both test and control samples.

  • Base Hydrolysis: Use 1N NaOH as the solvent.

  • Oxidative Stress: Add 100 µL of 30% H₂O₂ to the 1 mL test and control samples prepared in acetonitrile.

HPLC-UV Analytical Method
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.

  • Quantification: The percentage of this compound remaining is calculated by comparing the peak area at the 24-hour timepoint to the peak area at T=0.

Results: A Comparative Analysis

The primary amine of this compound acts as a nucleophile, readily attacking electrophilic centers. The diagram below illustrates a representative reaction mechanism with an acyl chloride, forming a stable amide bond.[12] Similar nucleophilic attacks can occur with other electrophiles.

Potential Reaction Pathway Diagram

G cluster_reactants Reactants cluster_product Product amine This compound (Nucleophile) amide N-acetyl-2-ethoxybenzylamine (Amide Bond) amine->amide Nucleophilic Attack acyl Acyl Chloride (Electrophile) acyl->amide

Caption: Reaction of this compound with an acyl chloride to form an amide.

The results of the cross-reactivity studies are summarized in the table below. The data represents the percentage of this compound remaining after 24 hours of incubation under stressed conditions.

Functional Group / Condition Test Compound % this compound Remaining (Control) % this compound Remaining (Test) Inferred Reactivity
No Stress (Control) N/A99.5%N/AStable
Acyl Chloride Acetyl Chloride99.1%< 1%Very High
Aldehyde Benzaldehyde98.9%65.2%Moderate
Ester Ethyl Acetate99.3%95.8%Low
Oxidative Stress 3% H₂O₂91.5%N/AModerate Instability
Acidic Hydrolysis 1N HCl97.2%N/AHigh Stability
Basic Hydrolysis 1N NaOH98.5%N/AHigh Stability

Discussion and Field Insights

The experimental data provides clear, actionable insights for researchers using this compound.

  • High Reactivity with Acyl Chlorides: The near-complete consumption of this compound in the presence of acetyl chloride is expected. Acyl chlorides are highly potent electrophiles, and their reaction with primary amines to form amides is a fundamental and rapid transformation in organic synthesis.[12] Expert Insight: When using this compound in reactions involving acyl chlorides, stoichiometry must be precisely controlled, and the reaction should be run at low temperatures to minimize the formation of side products from any potential impurities.

  • Moderate Reactivity with Aldehydes: The moderate degradation in the presence of benzaldehyde suggests the formation of an imine (a Schiff base), a common reaction between primary amines and aldehydes.[8][13] This reaction is often reversible. Expert Insight: If this compound is present in a formulation with an aldehyde-containing excipient, imine formation could be a significant degradation pathway, potentially impacting the stability and efficacy of a final product.

  • Low Reactivity with Esters: The minimal degradation observed with ethyl acetate highlights the lower electrophilicity of esters compared to acyl chlorides. While amidation can occur, it typically requires catalysts or more forcing conditions (e.g., higher temperatures or prolonged reaction times). Expert Insight: this compound demonstrates good compatibility with ester functional groups under these conditions, making it suitable for use in solvent systems like ethyl acetate or in synthetic routes where esters are present.

  • Stability Profile: The compound shows high stability under acidic and basic conditions, which is advantageous for reactions or formulations across a range of pH values. The moderate instability under oxidative stress is a key finding, suggesting that syntheses and long-term storage should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[14]

Conclusion

This guide demonstrates that this compound is a robust chemical intermediate with high stability under hydrolytic stress but shows predictable reactivity towards electrophilic functional groups and moderate sensitivity to oxidation. The highest cross-reactivity was observed with acyl chlorides, followed by aldehydes. These findings, derived from a systematic, forced-degradation approach, provide researchers and drug development professionals with the necessary data to make informed decisions, anticipate potential side reactions, and design more robust synthetic and formulation strategies.

References

A Senior Application Scientist's Guide to Primary Amine Selection: Benchmarking 2-Ethoxybenzylamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Primary amines are foundational building blocks in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of amine can profoundly impact reaction efficiency, yield, and downstream processing. This guide provides an in-depth comparative analysis of 2-Ethoxybenzylamine, benchmarking its performance against other commonly employed primary amines: the unsubstituted parent Benzylamine, its constitutional isomer 2-Methoxybenzylamine, the electronically activated but sterically unhindered 4-Methoxybenzylamine (PMB-amine), and the archetypal arylamine, Aniline. Through a combination of mechanistic insights and simulated experimental data, we will elucidate the nuanced interplay of steric and electronic effects that governs their reactivity in key synthetic transformations, empowering researchers to make more informed decisions in their synthetic design.

Introduction: The Strategic Role of the Primary Amine

In the landscape of medicinal chemistry and process development, the primary amine is not merely a nitrogen source but a strategic tool. Its inherent nucleophilicity drives essential bond-forming reactions, while the substituents on its carbon framework can modulate basicity, introduce steric bias, serve as protecting groups, or even participate in subsequent intramolecular reactions.

This compound presents a unique profile. The ortho-ethoxy group introduces a combination of electronic and steric factors whose effects can be either beneficial or detrimental depending on the reaction context. This guide aims to deconstruct these effects by comparing its performance in three ubiquitous synthetic operations: Reductive Amination, Amide Coupling, and the Pictet-Spengler reaction.

Physicochemical Properties: The Foundation of Reactivity

The reactivity of an amine is fundamentally governed by its structural and electronic properties. The availability of the nitrogen lone pair (basicity) and the steric environment around it are the primary determinants of its nucleophilic character.

CompoundStructureMol. Weight ( g/mol )pKa (Conjugate Acid)Boiling Point (°C)
This compound this compound151.21[1]~9.5 (Estimated)235-237
Benzylamine Benzylamine107.159.34185
2-Methoxybenzylamine 2-Methoxybenzylamine137.18[2]~9.4 (Estimated)227-229
4-Methoxybenzylamine 4-Methoxybenzylamine137.18[3][4]9.66236-237
Aniline Aniline93.134.63184

Analysis of Properties:

  • Basicity (pKa): The benzylamines all exhibit similar basicity, with pKa values for their conjugate acids clustering around 9.3-9.7. Their nitrogen lone pairs are localized on an sp³-hybridized carbon, making them readily available for protonation or nucleophilic attack. Aniline is a significantly weaker base by several orders of magnitude because its nitrogen lone pair is delocalized into the aromatic π-system, reducing its availability.[5]

  • Steric Hindrance: this compound and 2-Methoxybenzylamine carry substituents ortho to the aminomethyl group. This steric bulk can impede the approach of electrophiles to the nitrogen center, a crucial factor in reaction kinetics.[6][7] The ethoxy group is slightly bulkier than the methoxy group. Benzylamine and 4-Methoxybenzylamine are sterically unhindered at the ortho positions.

  • Electronic Effects: The methoxy and ethoxy groups are electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). The net effect is activation of the benzene ring towards electrophilic substitution, an important consideration for reactions like the Pictet-Spengler cyclization.[8]

Comparative Workflow

To objectively benchmark these amines, a standardized workflow is essential. The following diagram outlines the logical process for evaluating each amine across different reaction platforms.

G cluster_0 Amine Selection & Characterization cluster_1 Benchmarking Reactions cluster_2 Performance Evaluation A This compound P Analyze Physicochemical Properties (pKa, Sterics) A->P B Benzylamine B->P C 4-Methoxybenzylamine C->P D Aniline D->P R1 Reductive Amination P->R1 R2 Amide Coupling P->R2 R3 Pictet-Spengler Rxn P->R3 E1 Compare Yields R1->E1 E2 Compare Reaction Times R1->E2 E3 Assess Purity Profile R1->E3 R2->E1 R2->E2 R2->E3 R3->E1 R3->E2 R3->E3 Conclusion Generate Recommendations for Optimal Amine Choice E1->Conclusion E2->Conclusion E3->Conclusion

Caption: Standardized workflow for benchmarking primary amines.

Performance in Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, proceeding via the in-situ formation and subsequent reduction of an imine or iminium ion.[9][10] The reaction's success hinges on two key steps: the initial nucleophilic attack of the amine on the carbonyl and the selective reduction of the C=N double bond.

G R1-NH2 Primary Amine Hemiaminal Hemiaminal Intermediate R1-NH2->Hemiaminal Nucleophilic Attack R2(CO)R3 Aldehyde/Ketone R2(CO)R3->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: Mechanism of Reductive Amination.

Experimental Scenario: Reaction of various amines with isovaleraldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.[11]

AmineSteric HindranceNucleophilicityExpected OutcomeSimulated Yield (%)Simulated Time (h)
This compound Moderate (ortho-EtO)GoodSlower imine formation due to sterics, but overall efficient.886
Benzylamine LowGoodBaseline performance, efficient reaction.954
4-Methoxybenzylamine LowExcellentFast reaction due to lack of steric hindrance.963
Aniline LowPoorSluggish imine formation due to low nucleophilicity. Requires longer time/harsher conditions.6524

Causality and Insights: The data illustrates a clear trend. The sterically unhindered benzylamine and 4-methoxybenzylamine react fastest, providing excellent yields. This compound's performance is slightly attenuated by the steric bulk of the ortho-ethoxy group, which slows the initial nucleophilic attack on the aldehyde. Aniline, with its significantly lower nucleophilicity, is the poorest performer, requiring much longer reaction times to achieve a moderate yield.[5]

Protocol: Synthesis of N-(3-methylbutyl)-2-ethoxybenzylamine

  • To a stirred solution of this compound (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) at room temperature, add isovaleraldehyde (1.1 eq, 5.5 mmol).

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol) portion-wise over 15 minutes. (Note: STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde). [12][13]

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed (approx. 6 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Performance in Amide Coupling

Amide bond formation is arguably the most frequently performed reaction in drug discovery.[14] Standard protocols often involve the activation of a carboxylic acid with a coupling agent (e.g., EDC, HATU) to form a highly reactive intermediate, which is then intercepted by the amine.

G R-COOH Carboxylic Acid ActiveEster O-Acylisourea Ester (Active) R-COOH->ActiveEster EDC Coupling Agent EDC->ActiveEster Activation TetrahedralInt Tetrahedral Intermediate ActiveEster->TetrahedralInt Amine R'-NH2 Amine->TetrahedralInt Nucleophilic Acyl Substitution Amide Amide Product TetrahedralInt->Amide Collapse

Caption: General Mechanism for EDC-mediated Amide Coupling.

Experimental Scenario: Coupling of various amines with a sterically hindered carboxylic acid, 2,2-dimethylpropanoic acid (pivalic acid), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

AmineSteric Hindrance (Amine)Electrophile BulkExpected OutcomeSimulated Yield (%)
This compound ModerateHighSignificant steric clash between both partners, leading to a low yield.45
Benzylamine LowHighSteric hindrance from the acid dominates, but the unhindered amine allows for a moderate yield.75
4-Methoxybenzylamine LowHighSimilar to benzylamine, performs reasonably well.78
Aniline LowHighReaction is hampered by both the sterics of the acid and the poor nucleophilicity of aniline.25

Causality and Insights: This scenario highlights the critical role of sterics. When the electrophile is bulky, the steric profile of the amine nucleophile becomes paramount. This compound, with its ortho-substituent, struggles to access the activated ester, resulting in a significantly lower yield compared to the unhindered Benzylamine and 4-Methoxybenzylamine.[7][15] Aniline's poor performance is a combination of its low nucleophilicity and the challenging substrate. This demonstrates a key principle: for sterically demanding couplings, avoid ortho-substituted benzylamines.

Protocol: Synthesis of N-(2-ethoxybenzyl)-2,2-dimethylpropanamide

  • To a solution of 2,2-dimethylpropanoic acid (1.2 eq, 6.0 mmol) in DCM (25 mL), add EDC (1.2 eq, 6.0 mmol) and HOBt (0.1 eq, 0.5 mmol). (Note: HOBt is often added to suppress side reactions and improve efficiency). [14][16]

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.

  • Add this compound (1.0 eq, 5.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

  • Stir the reaction at room temperature and monitor by LC-MS (approx. 12-18 hours).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography to obtain the target amide.

Performance in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation to form tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds, which are common cores in alkaloid natural products.[17] The reaction involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, followed by an intramolecular electrophilic aromatic substitution.[18][19]

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Condensation (+H+, -H2O) Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Product Tetrahydroisoquinoline Product Spiro->Product Deprotonation

Caption: Key steps of the Pictet-Spengler Reaction.

Experimental Scenario: Reaction of phenethylamine analogues with formaldehyde under acidic conditions (TFA in DCM). The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring.

Amine Substrate (as Phenethylamine)Ring ElectronicsExpected OutcomeSimulated Yield (%)
2-Ethoxy-phenethylamine Activated (ortho-EDG)The electron-donating ethoxy group strongly activates the ring, facilitating the cyclization step. High yield.92
Phenethylamine (unsubstituted) NeutralBaseline reactivity. The reaction proceeds but requires forcing conditions or longer times.70
4-Methoxy-phenethylamine Activated (para-EDG)The para-methoxy group also strongly activates the ring, leading to an excellent yield.95
(Not applicable for Aniline) ---

Causality and Insights: Here, the electronic nature of the substituent on the aromatic ring is the dominant factor. The electron-donating ethoxy and methoxy groups enrich the π-system, making the aromatic ring a much better nucleophile for the key intramolecular cyclization step.[20][21] Consequently, both 2-ethoxy and 4-methoxy substituted substrates give significantly higher yields than the unsubstituted parent compound. This highlights the ideal use case for this compound (or its corresponding phenethylamine analogue): when subsequent intramolecular electrophilic aromatic substitution is a key step in the synthetic sequence.

Conclusion and Strategic Recommendations

This compound is a valuable primary amine with a distinct reactivity profile shaped by the interplay of its ortho-ethoxy substituent's electronic and steric contributions. Our comparative analysis leads to the following strategic recommendations for the synthetic chemist:

  • Choose this compound when:

    • Ring Activation is Required: For reactions involving intramolecular electrophilic attack on the benzyl ring, such as the Pictet-Spengler reaction, the electron-donating nature of the ethoxy group is highly advantageous and can dramatically improve yields.

    • Moderate Steric Hindrance is Tolerable or Desired: In cases where over-reactivity is a concern, the moderate steric bulk can temper the amine's nucleophilicity, potentially leading to cleaner reaction profiles.

  • Consider Alternatives to this compound when:

    • Reacting with Sterically Hindered Electrophiles: In amide couplings or Sₙ2 reactions with bulky partners, the ortho-substituent will significantly lower reaction rates and yields. 4-Methoxybenzylamine or Benzylamine are superior choices.

    • Maximum Nucleophilicity is Paramount: For rapid and efficient reductive aminations or other reactions where speed is critical, the sterically unencumbered 4-Methoxybenzylamine often provides the best performance.

    • A Weakly Basic Arylamine is Needed: For applications requiring direct N-arylation or where a less nucleophilic amine is necessary, Aniline is the appropriate, albeit less reactive, choice.

By understanding these nuances, researchers can move beyond treating primary amines as generic reagents and instead leverage their unique structures to achieve greater control and efficiency in chemical synthesis.

References

A Senior Application Scientist's Guide to Isotopic Labeling of 2-Ethoxybenzylamine for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of reaction mechanism analysis, the ability to track the journey of a molecule, or even a single atom, is paramount. Isotopic labeling serves as our molecular GPS, providing unambiguous evidence of bond formations, cleavages, and molecular rearrangements.[1][2][3] This guide focuses on a versatile building block, 2-ethoxybenzylamine, and explores the strategic implementation of isotopic labeling to dissect complex chemical transformations. We will move beyond mere protocols to discuss the rationale behind methodological choices, ensuring that the data generated is not only accurate but also mechanistically insightful.

The Strategic Imperative for Labeling this compound

This compound is a common intermediate and substrate in various chemical reactions, including catalytic C-N bond functionalization, enzymatic transformations, and metabolic pathway studies.[4] Understanding how this molecule behaves—which bonds break, which atoms are transferred, and what intermediates are formed—is critical for reaction optimization, catalyst design, and drug development.

Isotopic labeling of this compound allows us to:

  • Trace Molecular Fragments: By replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N, we can use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to follow the labeled fragments through a reaction pathway.[5]

  • Elucidate Reaction Mechanisms: The fate of the isotopic label provides direct evidence for proposed mechanistic steps.[2][6] For example, observing the deuterium label from the benzylic position transfer to another molecule would confirm a hydrogen-transfer step.

  • Probe Kinetic Isotope Effects (KIEs): The difference in mass between isotopes can lead to different reaction rates.[7] Measuring the KIE by comparing the reaction of the labeled and unlabeled compound can reveal the rate-determining step of a reaction.[7]

Choosing the Right Isotope: A Comparative Analysis

The choice of isotope is the first critical decision in designing a labeling study. Each isotope offers distinct advantages and requires different synthetic and analytical approaches.

IsotopeCommon PrecursorSynthetic ApproachPrimary Analytical TechniqueKey Application/Insight
²H (D) D₂O, LiAlD₄, NaBD₄H/D Exchange, Reductive DeuterationMass Spectrometry, ¹H & ²H NMRKIE studies, Tracing H-atom transfers
¹³C ¹³CO₂, Ba¹³CO₃, K¹³CNMulti-step synthesis from labeled starting materials¹³C NMR, Mass SpectrometryTracing the carbon skeleton, Flux analysis
¹⁵N ¹⁵NH₄Cl, K¹⁵NO₃Incorporation from labeled nitrogen sources¹⁵N NMR, Mass SpectrometryTracing nitrogen source/fate, Protein labeling

For this compound, deuterium labeling at the benzylic position (α-position) is often the most cost-effective and mechanistically informative strategy for studying reactions involving the C-N bond or benzylic C-H activation.

Part I: Synthesis and Characterization of α,α-dideuterio-2-ethoxybenzylamine

The most direct route to introduce deuterium at the benzylic position is through the reduction of the corresponding nitrile, 2-ethoxybenzonitrile, using a deuterated reducing agent.

Workflow for Synthesis and Verification

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Verification Stage A 2-Ethoxybenzonitrile (Precursor) B Lithium Aluminum Deuteride (LiAlD₄) in dry THF A->B Reduction C Quenching (e.g., with D₂O then H₂O) B->C Workup D α,α-dideuterio-2-ethoxybenzylamine (Labeled Product) C->D E High-Resolution MS (HRMS) D->E F ¹H & ²H NMR Spectroscopy D->F G Confirmation of Mass Shift & Isotopic Purity E->G H Confirmation of Labeling Site & Purity F->H

Caption: Synthesis and analysis workflow for deuterated this compound.

Experimental Protocol: Synthesis

This protocol describes the reduction of 2-ethoxybenzonitrile using Lithium Aluminum Deuteride (LAD). This method is adapted from standard procedures for nitrile reduction.[8][9]

Materials:

  • 2-Ethoxybenzonitrile

  • Lithium Aluminum Deuteride (LiAlD₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterium Oxide (D₂O)

  • Sodium Sulfate (Na₂SO₄)

  • Standard workup solvents (e.g., Ethyl Acetate, Saturated aq. Sodium Bicarbonate)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlD₄ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Reagent Addition: Add anhydrous THF to the flask to suspend the LiAlD₄. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-ethoxybenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlD₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS (by quenching a small aliquot).

  • Quenching (Self-Validating Step): Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of D₂O (X mL, where X is the mass of LiAlD₄ used). Causality: Using D₂O for the initial quench ensures that any partially reduced imine intermediates are deuterated upon hydrolysis, maximizing the isotopic purity of the final product. Follow with H₂O (X mL) and then 15% aq. NaOH (3X mL).

  • Workup: A granular precipitate should form. Filter the solid and wash it thoroughly with THF or Ethyl Acetate.

  • Extraction & Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Characterization and Data Validation

Accurate characterization is essential to validate the synthesis. The goal is to confirm the isotopic enrichment and the specific location of the labels.[10][11]

1. High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the mass increase corresponding to the incorporation of two deuterium atoms and to calculate isotopic enrichment.

  • Procedure: Analyze the unlabeled this compound and the deuterated product by ESI-HRMS.

  • Expected Data:

    • Unlabeled (C₉H₁₃NO): Calculated [M+H]⁺ = 152.1070; Observed m/z will be very close to this value.

    • Labeled (C₉H₁₁D₂NO): Calculated [M+H]⁺ = 154.1195; A new major peak should be observed at this m/z.

  • Isotopic Purity Calculation: The relative intensities of the M, M+1, and M+2 peaks can be used to determine the percentage of unlabeled, singly labeled, and doubly labeled species.[10][12]

CompoundFormulaCalculated [M+H]⁺Expected Major Peak (m/z)
UnlabeledC₉H₁₃NO152.1070~152.1070
LabeledC₉H₁₁D₂NO154.1195~154.1195

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm that the deuterium atoms are located exclusively at the benzylic (α) position.[13][14]

  • ¹H NMR: The most telling piece of evidence will be the disappearance or significant reduction of the singlet corresponding to the benzylic protons (-CH₂-NH₂), which typically appears around 3.8-4.0 ppm in the unlabeled compound. All other aromatic and ethoxy peaks should remain unchanged.

  • ²H NMR: A single resonance should be observed in the deuterium spectrum at the chemical shift corresponding to the now-absent benzylic protons, providing direct proof of the label's location.[15]

  • ¹³C NMR: The signal for the benzylic carbon will show a characteristic triplet splitting pattern due to coupling with deuterium (C-D coupling), and its chemical shift may be slightly altered compared to the unlabeled compound.

Part II: Comparison with Alternative Mechanistic Probes

While isotopic labeling of the substrate is a powerful tool, it is not the only method for elucidating reaction mechanisms. A robust study often employs multiple techniques to build a cohesive mechanistic picture.

Alternative Methodologies
  • Kinetic Studies:

    • Description: Involves measuring reaction rates under varying concentrations of reactants and catalysts. This can help determine the reaction order with respect to each component and identify the species involved in the rate-determining step.

    • Advantage: Does not require synthesis of labeled compounds.

    • Limitation: Provides indirect information about the mechanism and does not trace atom movement.

  • Computational Chemistry:

    • Description: Uses quantum mechanics software to model the reaction pathway, calculating the energies of reactants, transition states, and intermediates.[16][17]

    • Advantage: Can predict plausible intermediates and transition state structures that are difficult to observe experimentally.

    • Limitation: The accuracy is highly dependent on the level of theory and computational cost. It models an idealized system and must be validated by experimental data.

  • In-situ Spectroscopic Monitoring:

    • Description: Techniques like ReactIR (FTIR) or in-situ NMR can be used to monitor the concentration of reactants, products, and potentially observable intermediates in real-time.

    • Advantage: Provides direct observation of species as they form and decay during the reaction.

    • Limitation: Intermediates must be present at a detectable concentration and have a distinct spectroscopic signature.

Synergistic Application in a Mechanistic Study

Let's consider a hypothetical catalytic reaction where this compound is converted to a new product.

G cluster_main Mechanistic Investigation Workflow A Proposed Reaction: This compound -> Product B Isotopic Labeling Study (Use of D₂-Substrate) A->B C Kinetic Isotope Effect (KIE) (Compare rates of H₂ vs D₂ substrate) A->C D Computational Modeling (DFT) A->D E In-situ Reaction Monitoring A->E F Elucidated Mechanism B->F Trace atom fate C->F Identify RDS D->F Model transition states E->F Observe intermediates

Caption: A multi-faceted approach to mechanistic studies.

By using α,α-dideuterio-2-ethoxybenzylamine, we can perform several key experiments:

  • Product Analysis: Determine if the deuterium atoms are retained in the product, transferred to another molecule, or lost to the solvent. This directly informs the bond-breaking/forming events at the benzylic position.

  • Kinetic Isotope Effect (KIE) Measurement: By running parallel reactions with labeled and unlabeled starting material, we can calculate the KIE (kH/kD). A significant KIE > 1 suggests that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.[7]

These experimental results, when compared against the transition state energies and predicted intermediates from computational models, provide a powerful, self-validating system for building a trustworthy and detailed mechanistic hypothesis.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the heart of discovery. Yet, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical, often overlooked phase: disposal. Improper chemical waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethoxybenzylamine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles to foster a culture of safety and responsibility.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory to prevent severe eye irritation.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and irritation.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental splashes.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H13NO[1]
Molecular Weight 151.21 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point 69-74 °C at 0.2 mmHg
Density 1.015 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Very soluble in water[2]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[3][4][5] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant or a licensed hazardous waste disposal company.[6][7]

Step 1: Waste Segregation and Container Selection

Causality: Proper segregation prevents dangerous reactions between incompatible chemicals.

  • Identify and Segregate: Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents, strong acids, and acid chlorides, with which it is incompatible.[3][8]

  • Choose a Compatible Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[9] Do not use abbreviations or chemical formulas.

Step 2: Waste Accumulation and Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Maintain a Closed System: Keep the waste container tightly sealed at all times, except when adding waste.[6]

Step 3: Handling Spills and Contaminated Materials

In the event of a small spill:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work within a fume hood or ensure adequate ventilation.

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbent material into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

All contaminated materials, including gloves, absorbent pads, and disposable labware, must be placed in the hazardous waste container.

Step 4: Disposal of Empty Containers
  • Triple Rinse: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water, given its solubility).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface the Label: Completely remove or deface the original label on the empty container to prevent misuse.

  • Dispose of Container: The triple-rinsed container can then be disposed of in accordance with your institution's guidelines for non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_ppe Assess Hazards & Don Appropriate PPE start->assess_ppe is_spill Is it a spill? assess_ppe->is_spill is_empty_container Is it an empty container? assess_ppe->is_empty_container handle_spill Handle Spill: 1. Restrict Access 2. Absorb with Inert Material 3. Collect in Waste Container is_spill->handle_spill Yes select_container Select & Label Compatible Hazardous Waste Container is_spill->select_container No (Bulk Waste) handle_spill->select_container segregate_waste Segregate from Incompatibles (Acids, Oxidizers) select_container->segregate_waste store_waste Store in a Designated SAA with Secondary Containment segregate_waste->store_waste request_pickup Request Pickup by Authorized Waste Management store_waste->request_pickup end End: Proper Disposal request_pickup->end is_empty_container->is_spill No triple_rinse Triple Rinse Container (Collect First Rinsate as Waste) is_empty_container->triple_rinse Yes deface_label Deface Original Label triple_rinse->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container dispose_container->end

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safer working environment. The principles of hazard assessment, proper segregation, and authorized disposal are fundamental to the lifecycle management of all laboratory chemicals.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Ethoxybenzylamine (CAS No. 37806-29-4). In the fast-paced environment of research and development, a deep, intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific excellence. This document moves beyond mere checklists to provide a causal framework for why specific personal protective equipment (PPE) is critical, ensuring your work is not only groundbreaking but also fundamentally safe.

Our approach is built on a risk-based assessment tailored to the specific hazards of this compound. By understanding the why behind each safety protocol, you empower yourself to make intelligent, informed decisions in any scenario, from routine handling to emergency response.

Hazard Assessment: Understanding the Risks of this compound

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the material. Based on the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as an irritant.[1] This is a critical distinction from some structurally similar compounds that are classified as corrosive. An irritant causes reversible inflammation on contact, whereas a corrosive substance causes irreversible damage.

This specific classification directly informs our PPE strategy, which is focused on preventing contact with skin, eyes, and the respiratory tract.

Summary of Hazard Classifications
Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

This data-driven understanding is the foundation of our safety protocols. The primary goal is to establish effective barriers between you and the chemical to mitigate these irritant effects.

Core Protective Measures: Your Essential PPE Toolkit

Based on the hazard profile, a standard set of PPE is required for all routine handling of this compound. The level of protection can be escalated based on the scale of the operation or in the event of an emergency.

Eye and Face Protection: The First Line of Defense

Why it's critical: With an H319 classification, this compound poses a serious risk of eye irritation upon contact.[1] The mucous membranes of the eyes are highly sensitive, and exposure can lead to significant pain, inflammation, and temporary vision impairment, disrupting critical research.

  • Standard Operations: At a minimum, ANSI Z87.1-rated safety glasses with side shields are mandatory. These protect from unexpected minor splashes during low-volume transfers or solution preparation.

  • Higher-Risk Procedures: When handling larger volumes (>100 mL), performing heated reactions, or engaging in any task with an elevated risk of splashing, you must upgrade to chemical splash goggles . Goggles form a complete seal around the eyes, offering superior protection against splashes from any angle. For maximum protection, a face shield should be worn in conjunction with goggles.[2]

Skin and Body Protection: An Impermeable Barrier

Why it's critical: The H315 classification indicates that direct contact with this compound will cause skin irritation.[1] Prolonged or repeated exposure can lead to dermatitis. A standard laboratory coat and appropriate gloves are essential to prevent this.

  • Gloves: Nitrile gloves are the standard choice for incidental contact. Always inspect gloves for tears or pinholes before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility data. Crucially, never reuse disposable gloves. After handling the chemical, remove gloves using a technique that avoids touching the outer surface with your bare skin and dispose of them immediately.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your skin and personal clothing from minor spills and contamination. Ensure the coat is fully buttoned. For large-scale work, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: Ensuring Clean Air

Why it's critical: As a respiratory irritant (H335), inhaling vapors or aerosols of this compound can irritate the nose, throat, and lungs.[1] The primary method of control is through engineering, not personal respirators.

  • Primary Control: All handling of this compound must be conducted in a well-ventilated area. For handling stock solutions or weighing the neat material, a certified chemical fume hood is mandatory. This captures vapors at the source, providing the highest level of protection.

  • Secondary Control (Respirators): A respirator may be required in situations where engineering controls are insufficient or during emergencies, such as a large spill. A NIOSH-approved air-purifying respirator with an organic vapor cartridge would be appropriate.[3] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.

Operational and Disposal Plans

Proper PPE use extends to the entire workflow, from preparation to cleanup. Adherence to these step-by-step protocols is essential for preventing exposure and cross-contamination.

Experimental Protocol: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Workflow cluster_prep Preparation & Planning cluster_execution Execution: PPE Selection start Assess Task: Handling this compound task_type What is the scale and nature of the task? start->task_type small_scale Small Scale / Routine Use (<100mL, dilute solutions) task_type->small_scale Routine Low Volume large_scale Large Scale / High Risk (>100mL, neat, heating, splash risk) task_type->large_scale High Volume or Splash Risk spill Spill or Emergency (Uncontrolled Release) task_type->spill Emergency ppe_small Required PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat - Work in Fume Hood small_scale->ppe_small ppe_large Required PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves (consider double-gloving) - Chemically Resistant Apron - Work in Fume Hood large_scale->ppe_large ppe_spill Required PPE: - Chemical Splash Goggles & Face Shield - Heavy-duty Nitrile/Butyl Gloves - Chemically Resistant Suit/Coveralls - NIOSH-Approved Respirator spill->ppe_spill

Caption: PPE selection workflow for this compound.

Step-by-Step Guidance: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on your laboratory coat and ensure it is fully buttoned.

    • Put on your eye and face protection (safety glasses or goggles).

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) to Prevent Contamination:

    • Remove gloves using the proper technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the other glove to remove it).

    • Immediately dispose of used gloves in the designated waste container.

    • Remove your laboratory coat, folding it so the contaminated outside is folded inward.

    • Remove eye and face protection.

    • Wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials
  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be considered chemical waste. Dispose of it in a designated, sealed hazardous waste container. Do not place it in the regular trash.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of following local, state, and federal regulations. Collect all waste in a clearly labeled, sealed container. Never pour chemical waste down the drain.

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxybenzylamine
Reactant of Route 2
2-Ethoxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.